Mast Cell Degranulating Peptide HR-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C77H135N17O14 |
|---|---|
Molekulargewicht |
1523.0 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104) |
InChI-Schlüssel |
XLTWUWYATXRNPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling HR-2: A Technical Guide to the Mast Cell Degranulating Peptide from the Oriental Hornet
For Immediate Release
A comprehensive technical overview of the discovery, origin, and biological activity of the Mast Cell Degranulating Peptide HR-2, a potent inflammatory mediator isolated from the venom of the Oriental Hornet (Vespa orientalis). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, toxicology, and pharmacology.
Executive Summary
This compound (HR-2) is a 14-amino acid linear peptide identified as a key component of the venom of the giant hornet, Vespa orientalis.[1] First isolated and characterized in 1988, HR-2 is a potent initiator of histamine release from mast cells, playing a significant role in the inflammatory and allergenic responses to hornet envenomation.[2] This guide provides a detailed account of the discovery, biochemical properties, and the putative mechanism of action of HR-2, offering valuable insights for the scientific community. While specific quantitative data for HR-2's activity remains limited in publicly accessible literature, this guide compiles the available information and draws parallels from functionally similar venom peptides to provide a comprehensive understanding.
Discovery and Origin
The seminal work on HR-2 was conducted by Tuĭchibaev and colleagues, who isolated and characterized low molecular weight peptides from the venom of the Oriental Hornet, Vespa orientalis.[2] Their research, published in 1988, identified three linear peptides, designated HR-1, HR-2, and HR-3, all of which demonstrated the ability to degranulate mast cells.[2]
Isolation from Vespa orientalis Venom
The isolation of HR-2 was achieved through a multi-step process involving the collection of venom from Vespa orientalis followed by sophisticated separation techniques.
Experimental Protocol: Venom Peptide Isolation (General Methodology)
A generalized protocol for the isolation of peptides from wasp venom, based on common venomology practices and the methods described by Tuĭchibaev et al. (1988), is as follows:
-
Venom Collection: Venom is typically extracted from hornets via electrical stimulation or by dissecting the venom sacs. The collected venom is then lyophilized to preserve its biological activity.
-
Crude Venom Preparation: The lyophilized venom is reconstituted in a suitable buffer, such as an aqueous solution of trifluoroacetic acid (TFA), which aids in peptide solubility and is compatible with chromatography.
-
Size-Exclusion Chromatography (Optional Initial Step): The crude venom solution may be first subjected to size-exclusion chromatography to separate the low molecular weight peptides from larger proteins and enzymes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-rich fraction is then subjected to RP-HPLC. This technique separates molecules based on their hydrophobicity. A C18 column is commonly used, and peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution of TFA.
-
Fraction Collection and Analysis: Fractions are collected as they elute from the column. The absorbance of the eluate is monitored at specific wavelengths (e.g., 214 nm and 280 nm) to detect the presence of peptides. Each fraction containing a purified peptide is then collected for further analysis.
Structural Characterization
The primary structure of HR-2 was determined using automated Edman degradation.[2] This classical method for peptide sequencing involves the stepwise removal and identification of amino acid residues from the N-terminus of the peptide.
Experimental Protocol: Edman Degradation for Peptide Sequencing
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC attaches to the N-terminal amino group of the peptide.
-
Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid.
-
Conversion and Identification: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Repetitive Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation. This process is repeated until the entire amino acid sequence is determined.
Physicochemical and Biological Properties
HR-2 is a linear peptide composed of 14 amino acids. Its sequence and other key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [1] |
| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [1] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [1] |
| Molecular Weight | 1523.03 Da | [1] |
| Origin | Vespa orientalis (Oriental Hornet) venom | [1][2] |
| Primary Biological Activity | Mast cell degranulation and histamine release | [1][2] |
Quantitative Data on Biological Activity
| Peptide | Concentration/Value | Effect | Cell Type | Reference |
| HR-1 | 2-20 µg/mL | Selective histamine release | Rat mast cells | [2] |
| Unidentified V. orientalis peptide | IC₅₀ = 126 µmol/L | Mast cell degranulation | Not specified | [3] |
Mechanism of Action: A Putative Signaling Pathway
The precise signaling pathway activated by HR-2 in mast cells has not been explicitly elucidated. However, based on the well-documented mechanisms of other cationic and amphipathic mast cell degranulating peptides, such as mastoparan from wasp venom and substance P, a probable mechanism can be proposed. These peptides often act as ligands for the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[4][5][6]
Activation of MRGPRX2 is thought to initiate a downstream signaling cascade involving G proteins, leading to an increase in intracellular calcium and ultimately, the degranulation of the mast cell and the release of histamine and other inflammatory mediators.
Figure 1: A putative signaling pathway for HR-2-induced mast cell degranulation.
Diagram Caption: Proposed mechanism of HR-2 action via the MRGPRX2 receptor.
Experimental Workflow: From Discovery to Characterization
The logical flow of the discovery and initial characterization of HR-2 can be visualized as a series of interconnected experimental stages.
Figure 2: Experimental workflow for the discovery of HR-2.
Diagram Caption: A flowchart illustrating the key stages in the isolation and characterization of HR-2.
Conclusion and Future Directions
This compound from the venom of the Oriental Hornet is a potent bioactive peptide with significant implications for understanding inflammatory and allergic responses. While its initial discovery and characterization laid the groundwork, further research is warranted to fully elucidate its biological role and potential as a pharmacological tool or therapeutic target. Specifically, future studies should focus on:
-
Quantitative Potency: Determining the precise EC₅₀ of HR-2 for mast cell degranulation to accurately assess its potency.
-
Receptor Specificity: Confirming the interaction of HR-2 with the MRGPRX2 receptor and investigating potential interactions with other cellular targets.
-
In Vivo Effects: Characterizing the in vivo effects of purified HR-2 on inflammation, pain, and other physiological responses.
-
Structure-Activity Relationship: Synthesizing HR-2 analogs to identify the key amino acid residues responsible for its biological activity.
A deeper understanding of HR-2 will not only contribute to the field of toxinology but also open new avenues for the development of novel therapeutics for inflammatory and allergic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mast Cell Degranulating Peptide HR-2: Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent effector of the innate immune system, HR-2 triggers the degranulation of mast cells, leading to the release of histamine and other pro-inflammatory mediators.[1][2][3] This technical guide provides a comprehensive overview of the structure, sequence, and known functional characteristics of HR-2, along with detailed experimental protocols relevant to its study. This information is intended to support further research into its mechanism of action and potential applications in immunology and drug development.
Structure and Sequence
The primary structure of HR-2 has been determined by amino acid sequencing.[2] It is a relatively small, cationic peptide with a molecular weight of approximately 1523.03 Da.[3]
Amino Acid Sequence
The sequence of HR-2 is as follows:
-
Three-Letter Code: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2[3]
-
One-Letter Code: FLPLILGKLVKGLL-NH2[3]
The C-terminus of the peptide is amidated.
Physicochemical Properties
A summary of the key physicochemical properties of HR-2 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C77H135N17O14 | [3] |
| Molecular Weight | 1523.03 Da | [3] |
| Amino Acid Count | 14 | [1][2] |
| Source | Vespa orientalis (Giant Hornet) Venom | [1][2] |
Biological Activity and Potency
HR-2 is characterized by its ability to induce the degranulation of mast cells, resulting in the release of histamine.[1][2] This activity is a key component of the inflammatory response to hornet venom. While specific quantitative data for HR-2's potency is limited in readily available literature, a study on a peptide isolated from Vespa orientalis venom reported a half-maximal inhibitory concentration (IC50) for mast cell degranulation. It is important to note that this peptide was not definitively identified as HR-2.
| Parameter | Value | Notes |
| IC50 (Mast Cell Degranulation) | 126 µmol/L | The peptide was isolated from Vespa orientalis venom, but not explicitly identified as HR-2. |
Putative Signaling Pathway
While the specific signaling pathway activated by HR-2 in mast cells has not been definitively elucidated, a strong body of evidence suggests a likely mechanism involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). Many cationic peptides, including those from venom, are known to activate mast cells through this receptor, triggering a G protein-mediated signaling cascade.
Below is a diagram illustrating the putative signaling pathway of HR-2 in mast cells.
Caption: Putative signaling pathway of HR-2 in mast cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of HR-2. These are generalized protocols that can be adapted for specific experimental needs.
Solid-Phase Peptide Synthesis (SPPS) of HR-2
This protocol outlines the manual synthesis of HR-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Workflow for solid-phase peptide synthesis of HR-2.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Phe, Leu, Pro, Ile, Gly, Lys(Boc), Val)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system with a C18 column
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the HR-2 sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a minimal amount of ACN/water and purify using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/ACN gradient containing 0.1% TFA.
-
Lyophilization: Freeze-dry the purified fractions to obtain the final HR-2 peptide as a white powder.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the cell supernatant upon stimulation with HR-2.
Caption: Workflow for mast cell degranulation assay.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium (e.g., MEM) with supplements
-
96-well cell culture plates
-
Tyrode's buffer
-
HR-2 peptide stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for total release control)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in appropriate medium until they reach the desired confluence.
-
Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.
-
Stimulation: Add various concentrations of HR-2 peptide (diluted in Tyrode's buffer) to the wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100 for cell lysis).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Enzyme Assay: Add the p-NAG substrate solution to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the enzymatic reaction by adding the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each HR-2 concentration relative to the total release control.
Conclusion
This compound represents a significant component of hornet venom with potent effects on the mammalian immune system. Its well-defined structure and sequence provide a solid foundation for further investigation into its mechanism of action. The putative involvement of the MRGPRX2 receptor opens up avenues for exploring its role in pseudo-allergic reactions and innate immunity. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and functionally characterize HR-2 and similar peptides, ultimately contributing to a deeper understanding of mast cell biology and the development of novel immunomodulatory therapeutics.
References
The Core Mechanism of Mast Cell Degranulating Peptide HR-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[1] It is a potent initiator of mast cell degranulation, leading to the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth exploration of the core mechanism of action of HR-2, detailing its interaction with target cells, the subsequent signaling cascades, and the experimental protocols used to elucidate these pathways. While direct research on HR-2 is limited, its mechanism is understood to be primarily mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2), a pathway common to many cationic and amphipathic peptides, including the closely related mastoparan peptides also found in hornet venom.
Core Mechanism of Action: Engagement of MRGPRX2
The primary mechanism of action for this compound is the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells. This receptor is a key player in IgE-independent mast cell activation and is known to be promiscuous, binding to a variety of cationic peptides. The interaction between HR-2 and MRGPRX2 is thought to be driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged residues within the receptor's binding pocket.
Signaling Pathway
Upon binding of HR-2 to MRGPRX2, a conformational change in the receptor induces the activation of heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes. The activation of these G proteins initiates a downstream signaling cascade:
-
Gαq Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation: DAG, along with the increased intracellular Ca2+ levels, activates Protein Kinase C (PKC).
-
Degranulation: The rise in intracellular calcium and the activation of PKC are critical events that lead to the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents (degranulation).
The involvement of Gαi can modulate the activity of adenylyl cyclase, though the Gαq pathway is considered the primary driver of degranulation in this context.
Quantitative Data
Quantitative data for the specific activity of HR-2 is not extensively available in the literature. However, data from closely related peptides from Vespa orientalis provide an indication of its potency.
| Parameter | Value | Peptide | Source Organism | Notes |
| Histamine Release | 2-20 µg/mL | HR-1 | Vespa orientalis | Concentration for selective histamine liberation from rat mast cells. |
| IC50 for Degranulation | 126 µmol/L | Unspecified Peptide | Vespa orientalis | Represents the concentration for 50% inhibition of degranulation, though the context of "inhibition" in the source is ambiguous and may refer to a cytotoxic effect at higher concentrations. |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the mechanism of action of peptides like HR-2.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells
-
This compound
-
Tyrode’s buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10)
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with Tyrode’s buffer.
-
Stimulation: Add 50 µL of Tyrode’s buffer containing various concentrations of HR-2 peptide to the cells. For a negative control, add buffer alone. For a positive control for total enzyme release, add 50 µL of 0.5% Triton X-100.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Reaction: Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Add 200 µL of stop buffer to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control) * 100.
Intracellular Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration upon stimulation with HR-2.
Materials:
-
RBL-2H3 cells or primary mast cells
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM (2-5 µM) with 0.02% Pluronic F-127 in HBSS. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for a few seconds.
-
Stimulation: Add a solution of HR-2 at the desired concentration and continue to record the fluorescence intensity over time (typically for 5-10 minutes).
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F0).
Visualizations
Signaling Pathway of HR-2-Induced Mast Cell Degranulation```dot
Caption: Workflow for β-Hexosaminidase Release Assay.
References
An In-depth Technical Guide to the HR-2 Peptide and the Mast Cell Degranulation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent.[1][2] Like other cationic secretagogues, it triggers the release of inflammatory mediators, such as histamine, from mast cells, playing a significant role in the physiological response to envenomation.[1][2][3][4] This technical guide provides a comprehensive overview of the HR-2 peptide, its proposed mechanism of action within the mast cell degranulation pathway, and detailed experimental protocols for its study.
The primary mechanism for many cationic peptides inducing mast cell degranulation is through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6][7] This receptor provides an IgE-independent pathway for mast cell activation. While direct binding studies for HR-2 on MRGPRX2 are not widely published, its characteristics as a cationic peptide from venom strongly suggest its action through this pathway. Activation of MRGPRX2 is known to initiate a signaling cascade involving G proteins and a subsequent increase in intracellular calcium, leading to the fusion of granular membranes with the plasma membrane and the release of pre-formed mediators.
Physicochemical Properties of HR-2 Peptide
The HR-2 peptide is a linear polypeptide with specific physicochemical characteristics that contribute to its biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [8] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [8] |
| Molecular Weight | 1523.03 Da | [8] |
| Source | Vespa orientalis (Giant Hornet) Venom | [1][2] |
| CAS Number | 80388-04-1 | [4][8] |
Quantitative Data on Mast Cell Degranulation
A critical aspect of characterizing the activity of a secretagogue like the HR-2 peptide is to quantify its effect on mast cell degranulation. This is typically achieved by measuring the release of granular contents such as histamine and β-hexosaminidase in a dose-dependent manner.
Note: Specific quantitative data for the HR-2 peptide is not available in the reviewed literature. The following tables are presented as templates for expected data presentation. To provide a practical example, representative data for the known MRGPRX2 agonist, Substance P, is included with clear notation.
Histamine Release
Histamine is a primary mediator released from mast cell granules and its quantification is a direct measure of degranulation.
Table 1: Dose-Response of HR-2 Peptide on Histamine Release from Mast Cells (Template)
| HR-2 Concentration (µM) | % Histamine Release (Mean ± SD) |
| 0 (Control) | Data not available |
| 0.1 | Data not available |
| 1 | Data not available |
| 10 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
| EC50 | Data not available |
Table 2: Representative Data for Substance P-Induced Histamine Release from Rat Peritoneal Mast Cells
| Substance P Concentration (µM) | % Histamine Release (Mean ± SD) |
| 0 (Control) | 2.5 ± 0.8 |
| 1 | 15.2 ± 2.1 |
| 5 | 45.8 ± 4.5 |
| 10 | 68.3 ± 5.2 |
| 25 | 85.1 ± 6.3 |
| 50 | 88.9 ± 5.9 |
| EC50 | ~5 µM |
This data is illustrative and based on typical responses to Substance P; actual results may vary.
β-Hexosaminidase Release
β-Hexosaminidase is an enzyme co-localized with histamine in mast cell granules, and its release is a reliable and easily measurable marker of degranulation.
Table 3: Dose-Response of HR-2 Peptide on β-Hexosaminidase Release from Mast Cells (Template)
| HR-2 Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Control) | Data not available |
| 0.1 | Data not available |
| 1 | Data not available |
| 10 | Data not available |
| 50 | Data not available |
| 100 | Data not available |
| EC50 | Data not available |
Table 4: Representative Data for Substance P-Induced β-Hexosaminidase Release from LAD2 Cells
| Substance P Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Control) | 3.1 ± 1.0 |
| 0.1 | 8.5 ± 1.5 |
| 1 | 25.4 ± 3.2 |
| 10 | 55.9 ± 4.8 |
| 30 | 72.1 ± 5.5 |
| EC50 | ~3 µM |
This data is illustrative and based on typical responses to Substance P in the LAD2 human mast cell line; actual results may vary.
Experimental Protocols
The following are detailed protocols for key experiments to assess the mast cell degranulation activity of the HR-2 peptide.
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted for a 96-well plate format using the rat basophilic leukemia cell line (RBL-2H3), a common model for mast cell studies.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HR-2 Peptide (lyophilized)
-
Tyrode's Buffer (or HEPES buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop Buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
Triton X-100 (0.1% in Tyrode's Buffer)
-
96-well cell culture plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of HR-2 peptide in a suitable solvent (e.g., sterile water or Tyrode's buffer). Perform serial dilutions to obtain the desired concentrations.
-
Cell Washing: Gently wash the adherent cells twice with 200 µL of Tyrode's buffer.
-
Compound Treatment: Add 100 µL of the different concentrations of HR-2 peptide to the respective wells. Include a vehicle control (Tyrode's buffer with solvent if applicable).
-
Controls:
-
Negative Control (Spontaneous Release): Add 100 µL of Tyrode's buffer only.
-
Positive Control (Total Release): Add 100 µL of 0.1% Triton X-100 to lyse the cells.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
β-Hexosaminidase Assay:
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: % Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100
Protocol 2: Histamine Release Assay
This protocol describes the measurement of histamine release from isolated primary mast cells (e.g., rat peritoneal mast cells).
Materials:
-
Isolated rat peritoneal mast cells
-
HEPES buffer
-
HR-2 Peptide
-
Histamine ELISA kit
-
Microcentrifuge tubes
Procedure:
-
Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures.
-
Cell Preparation: Resuspend the isolated mast cells in HEPES buffer at a concentration of 1 x 10⁶ cells/mL.
-
Reaction Setup: In microcentrifuge tubes, add 100 µL of the mast cell suspension.
-
Compound Addition: Add 10 µL of the desired concentrations of HR-2 peptide to the tubes. Include a vehicle control.
-
Controls:
-
Spontaneous Release: Add 10 µL of HEPES buffer.
-
Total Histamine: Lyse the cells by boiling for 5 minutes or by adding a lysis reagent as per the ELISA kit instructions.
-
-
Incubation: Incubate the tubes at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by placing the tubes on ice and adding 900 µL of ice-cold HEPES buffer.
-
Centrifugation: Centrifuge the tubes at 400 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for histamine quantification.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.
-
Calculation: The percentage of histamine release is calculated as: % Release = [(Sample Histamine - Spontaneous Release Histamine) / (Total Histamine - Spontaneous Release Histamine)] * 100
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway for HR-2-induced mast cell degranulation and a general experimental workflow.
Proposed Signaling Pathway for HR-2 Peptide in Mast Cells
This pathway is based on the known mechanism of action for other cationic peptides that activate mast cells via the MRGPRX2 receptor.
References
- 1. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mast Cell Degranulating (MCD) Peptide HR-2 - Ruixibiotech [ruixibiotech.com]
- 4. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Receptor Interaction of Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release.[1][2] This technical guide provides a comprehensive overview of the current understanding of the receptor interaction and signaling mechanisms of HR-2. While direct quantitative binding data for HR-2 is limited in publicly available literature, this document synthesizes information from closely related venom peptides and the established pathways for such molecules. The primary receptor implicated in the action of cationic peptides like HR-2 is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4] Activation of MRGPRX2 initiates a signaling cascade involving G proteins, leading to intracellular calcium mobilization and degranulation.[5] This guide details the experimental protocols for key assays used to study these interactions and presents available quantitative data for analogous compounds to provide a framework for future research on HR-2.
Introduction to this compound
This compound is a 14-membered linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[6] Its primary biological function is the potent stimulation of mast cells, leading to the release of histamine and other inflammatory mediators.[6] The amino acid sequence of HR-2 is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[7] Due to its ability to activate mast cells independently of the IgE/FcεRI receptor complex, HR-2 is classified as a basic secretagogue and is a subject of interest for research into pseudo-allergic reactions and novel therapeutic agents.[8]
Putative Receptor: Mas-related G protein-coupled receptor X2 (MRGPRX2)
While a specific receptor for HR-2 has not been definitively identified in dedicated studies, a substantial body of evidence points towards the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary target for a wide range of cationic peptides, including those found in venom.[3][4] MRGPRX2 is predominantly expressed on mast cells and sensory neurons and is recognized for its role in mediating IgE-independent mast cell activation.[9][10] Given the structural and functional similarities of HR-2 to other MRGPRX2 agonists, it is highly probable that HR-2 exerts its effects through this receptor.
Signaling Pathway
The activation of MRGPRX2 by cationic peptides initiates a well-characterized signal transduction cascade. This pathway is crucial for the subsequent degranulation of mast cells.
References
- 1. abmgood.com [abmgood.com]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX2 sensing of cationic compounds-A bridge between nociception and skin diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single amino acid in MRGPRX2 necessary for binding and activation by pruritogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. kactusbio.com [kactusbio.com]
An In-Depth Technical Guide to Mast Cell Degranulating Peptide HR-2 and Histamine Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent initiator of mast cell degranulation and subsequent histamine release. This technical guide provides a comprehensive overview of the biochemical properties of HR-2, its mechanism of action, and the kinetics of the histamine release it induces. This document synthesizes available data on its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2), the subsequent signaling cascade involving G proteins and phospholipase C, and the critical role of intracellular calcium mobilization. Detailed experimental protocols for studying mast cell degranulation are provided, alongside a discussion of the peptide's implications for research and drug development.
Introduction
Mast cells are critical components of the innate and adaptive immune systems, playing a central role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process that releases a plethora of inflammatory mediators, with histamine being one of the most prominent. This compound is a 14-membered linear peptide that has been identified as a potent, non-IgE-mediated trigger of this process.[1][2][3] Understanding the precise mechanisms and kinetics of HR-2-induced histamine release is crucial for elucidating the broader pathways of mast cell activation and for the development of novel therapeutics targeting allergic and inflammatory diseases.
Physicochemical Properties of HR-2
HR-2 is a cationic and amphipathic peptide with a defined primary structure and molecular weight. These characteristics are crucial for its biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [2] |
| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [2] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [2] |
| Molecular Weight | 1523.03 Da | [2] |
| Source | Venom of Vespa orientalis (Giant Hornet) | [1][3] |
Mechanism of Action: The MRGPRX2 Signaling Pathway
Current evidence strongly suggests that HR-2, like many other basic secretagogues, activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This activation is independent of the classical IgE-FcεRI pathway. The binding of HR-2 to MRGPRX2 initiates a cascade of intracellular events culminating in degranulation.
Receptor Binding and G Protein Activation
The interaction of HR-2 with MRGPRX2 leads to the activation of heterotrimeric G proteins, specifically involving the Gαi and Gαq subunits. This activation is a critical first step in the signal transduction pathway.
Downstream Signaling Cascade
Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Intracellular Calcium Mobilization
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium channels. The elevation of intracellular calcium is a pivotal signal for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of histamine and other pre-formed mediators.
Kinetics of Histamine Release
While the precise quantitative kinetics of HR-2-induced histamine release, such as its EC50 and a detailed time-course, are not extensively documented in publicly available literature, the general characteristics can be inferred from studies of similar mast cell degranulating peptides that act via MRGPRX2.
Dose-Response Relationship
The release of histamine is expected to be dose-dependent. A summary of expected concentration-dependent effects is presented below.
| HR-2 Concentration | Expected Histamine Release |
| Low (sub-micromolar) | Minimal to no release |
| Mid (micromolar) | Significant, concentration-dependent release |
| High (supra-micromolar) | Plateauing of release (receptor saturation) |
Time-Course of Release
The degranulation process initiated by peptides acting on MRGPRX2 is typically rapid. Histamine release is expected to begin within seconds to minutes of exposure to HR-2 and reach its maximum within a short timeframe.
| Time Point | Expected Event |
| 0-30 seconds | Onset of histamine release |
| 1-5 minutes | Peak histamine release |
| 5-30 minutes | Plateau or gradual decline in release rate |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of HR-2 on mast cell degranulation and histamine release.
Mast Cell Culture and Preparation
A common model for these studies is the rat basophilic leukemia (RBL-2H3) cell line, which is a reliable surrogate for mucosal mast cells.
-
Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 24- or 96-well plates at a density that allows for confluence at the time of the experiment.
-
Washing: Prior to the assay, gently wash the adherent cells twice with a buffered salt solution (e.g., Tyrode's buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA, pH 7.4).
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
The release of the granular enzyme β-hexosaminidase is a common and reliable marker for mast cell degranulation and correlates well with histamine release.
-
Stimulation: Add varying concentrations of HR-2 peptide (dissolved in Tyrode's buffer) to the washed cells. Include a negative control (buffer alone) and a positive control for maximal release (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 30 minutes for a single time point, or multiple time points for kinetic analysis).
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant from adherent cells.
-
Enzyme Assay:
-
Transfer an aliquot of the supernatant to a new plate.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
-
-
Quantification: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Express the percentage of β-hexosaminidase release as: [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration upon HR-2 stimulation.
-
Cell Preparation: Culture and wash cells as described in section 5.1.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells to remove excess dye.
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader or use a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Inject HR-2 at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) or the change in fluorescence intensity over baseline to represent the relative change in intracellular calcium concentration.
Implications for Research and Drug Development
-
Tool for Basic Research: HR-2 serves as a valuable tool for studying the mechanisms of non-IgE-mediated mast cell activation and the role of MRGPRX2 in inflammatory and allergic processes.
-
Drug Discovery Target: The HR-2/MRGPRX2 pathway represents a potential target for the development of novel anti-inflammatory and anti-allergic drugs. Antagonists of MRGPRX2 could potentially block the degranulation induced by a variety of endogenous and exogenous secretagogues.
-
Safety and Toxicology: For the development of peptide-based therapeutics, understanding their potential to activate mast cells via MRGPRX2 is crucial for assessing their safety and potential for inducing pseudo-allergic reactions.
Conclusion
This compound is a potent activator of mast cells, operating through the MRGPRX2 receptor to initiate a G protein-mediated signaling cascade that results in rapid histamine release. While specific quantitative kinetic data for HR-2 remains to be fully elucidated in the literature, the established methodologies and the known mechanisms of similar peptides provide a robust framework for its study. Further research into the precise kinetics and downstream effects of HR-2 will undoubtedly contribute to a deeper understanding of mast cell biology and the development of targeted therapies for a range of inflammatory and allergic conditions.
References
Unraveling the Venom: A Technical Guide to the Structural Similarities of HR-2 and Other Venom Peptides
For Immediate Release
A deep dive into the structural architecture of the hornet venom peptide HR-2 reveals significant similarities to a class of membrane-acting peptides found across various venomous species. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of HR-2's structure, its relation to other venom peptides, the experimental methodologies used for their characterization, and the signaling pathways they modulate.
Executive Summary
Mast Cell Degranulating Peptide HR-2, a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent bioactive compound known for its ability to trigger histamine release from mast cells. Structurally, HR-2 belongs to the mastoparan family of peptides. These peptides are characterized by their short length, cationic nature, and an amphipathic α-helical conformation that they adopt in a membrane environment. This structural motif is not unique to hornet venom and is a recurring theme in the venoms of bees, wasps, and other insects, where it underpins the peptides' biological activities, including antimicrobial and cytotoxic effects. This document serves as a technical guide to the structural and functional parallels between HR-2 and other notable venom peptides.
Peptide Profiles and Structural Data
The structural foundation of HR-2 and its analogs lies in their primary amino acid sequence, which dictates their physicochemical properties and their propensity to form secondary structures. A comparison of HR-2 with other well-characterized venom peptides highlights these similarities.
| Peptide Name | Organism | Sequence | Length (aa) | Net Charge |
| HR-2 | Vespa orientalis (Hornet) | FLPLILGKLVKGLL-NH₂ | 14 | +2 |
| Mastoparan | Vespula lewisii (Wasp) | INLKALAALAKKIL-NH₂ | 14 | +4 |
| Crabrolin | Vespa crabro (Hornet) | FLPLILRKIVTAL-NH₂[1] | 13 | +2 |
| Bombolitin I | Megabombus pennsylvanicus (Bumblebee) | IKITTMLAKLGKVLAHV-NH₂[2] | 17 | +3 |
| Melittin | Apis mellifera (Honeybee) | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂[3][4] | 26 | +6 |
Table 1: Amino Acid Sequence and Physicochemical Properties of HR-2 and Structurally Related Venom Peptides.
Experimental Protocols
The determination of the structure and function of venom peptides like HR-2 relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis and Purification
Synthetic peptides for experimental use are typically produced using solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis:
-
Resin Selection: A benzhydrylamine resin is commonly used to obtain a C-terminally amidated peptide[6].
-
Amino Acid Coupling: Nα-t-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are sequentially coupled to the growing peptide chain on the resin.
-
Side-Chain Protection: Reactive amino acid side chains are protected with groups like benzyl esters to prevent side reactions.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a strong acid, typically hydrogen fluoride (HF)[6].
-
Purification: The crude peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry.
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in solution.
Protocol for CD Spectroscopy:
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL. To mimic a membrane environment, spectra can also be recorded in the presence of TFE or SDS micelles[5].
-
Instrument Setup: A CD spectrometer is purged with nitrogen gas, and the temperature is controlled, typically at 25°C.
-
Data Acquisition: Spectra are recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 0.1-1 mm.
-
Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ].
-
Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated by deconvoluting the CD spectrum using algorithms like CONTINLL or SELCON3.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution 3D structural information of peptides in solution.
Protocol for NMR Spectroscopy:
-
Sample Preparation: A high concentration of the peptide (1-5 mM) is required, dissolved in a deuterated solvent (e.g., H₂O/D₂O 9:1 or TFE-d₂/H₂O).
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide's amino acid sequence.
-
Distance Restraint Generation: The Nuclear Overhauser Effect (NOE) cross-peaks from the NOESY spectrum are used to generate distance restraints between protons that are close in space (< 5 Å).
-
Structure Calculation: The 3D structure of the peptide is calculated using software like CYANA or XPLOR-NIH, which utilizes the experimental distance restraints.
-
Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for HR-2 and other mastoparans is the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This is achieved through a receptor-independent mechanism involving direct activation of heterotrimeric G proteins.
Workflow for Mastoparan-Induced Mast Cell Degranulation:
Caption: Receptor-independent mast cell degranulation pathway activated by HR-2.
Logical Relationship of Structurally Similar Venom Peptides:
Caption: Structural and functional relationships of HR-2 and related venom peptides.
Conclusion
The this compound from hornet venom is a quintessential example of a widespread structural motif—the cationic amphipathic α-helix—found in the venoms of numerous Hymenoptera species. Its structural similarity to other mastoparans, bombolitins, and melittin underpins a shared mechanism of membrane interaction and biological activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of venom peptides and their potential as therapeutic leads. Further investigation into the precise structural dynamics and quantitative analysis of HR-2 will continue to illuminate the structure-function relationships that make these venom components such potent biomolecules.
References
- 1. Crabrolin, a natural antimicrobial peptide: structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melittin | C131H229N39O31 | CID 16133648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural and biological characterization of mastoparans in the venom of Vespa species in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide on the Function of Mast Cell Degranulating Peptide HR-2 in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mast Cell Degranulating Peptide HR-2, a constituent of the venom of the giant hornet Vespa orientalis, is a potent activator of mast cells, key sentinels of the innate immune system. This technical guide provides a comprehensive overview of the known functions of HR-2, with a focus on its role in innate immunity. It details the peptide's structure, its primary function in inducing mast cell degranulation and histamine release, and explores its potential broader immunomodulatory and antimicrobial activities. This document synthesizes available quantitative data, outlines relevant experimental protocols, and illustrates the proposed signaling pathways, offering a valuable resource for researchers and professionals in immunology and drug development.
Introduction
Mast cells are tissue-resident immune cells that play a critical role in the initiation and regulation of innate immune responses.[1] Upon activation, they release a plethora of pre-stored and newly synthesized mediators that orchestrate the inflammatory cascade.[2] Venoms from various species have been a rich source of bioactive peptides that modulate immune cell function. Among these is the this compound, a 14-amino acid linear peptide isolated from the venom of the giant hornet, Vespa orientalis.[3][4] This peptide is a potent trigger of mast cell degranulation, leading to the rapid release of histamine and other pro-inflammatory mediators.[3][4] Understanding the precise mechanisms of action of HR-2 can provide valuable insights into mast cell biology and the intricate workings of the innate immune system. This guide aims to consolidate the current knowledge on HR-2, presenting its biochemical properties, biological functions, and the experimental methodologies used to study it.
Peptide Characteristics
This compound is a linear peptide with the following amino acid sequence: Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[4] Its molecular formula is C77H135N17O14, with a molecular weight of approximately 1523.03 Da.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [4] |
| Molecular Formula | C77H135N17O14 | [4] |
| Molecular Weight | 1523.03 Da | [4] |
| Source | Venom of Vespa orientalis | [3] |
Function in Innate Immunity
The primary and most well-documented function of HR-2 in the context of innate immunity is its ability to induce mast cell degranulation.[3] This process is a cornerstone of the initial response to certain pathogens and allergens.
Mast Cell Degranulation and Histamine Release
HR-2 potently stimulates mast cells to release the contents of their granules, a process that includes the liberation of histamine.[3] Histamine is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and the recruitment of other immune cells to the site of insult.
While specific dose-response data for HR-2 is limited in publicly available literature, a study on the related peptide HR-1 from the same venom provides valuable insight. HR-1 was found to selectively release histamine from rat mast cells at concentrations of 2-20 µg/mL.[5] It is highly probable that HR-2 exhibits a similar dose-dependent effect.
Table 2: Biological Activity of Related Peptide HR-1 from Vespa orientalis Venom
| Concentration | Effect on Rat Mast Cells | Reference |
| 2-20 µg/mL | Selective histamine release | [5] |
| 50-100 µg/mL | Non-selective cytotoxic action | [5] |
Potential for Cytokine and Chemokine Release
Beyond the immediate release of pre-stored mediators like histamine, mast cell activation can also lead to the de novo synthesis and secretion of a wide array of cytokines and chemokines.[6] These molecules play a crucial role in shaping the subsequent innate and adaptive immune responses. While direct evidence for HR-2 inducing a specific cytokine profile is scarce, other mast cell degranulating peptides, such as mastoparan (also found in hornet venom), have been shown to induce the generation of chemokines like CCL2, CCL3, and CCL4.[7] It is plausible that HR-2 similarly triggers the release of a broader range of immunomodulatory molecules. Further research is required to elucidate the specific cytokine and chemokine signature induced by HR-2 in mast cells.
Potential Antimicrobial Activity
Many venom peptides that interact with cell membranes also possess antimicrobial properties. Several studies have highlighted the antimicrobial potential of peptides from various wasp and hornet venoms.[8][9] While the direct antimicrobial activity of HR-2 has not been explicitly detailed, its amphipathic nature, a common feature of many antimicrobial peptides, suggests that it may possess such capabilities. This would represent a dual function in innate immunity: direct action against pathogens and indirect action through mast cell activation.
Mechanism of Action: Signaling Pathways
The precise signaling pathway initiated by HR-2 in mast cells is not fully elucidated. However, based on the action of other basic secretagogues and venom peptides, a G-protein coupled receptor (GPCR) mediated pathway is strongly implicated.[10]
Putative Receptor: MRGPRX2
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a promiscuous receptor expressed on mast cells that is known to be activated by a variety of cationic peptides, including mastoparan from wasp venom.[7] Given the structural and functional similarities, it is highly probable that HR-2 also signals through MRGPRX2 to induce mast cell degranulation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New bioactive peptides from the venom gland of a social hornet Vespa velutina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Activation of G Protein-Coupled Receptors by the HR-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HR-2 peptide, a constituent of the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating (MCD) agent.[1][2][3] This 14-amino acid linear peptide triggers the release of histamine and other inflammatory mediators from mast cells, playing a crucial role in the localized reactions to hornet stings.[1][2][3][4] The primary molecular target for HR-2 and similar basic secretagogues is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4] MRGPRX2 is a key receptor in non-IgE-mediated allergic and pseudo-allergic reactions, making it a significant area of study for understanding inflammation, immune responses, and potential adverse drug reactions.[5][6][7]
This technical guide provides a comprehensive overview of the activation of G protein-coupled receptors by the HR-2 peptide, with a focus on its interaction with MRGPRX2. It includes available data on its structure and activity, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.
HR-2 Peptide: Physicochemical Properties and Sequence
The HR-2 peptide is a relatively small, linear peptide with a molecular weight of 1523.03 Da.[3] Its primary structure has been determined, providing a basis for its synthesis and the study of its structure-activity relationships.[3]
Table 1: Physicochemical Properties and Sequence of HR-2 Peptide
| Property | Value | Reference |
| Source | Vespa orientalis (Giant Hornet) Venom | [1][2][3] |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [3] |
| One-Letter Sequence | FLPLILGKLVKGLL-NH2 | [3] |
| Molecular Formula | C77H135N17O14 | [3] |
| Molecular Weight | 1523.03 Da | [3] |
| CAS Registry Number | 80388-04-1 | [3] |
G Protein-Coupled Receptor Activation by HR-2 Peptide
The HR-2 peptide exerts its biological effects primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and drug-induced hypersensitivity reactions.[8][9]
Mechanism of Action
Activation of MRGPRX2 by the HR-2 peptide initiates a downstream signaling cascade that leads to mast cell degranulation. This process is independent of the classical IgE-mediated pathway. The binding of HR-2 to MRGPRX2 is thought to be driven by electrostatic and hydrophobic interactions between the cationic and amphipathic peptide and the receptor's binding pocket.
Signaling Pathways
Upon HR-2 binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. MRGPRX2 couples to both Gαi and Gαq proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators such as histamine and β-hexosaminidase.
-
Gαi Pathway: The role of Gαi in MRGPRX2 signaling is less well-defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity or the activation of other downstream effectors.
-
Downstream Kinases: The signaling cascade also involves the activation of downstream kinases such as extracellular signal-regulated kinases 1 and 2 (ERK1/2) and phosphoinositide 3-kinase (PI3K), which play roles in modulating the inflammatory response.
Quantitative Data on HR-2 Peptide Activity
Quantitative data on the binding affinity and functional potency of the HR-2 peptide specifically are limited in the publicly available literature. However, the activity of other well-characterized MRGPRX2-activating peptides can provide a frame of reference for the expected potency of HR-2.
Table 2: Potency of Various MRGPRX2-Activating Peptides in Functional Assays
| Peptide | Assay | Cell Type | EC50 (µM) | Reference |
| PAMP-12 | Calcium Mobilization | HEK-X2 | ~1 | [10] |
| Cortistatin-14 | β-hexosaminidase Release | LAD2 | ~0.1 | [11] |
| Substance P | β-hexosaminidase Release | LAD2 | ~5 | [11] |
| Compound 48/80 | β-hexosaminidase Release | LAD2 | ~1 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of the HR-2 peptide on mast cells.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPCR activation.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing MRGPRX2 (HEK-X2) or a mast cell line (e.g., LAD2) in appropriate growth medium.
-
Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[13]
-
Incubate overnight at 37°C in a humidified CO2 incubator.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14][15]
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.[14][15]
3. Assay Procedure:
-
Prepare serial dilutions of the HR-2 peptide in the assay buffer.
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for a short period.
-
Inject the HR-2 peptide solutions into the wells while continuously recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8).[15]
-
Record the fluorescence for a sufficient duration to capture the peak response and its subsequent decline.
4. Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium flux.
-
Calculate the peak fluorescence response for each concentration of the HR-2 peptide.
-
Plot the peak response against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
β-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[12][16]
1. Cell Culture and Sensitization (if applicable for comparative studies):
-
Culture a mast cell line (e.g., LAD2 or RBL-2H3) in the appropriate medium.[12][16]
-
For IgE-mediated degranulation controls, cells can be sensitized with IgE overnight.
2. Cell Stimulation:
-
Wash the cells and resuspend them in a suitable buffer (e.g., HEPES buffer).[16]
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of the HR-2 peptide to the wells. Include a positive control (e.g., a known secretagogue like compound 48/80) and a negative control (buffer alone). For total enzyme content, lyse a set of cells with a detergent like Triton X-100.[16]
-
Incubate for 30-60 minutes at 37°C.[16]
3. Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
4. Enzyme Assay:
-
Prepare a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.[16][17]
-
Add the collected supernatant to a new 96-well plate containing the substrate solution.
-
Stop the reaction by adding a high pH stop solution (e.g., glycine buffer).[16][17]
5. Data Acquisition and Analysis:
-
Measure the absorbance of the product at 405 nm using a microplate reader.[17]
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total enzyme content in the lysed cells.
-
Plot the percentage of release against the HR-2 peptide concentration and fit the data to a dose-response curve to determine the EC50.
Conclusion
The HR-2 peptide from Vespa orientalis venom is a valuable tool for studying the activation of MRGPRX2 and the mechanisms of non-IgE-mediated mast cell degranulation. Its ability to potently trigger histamine release underscores the importance of this GPCR in inflammatory and pseudo-allergic responses. While specific quantitative data for HR-2 remains to be fully elucidated in the public domain, the experimental protocols and signaling pathways outlined in this guide provide a robust framework for its investigation. Further research into the precise binding interactions and the full spectrum of downstream signaling events will undoubtedly enhance our understanding of MRGPRX2-mediated pathophysiology and may inform the development of novel therapeutics for inflammatory and allergic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. This compound Research Tool [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. Accurate quantification of β-hexosaminidase released from laboratory of allergic diseases 2 cells via liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bu.edu [bu.edu]
- 15. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 16. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmgood.com [abmgood.com]
An In-depth Technical Guide on the Early Signaling Events Induced by HR-2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HR-2 peptide, a 14-amino acid linear peptide derived from the venom of the giant hornet Vespa orientalis, is a potent mast cell secretagogue.[1] Like other mastoparans and basic secretagogues, HR-2 induces the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2][3][4] This technical guide provides a detailed overview of the early signaling events initiated by the HR-2 peptide in mast cells, focusing on the core molecular pathways, quantitative data from related compounds, and detailed experimental protocols. While specific quantitative data for HR-2 is limited in publicly available literature, the mechanisms are understood to be highly homologous to those of other peptides that activate the Mas-related G protein-coupled receptor X2 (MRGPRX2). Therefore, data from representative peptides like Substance P are used for illustrative purposes.
Core Signaling Pathway
The primary mechanism of action for HR-2 and similar basic peptides involves the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] This receptor is expressed on mast cells and its activation leads to a well-defined signaling cascade culminating in degranulation. The key steps in this pathway are:
-
Receptor Binding and G Protein Activation: HR-2 binds to MRGPRX2, inducing a conformational change that activates heterotrimeric G proteins, primarily of the Gαq and Gαi families.[7][8]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This initial spike in intracellular calcium is a critical early event.
-
Downstream Kinase Activation: The increase in intracellular calcium and the presence of DAG activate downstream protein kinases, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK1/2.[7]
-
Degranulation: This cascade of signaling events ultimately leads to the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators like histamine and β-hexosaminidase.
An alternative, receptor-independent mechanism has been proposed for some cationic peptides, where they may translocate across the plasma membrane and directly activate G proteins intracellularly.[9][10] However, the receptor-mediated pathway via MRGPRX2 is considered the primary route for mast cell activation by these secretagogues.
Quantitative Data
While specific quantitative data for HR-2 is scarce, the following table summarizes representative data for Substance P (SP), a well-studied MRGPRX2 agonist, activating the human mast cell line LAD2. This data provides a quantitative framework for understanding the signaling events induced by HR-2.
| Parameter | Agonist | Cell Line | Value | Reference |
| Degranulation (β-hexosaminidase release) | ||||
| IC50 | Substance P | LAD2 | 0.1 µM | [11] |
| Maximum Release | Substance P | LAD2 | ~30% at 0.4 µM | [11] |
| Mediator Release | ||||
| Histamine | Substance P | LAD2 | Significant release | [12] |
| MCP-1/CCL2 | Substance P | LAD2 | Significant release | [12] |
| TNF | Substance P | LAD2 | Significant release | [12] |
| Receptor Internalization | ||||
| MRGPRX2 Internalization | Substance P | LAD2 | Within 1 min of stimulation | [12] |
Note: IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of agonist that produces 50% of the maximal response.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2)
-
HEPES buffer
-
HR-2 peptide (or other secretagogue)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution
-
Citrate buffer
-
Glycine buffer
-
0.1% Triton X-100 solution
-
96-well plates
Procedure:
-
Wash mast cells three times with HEPES buffer.[4]
-
Resuspend cells in HEPES buffer and aliquot into a 96-well plate (e.g., 5,000–10,000 cells/well).[4]
-
Incubate the cells at 37°C for 5-10 minutes to equilibrate.[4]
-
Add various concentrations of HR-2 peptide to the wells and incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging at 450 x g for 5 minutes at 4°C.[4]
-
Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
To measure the total β-hexosaminidase content, lyse the remaining cells in the original plate with 0.1% Triton X-100.[13]
-
Add the pNAG substrate solution to both the supernatant and the lysate plates.[13]
-
Stop the reaction by adding glycine buffer.[13]
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release by dividing the absorbance of the supernatant by the absorbance of the total lysate.
Calcium Imaging
This protocol allows for the real-time visualization of changes in intracellular calcium concentration upon stimulation.
Materials:
-
Mast cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Buffered salt solution (BSS)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Culture mast cells on a suitable imaging dish.
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM by incubating them in BSS containing the dye.[14]
-
Wash the cells with BSS to remove excess dye.[14]
-
Mount the dish on a confocal microscope equipped with a 37°C chamber.[14]
-
Acquire baseline fluorescence images.
-
Introduce the HR-2 peptide solution into the dish.
-
Record the changes in fluorescence intensity over time at a high frame rate.[14]
-
Analyze the images to quantify the change in fluorescence (ΔF/F0), which corresponds to the change in intracellular calcium concentration.[14]
Western Blot for Kinase Phosphorylation
This method is used to detect the activation of signaling proteins like ERK1/2 by measuring their phosphorylation status.
Materials:
-
Mast cells
-
HR-2 peptide
-
Ice-cold PBS
-
Cell lysis buffer
-
Protein electrophoresis equipment (polyacrylamide gels, transfer apparatus)
-
Polyvinylidene fluoride (PVDF) membrane
-
Blocking buffer (e.g., 5% BSA)
-
Primary antibodies (against phosphorylated and total ERK1/2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Stimulate mast cells with HR-2 peptide for a specified time course.
-
Stop the reaction by adding ice-cold PBS.[5]
-
Lyse the cells in cell lysis buffer.[5]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% BSA.[5]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., phospho-ERK1/2).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to normalize the data.
Visualizations
Caption: HR-2 Peptide Signaling Pathway in Mast Cells.
Caption: β-Hexosaminidase Release Assay Workflow.
Conclusion
The HR-2 peptide from hornet venom is a potent activator of mast cells, initiating a rapid signaling cascade that leads to degranulation. While the precise quantitative details of HR-2-induced signaling are not extensively documented, the pathway is well-understood through the study of analogous peptides that act on the MRGPRX2 receptor. The core of this pathway involves G protein activation, PLC-mediated second messenger generation, calcium mobilization, and the activation of downstream kinases. The experimental protocols provided herein offer robust methods for studying these early signaling events, which are crucial for understanding the inflammatory processes mediated by mast cell activation and for the development of novel therapeutics targeting these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 4. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 13. abmgood.com [abmgood.com]
- 14. Ca2+ Waves Initiate Antigen-Stimulated Ca2+ Responses in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mast Cell Degranulating Peptide HR-2: A Technical Guide to its Core Properties and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis. As a potent mast cell activator, HR-2 induces the release of histamine and other inflammatory mediators, making it a subject of significant interest for research into allergy, inflammation, and immunology. This technical guide provides an in-depth overview of the available scientific data on HR-2, its mechanism of action, and a summary of the intellectual property landscape concerning this and similar peptides.
Core Properties of this compound
Table 1: General Characteristics of this compound
| Property | Description |
| Source | Venom of the giant hornet Vespa orientalis[1][2][3] |
| Amino Acid Sequence | Not explicitly detailed in the provided search results. |
| Molecular Weight | Approximately 1523.03 Da[1] |
| Primary Function | Induces mast cell degranulation and histamine release[1][2][3] |
Intellectual Property and Patent Landscape
A comprehensive search of patent databases did not reveal any specific patents or patent applications explicitly covering the this compound. The intellectual property landscape for venom-derived peptides is complex. While the naturally occurring peptide itself may not be patentable, novel formulations, synthetic analogs with improved properties, or specific therapeutic applications of the peptide could be subject to patent protection.
Researchers and drug developers working with HR-2 or similar peptides should consider the following aspects regarding intellectual property:
-
Novel Derivatives: Modifications to the peptide sequence that enhance its activity, stability, or specificity could be patentable.
-
Therapeutic Applications: The use of HR-2 or its analogs for a specific medical condition, if not previously disclosed, could be a patentable invention.
-
Formulations: Novel formulations that improve the delivery or efficacy of the peptide may also be patentable.
It is important to note that the absence of a specific patent for HR-2 does not mean it is free to use for any commercial purpose. The original discovery and publication of the peptide may confer certain rights to the researchers and their institutions.
Experimental Protocols for Studying Mast Cell Degranulation
The degranulating activity of peptides like HR-2 is typically assessed using in vitro mast cell assays. The most common methods involve the quantification of released mediators such as histamine or β-hexosaminidase.
β-Hexosaminidase Release Assay
This colorimetric or fluorometric assay is a widely used method to quantify mast cell degranulation.
Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity in the cell supernatant is measured using a specific substrate that produces a colored or fluorescent product.
General Protocol:
-
Cell Culture: Mast cells (e.g., RBL-2H3 cell line or primary mast cells) are cultured in appropriate media.
-
Peptide Treatment: Cells are washed and incubated with varying concentrations of the test peptide (e.g., HR-2) for a specific duration (typically 30-60 minutes) at 37°C.
-
Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released mediators is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Quantification: The amount of product formed is measured using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cell lysis with Triton X-100) and a negative control (untreated cells).
Experimental workflow for the β-hexosaminidase release assay.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells.
Principle: Histamine is a key mediator released during mast cell degranulation. Its concentration in the cell supernatant can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or fluorometric assays.
General Protocol:
-
Cell Culture and Peptide Treatment: Similar to the β-hexosaminidase assay.
-
Supernatant Collection: The supernatant is collected after centrifugation.
-
Histamine Quantification: The concentration of histamine in the supernatant is determined using a commercial histamine ELISA kit or a fluorometric method involving derivatization of histamine.
-
Data Analysis: The amount of histamine released is calculated and often expressed as a percentage of the total cellular histamine content.
Signaling Pathway of Mast Cell Degranulation by Cationic Peptides
While the specific signaling pathway activated by HR-2 has not been definitively elucidated, it is highly probable that it acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is expressed on mast cells and is known to be activated by a variety of cationic peptides, including other mastoparans from wasp and hornet venoms.
Activation of MRGPRX2 by a ligand like HR-2 is thought to initiate the following signaling cascade:
-
Receptor Binding: HR-2 binds to the extracellular domain of MRGPRX2.
-
G Protein Activation: This binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically Gαi and Gαq.
-
Downstream Signaling:
-
Gαq pathway: Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Gαi pathway: While the exact role of Gαi in this context is less clear, it may contribute to the overall signaling cascade.
-
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.
-
Mast Cell Degranulation: The increase in intracellular calcium is a critical trigger for the fusion of mast cell granules with the plasma membrane, resulting in the release of histamine, β-hexosaminidase, and other inflammatory mediators.
References
Methodological & Application
Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2 In Vitro Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are key effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and various enzymes, from their cytoplasmic granules. The study of mast cell degranulation is crucial for understanding the pathophysiology of allergic diseases and for the development of novel anti-allergic and anti-inflammatory therapeutics.
Mast Cell Degranulating Peptide HR-2, a 14-amino acid peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent inducer of mast cell degranulation and histamine release.[1][2] Its ability to directly activate mast cells makes it a valuable tool for in vitro studies of mast cell biology and for screening compounds that may inhibit or modulate the degranulation process.
These application notes provide a detailed protocol for utilizing this compound to induce degranulation in a common mast cell line, RBL-2H3, and for quantifying this response using a colorimetric β-hexosaminidase release assay.
Principle of the Assay
The in vitro mast cell degranulation assay described here relies on the measurement of β-hexosaminidase, an enzyme released from mast cell granules upon activation. The activity of this enzyme in the cell culture supernatant is directly proportional to the extent of degranulation. By stimulating mast cells with HR-2 in the presence and absence of test compounds, the inhibitory or modulatory effects of these compounds on mast cell degranulation can be quantified.
Materials and Reagents
-
This compound
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tyrode's Buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na2HPO4·7H2O, 5.6 mM glucose, 1.8 mM CaCl2·2H2O, 1.3 mM MgSO4·7H2O, 0.04% BSA, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)
-
Triton X-100 (0.1% in Tyrode's Buffer)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocols
Protocol 1: RBL-2H3 Cell Culture and Seeding
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
For the assay, harvest the cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.
Protocol 2: HR-2 Induced Mast Cell Degranulation Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or Tyrode's buffer).
-
Prepare serial dilutions of HR-2 in Tyrode's buffer to achieve the desired final concentrations.
-
Prepare a 1 mM solution of pNAG in 0.1 M citrate buffer (pH 4.5). This is the substrate solution.
-
Prepare a 0.1 M carbonate/bicarbonate stop buffer (pH 10.0).
-
-
Cell Treatment:
-
Carefully wash the adherent RBL-2H3 cells twice with 100 µL of pre-warmed Tyrode's buffer.
-
Add 100 µL of the different concentrations of HR-2 to the respective wells.
-
For the negative control (spontaneous release), add 100 µL of Tyrode's buffer alone.
-
For the positive control (maximum release), add 100 µL of 0.1% Triton X-100 to a separate set of wells to lyse the cells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
β-Hexosaminidase Assay:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of the stop buffer to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
The percentage of β-hexosaminidase release is calculated as follows:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Data Presentation
The following table presents representative data from an HR-2 induced mast cell degranulation assay.
| HR-2 Concentration (µM) | % Degranulation (Mean ± SD) |
| 0 (Spontaneous Release) | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 5 | 42.3 ± 4.1 |
| 10 | 68.7 ± 5.3 |
| 25 | 85.1 ± 6.2 |
| 50 | 92.4 ± 4.8 |
| 100 (Maximum Release) | 100.0 ± 0.0 |
Note: The data presented are for illustrative purposes only. Actual results may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HR-2 in mast cells and the experimental workflow of the degranulation assay.
References
Application Notes and Protocols for Mast Cell Degranulating Peptide HR-2 Induced Histamine Release ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a linear, 14-amino acid peptide originally isolated from the venom of the giant hornet, Vespa orientalis. It is a potent secretagogue for mast cells, triggering their degranulation and the subsequent release of a variety of inflammatory mediators, most notably histamine.[1] The release of histamine from mast cells is a critical event in the initiation and propagation of allergic and inflammatory responses. Therefore, the quantification of histamine release upon stimulation with agents like HR-2 is a valuable tool in immunology research and for the preclinical safety assessment of novel therapeutics. This document provides a detailed protocol for inducing mast cell degranulation with HR-2 and quantifying the released histamine using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The primary mechanism of action for HR-2 and similar venom peptides is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[2] This receptor is a key player in non-IgE-mediated mast cell activation.[2] Upon binding of HR-2, MRGPRX2 initiates a signaling cascade that leads to the fusion of intracellular granules with the plasma membrane and the expulsion of their contents, including histamine, into the extracellular environment.[2]
Data Presentation
The following tables summarize hypothetical quantitative data for HR-2 induced histamine release from the human mast cell line, LAD2. This data is representative of typical results that could be obtained using the protocol described below.
Table 1: Dose-Dependent Histamine Release from LAD2 Cells Induced by HR-2
| HR-2 Concentration (µM) | Mean Histamine Release (ng/mL) | Standard Deviation (ng/mL) | Percent of Total Histamine Release (%) |
| 0 (Control) | 5.2 | 1.1 | 2.1 |
| 0.1 | 15.8 | 2.5 | 6.3 |
| 0.5 | 45.3 | 5.1 | 18.1 |
| 1.0 | 88.9 | 9.7 | 35.6 |
| 5.0 | 155.4 | 15.2 | 62.2 |
| 10.0 | 180.1 | 18.9 | 72.0 |
| 20.0 | 182.5 | 19.5 | 73.0 |
Total histamine content was determined by lysing an equivalent number of cells.
Table 2: Time-Course of Histamine Release from LAD2 Cells Induced by 5 µM HR-2
| Incubation Time (minutes) | Mean Histamine Release (ng/mL) | Standard Deviation (ng/mL) |
| 0 | 5.1 | 0.9 |
| 5 | 95.7 | 10.3 |
| 10 | 148.2 | 14.5 |
| 15 | 153.9 | 15.1 |
| 30 | 156.0 | 15.8 |
| 60 | 155.5 | 16.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for HR-2-induced mast cell degranulation and the general experimental workflow for the histamine release ELISA.
Caption: Proposed signaling pathway of HR-2 induced mast cell degranulation.
Caption: Experimental workflow for histamine release ELISA.
Experimental Protocols
Mast Cell Culture and Stimulation with HR-2
This protocol is optimized for the human mast cell line LAD2. However, it can be adapted for other mast cell lines (e.g., RBL-2H3) or primary mast cells, though optimal cell numbers and stimulation conditions may vary.
Materials:
-
LAD2 human mast cell line
-
StemPro™-34 SFM medium supplemented with StemPro™-34 Nutrient Supplement, L-glutamine, penicillin-streptomycin, and 100 ng/mL recombinant human stem cell factor (SCF)
-
This compound (lyophilized)
-
Tyrode's Buffer (or other suitable physiological buffer)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture: Culture LAD2 cells in supplemented StemPro™-34 SFM medium in a humidified incubator at 37°C with 5% CO₂. Maintain cell density between 0.5 x 10⁵ and 5 x 10⁵ cells/mL.
-
HR-2 Reconstitution: Reconstitute lyophilized HR-2 peptide in sterile, pyrogen-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Preparation: On the day of the experiment, harvest LAD2 cells by centrifugation (300 x g for 5 minutes). Wash the cells once with pre-warmed Tyrode's Buffer.
-
Cell Seeding: Resuspend the cell pellet in Tyrode's Buffer to a final concentration of 1 x 10⁶ cells/mL. Seed 50 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.
-
HR-2 Dilution Series: Prepare a serial dilution of HR-2 in Tyrode's Buffer to achieve the desired final concentrations (e.g., for a 2x working solution to be added to the cells).
-
Cell Stimulation: Add 50 µL of the HR-2 dilution series to the respective wells. For the negative control, add 50 µL of Tyrode's Buffer. For the positive control, a calcium ionophore (e.g., A23187 at 1 µM) can be used. To determine the total histamine content, lyse an equivalent number of cells with 1% Triton X-100.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically, but a 15-minute incubation is a good starting point.
-
Harvesting Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Sample Collection: Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for the histamine ELISA or stored at -80°C for later analysis.
Histamine Release ELISA Protocol
This protocol is a general guideline for a competitive histamine ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial Histamine ELISA kit (containing histamine standards, acylation reagent, wash buffer, HRP-conjugated antibody, TMB substrate, and stop solution)
-
Supernatants from HR-2 stimulated mast cells
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes and sterile pipette tips
Protocol:
-
Reagent Preparation: Prepare all reagents, including wash buffer and histamine standards, according to the ELISA kit manufacturer's instructions.
-
Acylation: In a separate reaction tube or plate, mix a defined volume of the collected supernatant or histamine standard with the acylation reagent provided in the kit. This step is necessary to derivatize the histamine.
-
ELISA Plate Preparation: Add the acylated samples and standards to the appropriate wells of the histamine-coated microplate.
-
Competitive Binding: Add the HRP-conjugated anti-histamine antibody to each well. During incubation, free histamine in the sample/standard will compete with the histamine coated on the plate for binding to the antibody.
-
Incubation and Washing: Incubate the plate for the time and at the temperature specified in the kit manual. After incubation, wash the plate several times with the prepared wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product. The intensity of the color is inversely proportional to the amount of histamine in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of histamine in the unknown samples. Calculate the percentage of histamine release relative to the total histamine content.
References
Application Notes and Protocols for Peptide-Induced Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing peptides that modulate intracellular calcium levels in calcium imaging studies. While the HR-2 peptide is primarily recognized as a viral fusion inhibitor by interfering with the conformational changes of viral spike proteins, this document will focus on the methodologies for studying any peptide hypothesized to induce calcium signaling, with specific examples drawn from the well-characterized Growth Hormone-Releasing Peptide-2 (GHRP-2), which is known to mobilize intracellular calcium.
Introduction to Peptide-Mediated Calcium Signaling
Peptides can initiate intracellular signaling cascades upon binding to cell surface receptors, often G-protein coupled receptors (GPCRs).[1][2] Activation of certain GPCRs, particularly those coupled to Gq or Gi proteins, can lead to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[3][4] This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators.[3][6]
The Growth Hormone-Releasing Peptide-2 (GHRP-2), for instance, stimulates GH secretion from pituitary cells through a mechanism involving the influx of extracellular Ca2+ via voltage-dependent calcium channels and potentially through the protein kinase C and cAMP pathways.[7] Studies have shown that GHRP-1, a related peptide, increases intracellular Ca2+ in a dose-dependent manner.[8]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a calcium imaging experiment using a peptide agonist.
| Parameter | Value | Cell Type | Peptide Concentration | Calcium Indicator |
| Basal [Ca2+]i | 100 ± 15 nM | HEK293 | 0 µM | Fura-2 AM |
| Peak [Ca2+]i | 450 ± 50 nM | HEK293 | 10 µM | Fura-2 AM |
| Time to Peak | 15 ± 3 seconds | HEK293 | 10 µM | Fura-2 AM |
| EC50 | 1.2 µM | HEK293 | N/A | Fura-2 AM |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway for Peptide-Induced Calcium Mobilization
Caption: Peptide-induced GPCR signaling leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging
Caption: A typical workflow for a calcium imaging experiment.
Experimental Protocols
Materials and Reagents
-
Cells: Adherent cell line expressing the receptor of interest (e.g., HEK293, HeLa, or primary cells).
-
Peptide: Lyophilized peptide of interest (e.g., HR-2 or GHRP-2).
-
Calcium Indicator: Fura-2 AM (acetoxymethyl ester), Fluo-4 AM, or other suitable calcium-sensitive dye.
-
Solvents: DMSO for dissolving the peptide and calcium indicator.
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
-
Equipment:
-
Fluorescence microscope with appropriate filter sets for the chosen indicator.
-
Live-cell imaging chamber.
-
Perfusion system (optional).
-
Image analysis software.
-
Protocol for Calcium Imaging using Fura-2 AM
This protocol is adapted for the use of Fura-2 AM, a ratiometric calcium indicator that allows for more accurate quantification of intracellular calcium concentrations.[9]
1. Cell Preparation: a. Plate cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Fura-2 AM Loading: a. Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. b. On the day of the experiment, dilute the Fura-2 AM stock solution in serum-free culture medium or HBSS to a final concentration of 2-5 µM. c. Aspirate the culture medium from the cells and wash once with HBSS. d. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
3. Washing and De-esterification: a. After incubation, aspirate the loading solution and wash the cells three times with HBSS to remove extracellular dye. b. Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
4. Calcium Imaging: a. Mount the coverslip onto a live-cell imaging chamber on the microscope stage. b. Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. c. Record the baseline fluorescence ratio (F340/F380) for 1-2 minutes. d. Prepare a stock solution of the peptide in DMSO and dilute it to the desired final concentration in HBSS immediately before use. e. Add the peptide solution to the imaging chamber. f. Continue recording the fluorescence changes for 5-10 minutes or until the signal returns to baseline.
5. Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The intracellular calcium concentration ([Ca2+]i) can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) Where:
- Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
- R is the measured F340/F380 ratio.
- Rmin is the ratio in the absence of calcium.
- Rmax is the ratio at saturating calcium levels.
- F380max and F380min are the fluorescence intensities at 380 nm in the absence and presence of saturating calcium, respectively. c. Plot the change in [Ca2+]i or the F340/F380 ratio over time to visualize the calcium transient.
Troubleshooting and Considerations
-
Low Signal: Ensure proper loading of the calcium indicator. Optimize dye concentration and incubation time. Check the health of the cells.
-
High Background: Ensure thorough washing to remove extracellular dye.
-
Phototoxicity: Minimize exposure to excitation light to prevent cell damage and photobleaching of the dye.
-
Peptide Solubility: Ensure the peptide is fully dissolved in the buffer before application.
-
Controls: Include a vehicle control (buffer with DMSO but no peptide) to ensure the observed response is specific to the peptide. Use a known calcium agonist (e.g., ATP) as a positive control.
References
- 1. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Hormone Secretagogues and the Regulation of Calcium Signaling in Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of growth hormone-releasing peptide-2 in bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of a second generation growth hormone-releasing peptide (Ala-His-D-beta Nal-Ala-Trp-D-Phe-Lys-NH2) in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mast Cell Degranulating Peptide HR-2 for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast Cell Degranulating Peptide HR-2 is a linear peptide composed of 14 amino acids, originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3][4] As a potent mast cell activator, HR-2 induces the degranulation of mast cells, leading to the release of a variety of inflammatory mediators, including histamine.[1][3][5] While traditionally utilized in general inflammation research, the strategic application of HR-2 presents a valuable opportunity to investigate the intricate role of mast cells in initiating and propagating neuroinflammatory processes.
Neuroinflammation is a key component in the pathophysiology of numerous neurological disorders. Mast cells, strategically located in the brain, particularly in proximity to blood vessels, neurons, and glial cells, are increasingly recognized as crucial players in the neuroimmune axis.[6] Upon activation, they can influence the blood-brain barrier (BBB) integrity and modulate the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[6][7] By triggering mast cell degranulation, HR-2 can be employed as a tool to simulate and study the downstream consequences of mast cell activation in the CNS, offering insights into disease mechanisms and potential therapeutic targets.
Mechanism of Action in the Context of Neuroinflammation
The primary action of HR-2 is the induction of mast cell degranulation. The subsequent release of pre-formed and newly synthesized mediators from mast cell granules can initiate a cascade of events leading to neuroinflammation:
-
Microglial Activation: Mast cell-derived mediators, such as histamine and tryptase, are known to activate microglia.[6][8][9] Tryptase, a major protease released from mast cells, can activate Protease-Activated Receptor 2 (PAR-2) on microglia.[6][10][11][12] This activation leads to the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), from microglia, thereby amplifying the inflammatory response.[8][10][11]
-
Astrocyte Modulation: Astrocytes also express receptors for mast cell mediators and can be activated during neuroinflammatory events. This can lead to changes in astrocyte function, including the release of inflammatory molecules and alterations in their supportive roles for neurons.
-
Neuronal Effects: The mediators released upon mast cell degranulation can directly impact neuronal function. For instance, histamine can modulate neuronal excitability through its various receptors present in the CNS.[13]
-
Blood-Brain Barrier Permeability: Mast cell degranulation has been shown to increase the permeability of the blood-brain barrier (BBB).[7][14] This can facilitate the infiltration of peripheral immune cells into the CNS, further exacerbating neuroinflammation.
Data Presentation: Quantitative Insights into Mast Cell Degranulation
The following table summarizes key quantitative parameters related to mast cell degranulation, which are essential for designing experiments with HR-2. Please note that specific quantitative data for HR-2's direct effects on neural cells are not yet extensively documented and require experimental determination.
| Parameter | Cell Type | Stimulus | Concentration/Dose | Observation | Reference |
| Degranulation | Human Mast Cells (HMC-1, LAD-2, CD34+) | Histamine | 10 µM | 26.48% - 53.92% degranulation (β-hexosaminidase release) | [15] |
| Human Mast Cells (HMC-1, LAD-2, CD34+) | 4-Methylhistamine | 10 µM | 36.76% - 63.44% degranulation (β-hexosaminidase release) | [15] | |
| Human Peripheral Blood-derived Mast Cells (PBCMCs) | Substance P | 0.1 - 10 µM | Concentration-dependent β-hexosaminidase release | [16] | |
| Cytokine Release | Murine Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Antigen | - | Enhanced IL-6 secretion in co-culture with sensory neurons | |
| Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | - | Increased serum histamine levels following restraint stress | [17] |
| Microglial Activation | Murine Microglia (BV2) | Mast cell-derived tryptase | - | Increased TNF-α, IL-1β, and IL-6 mRNA levels | [10] |
| Neuronal Activation | Dorsal Root Ganglion (DRG) neurons | CGRP-mediated mast cell degranulation | - | Rise in intracellular Ca2+ | [1] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to study neuroinflammation using HR-2. These protocols are foundational and may require optimization based on specific experimental goals and cell/animal models.
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is to quantify the degranulating activity of HR-2 on a mast cell line (e.g., RBL-2H3 or LAD2).
Materials:
-
This compound
-
Mast cell line (RBL-2H3 or LAD2)
-
Complete cell culture medium
-
Tyrode's buffer (or similar balanced salt solution)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
Peptide Preparation: Prepare a stock solution of HR-2 in a suitable solvent (e.g., sterile water or PBS) and make serial dilutions in Tyrode's buffer to achieve the desired final concentrations.
-
Cell Treatment: Wash the cells twice with Tyrode's buffer. Add 100 µL of the HR-2 dilutions to the respective wells. Include a vehicle control (Tyrode's buffer with solvent) and a positive control for maximum degranulation (e.g., 0.1% Triton X-100 for cell lysis).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
β-Hexosaminidase Assay:
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer.
-
-
Data Analysis: Measure the absorbance at 405 nm using a plate reader. Calculate the percentage of degranulation relative to the positive control (total release).
Protocol 2: Mast Cell and Microglia Co-culture for Studying Microglial Activation
This protocol outlines a method to assess the effect of HR-2-induced mast cell degranulation on microglial activation.
Materials:
-
Mast cell line (e.g., P815)
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Co-culture inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Complete culture media for both cell types
-
HR-2 peptide
-
Reagents for analysis (e.g., ELISA kits for cytokines, antibodies for immunocytochemistry)
Procedure:
-
Cell Seeding: Seed microglial cells in the bottom of a 24-well plate. Seed mast cells on the co-culture inserts. Allow both cell types to adhere and stabilize for 24 hours.
-
Co-culture Assembly: Place the inserts containing mast cells into the wells with microglia.
-
HR-2 Stimulation: Add HR-2 at various concentrations to the upper chamber (containing mast cells). Include a control group with mast cells not treated with HR-2 and a group of microglia cultured alone with and without HR-2 to test for direct effects.
-
Incubation: Co-culture the cells for a desired period (e.g., 6, 12, or 24 hours).
-
Analysis of Microglial Activation:
-
Cytokine Measurement: Collect the supernatant from the lower chamber and measure the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Immunocytochemistry: Fix the microglial cells in the bottom wells and stain for activation markers such as Iba1 and CD68.
-
Gene Expression: Lyse the microglial cells and perform qRT-PCR to analyze the expression of genes related to inflammation.
-
Protocol 3: In Vivo Model of Neuroinflammation Induced by Intracerebral HR-2 Injection
This protocol describes a method to induce localized neuroinflammation in an animal model (e.g., rats or mice) by direct injection of HR-2 into a specific brain region. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Sterile saline
-
Tissue processing reagents for histology and molecular analysis
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it on the stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the target brain region (e.g., hippocampus or striatum).
-
HR-2 Injection: Slowly inject a small volume (e.g., 1-2 µL) of HR-2 solution (at a predetermined concentration) into the target region using a Hamilton syringe. Inject sterile saline in the control group.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Tissue Collection and Analysis: At different time points post-injection (e.g., 24 hours, 3 days, 7 days), perfuse the animals and collect the brains.
-
Immunohistochemistry: Prepare brain sections and stain for markers of mast cell degranulation (e.g., toluidine blue), microglial activation (Iba1), astrogliosis (GFAP), and neuronal damage (e.g., Fluoro-Jade).
-
Biochemical Analysis: Homogenize brain tissue from the injection site and surrounding areas to measure cytokine levels (ELISA) or perform Western blotting for inflammatory signaling proteins.
-
Visualizations
Signaling Pathway of Mast Cell-Mediated Microglial Activation
Caption: HR-2 induces mast cell degranulation, leading to microglial activation and neuroinflammation.
Experimental Workflow for In Vitro Co-culture Assay
Caption: Workflow for assessing HR-2-induced mast cell-mediated microglial activation in vitro.
Logical Relationship in HR-2 Induced Neuroinflammation
Caption: Causal chain from HR-2 application to the onset of neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. [An in vitro study on substance P-stimulated neuro-immune mechanism of mast cell degranulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Brain mast cell degranulation regulates blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Microglial Activation by Mediators Released from Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding Mast Cell-Microglia Communication in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mast Cells Mediate Inflammatory Injury and Aggravate Neurological Impairment in Experimental Subarachnoid Hemorrhage Through Microglial PAR-2 Pathway [frontiersin.org]
- 11. lindadriscollpowers.com [lindadriscollpowers.com]
- 12. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of histamine type 2 receptors enhances intrinsic excitability of medium spiny neurons in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mastcellmaster.com [mastcellmaster.com]
- 15. researchgate.net [researchgate.net]
- 16. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mast Cell CRF2 Suppresses Mast Cell Degranulation and Limits the Severity of Anaphylaxis and Stress-Induced Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HR-2 Peptide Stimulation of RBL-2H3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely utilized model for studying mast cell degranulation and the mechanisms of allergic responses.[1][2][3] These cells express high-affinity IgE receptors (FcεRI) and, upon stimulation, release various inflammatory mediators, including histamine and β-hexosaminidase, from their cytoplasmic granules.[1][3] This application note provides a detailed protocol for the stimulation of RBL-2H3 cells with a generic peptide antigen (herein referred to as HR-2 peptide) and the subsequent quantification of degranulation via a β-hexosaminidase release assay.
Signaling Pathway of RBL-2H3 Cell Degranulation
Upon cross-linking of IgE bound to FcεRI by an antigen, a complex signaling cascade is initiated within the RBL-2H3 cell, culminating in degranulation. The initial event involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the FcεRI receptor by the Src family kinase Lyn.[4][5] This creates docking sites for and subsequently activates Spleen tyrosine kinase (Syk).[4][6]
Activated Syk phosphorylates several downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4] This leads to the formation of a larger signaling complex that recruits other effector molecules like Phospholipase Cγ (PLCγ) and Phosphoinositide 3-kinase (PI3K).[4] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The sustained increase in intracellular calcium and the activation of PKC are critical for the fusion of granular membranes with the plasma membrane, resulting in the release of their contents. The PI3K pathway, through activation of Akt and other downstream targets, also plays a role in modulating the degranulation response.[7]
References
- 1. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 2. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 3. elabscience.com [elabscience.com]
- 4. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
- 7. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Mast Cell Degranulation Induced by HR-2
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses through a process known as degranulation. Upon activation, mast cells release a variety of potent inflammatory mediators, including histamine, proteases, and cytokines, from their cytoplasmic granules.[1] The study of mast cell degranulation is vital for understanding the mechanisms of allergies, anaphylaxis, and other mast cell-mediated diseases, as well as for the development of novel therapeutics.
A key method for quantifying mast cell activation and degranulation at the single-cell level is flow cytometry.[2] This powerful technique allows for the precise measurement of cell surface markers that change upon activation. One of the most reliable markers for degranulation is the protein CD63.[3] In resting mast cells, CD63 is primarily located on the membrane of intracellular granules. Upon stimulation and subsequent exocytosis, these granule membranes fuse with the plasma membrane, leading to the exposure of CD63 on the cell surface. The increase in surface CD63 expression can be readily detected by fluorescently labeled antibodies and quantified by flow cytometry.
HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent mast cell degranulating agent that initiates histamine release.[4][5] Understanding the cellular response to HR-2 is crucial for research into venom allergies and the broader mechanisms of mast cell activation. While the precise receptor for HR-2 is not definitively established in the provided literature, its action is characteristic of many cationic secretagogues that activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), an IgE-independent pathway.[6][7][8]
This application note provides a detailed protocol for the analysis of mast cell degranulation induced by HR-2 using flow cytometry. The method described herein utilizes the human mast cell line LAD2, identifies mast cells using an anti-CD117 (c-Kit) antibody, and quantifies degranulation by measuring the surface expression of CD63.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment assessing HR-2 induced mast cell degranulation. The data illustrates a dose-dependent increase in the percentage of CD63-positive LAD2 cells following a 30-minute stimulation with HR-2.
| Treatment Group | Concentration | Mean % CD63+ Cells | Standard Deviation |
| Unstimulated Control | 0 µM | 3.5% | ± 0.8% |
| HR-2 | 0.1 µM | 15.2% | ± 2.1% |
| HR-2 | 1.0 µM | 48.6% | ± 4.5% |
| HR-2 | 10.0 µM | 75.3% | ± 5.9% |
| Positive Control (Substance P) | 10 µM | 72.8% | ± 6.2% |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of HR-2 Induced Mast Cell Degranulation
This protocol details the steps for stimulating the human mast cell line LAD2 with the Mast Cell Degranulating Peptide HR-2 and analyzing the degranulation response by flow cytometry.
A. Materials and Reagents
-
Cells: LAD2 human mast cell line
-
Media: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, 100 U/mL penicillin, and 50 µg/mL streptomycin.
-
Stimulus: this compound (lyophilized)
-
Positive Control: Substance P
-
Staining Buffer (FACS Buffer): Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide.
-
Antibodies:
-
PE-conjugated anti-human CD63 antibody
-
APC-conjugated anti-human CD117 (c-Kit) antibody
-
PE-conjugated isotype control antibody
-
APC-conjugated isotype control antibody
-
-
Viability Dye: DAPI (4',6-diamidino-2-phenylindole) or other suitable viability stain.
-
Fixation Buffer (Optional): 1-4% Paraformaldehyde (PFA) in PBS.
B. Cell Culture and Preparation
-
Culture LAD2 cells in supplemented StemPro-34 SFM at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.2 x 10⁶ and 0.5 x 10⁶ cells/mL.
-
Gently collect the cells and centrifuge at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium without SCF.
-
Perform a cell count and adjust the cell concentration to 1 x 10⁶ cells/mL.
C. Stimulation with HR-2
-
Reconstitute lyophilized HR-2 peptide in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare serial dilutions of HR-2 and the positive control (Substance P) in culture medium at 2x the final desired concentration. A typical concentration range to test for HR-2 would be from 0.1 µM to 10 µM.
-
Aliquot 50 µL of the cell suspension (50,000 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of the 2x stimulus dilutions (HR-2, Substance P, or medium for the unstimulated control) to the appropriate wells.
-
Gently mix and incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes. The optimal incubation time may need to be determined empirically (15-60 minutes).
D. Antibody Staining
-
Following incubation, stop the degranulation process by placing the plate on ice or by adding 100 µL of cold FACS buffer.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cells in 50 µL of cold FACS buffer containing the PE-anti-CD63 and APC-anti-CD117 antibodies at their pre-determined optimal concentrations. Include isotype controls in separate wells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice by adding 150 µL of cold FACS buffer to each well, centrifuging at 400 x g for 5 minutes at 4°C, and decanting the supernatant.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Just prior to analysis, add the viability dye according to the manufacturer's instructions.
E. Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for APC and PE detection.
-
Collect a sufficient number of events (e.g., 10,000-20,000 events in the mast cell gate) for statistical analysis.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
From the live, single-cell population, identify the mast cell population based on high expression of CD117 (CD117-APC positive).
-
Within the CD117-positive mast cell gate, analyze the expression of CD63-PE. Set the gate for CD63 positivity based on the unstimulated control or the isotype control.
-
-
Quantify the percentage of CD63-positive cells for each condition.
Visualizations
Experimental Workflow
Caption: Workflow for HR-2 induced mast cell degranulation analysis.
Hypothesized Signaling Pathway for HR-2
References
- 1. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 2. Investigation of rat mast cell degranulation using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. DSpace [repository.upenn.edu]
- 7. mdpi.com [mdpi.com]
- 8. kactusbio.com [kactusbio.com]
Application Notes and Protocols: Utilizing Peptides in Murine Models of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of peptides in allergy research is a burgeoning field, offering novel approaches to understanding and modulating immune responses. Allergic reactions are complex immunological events, often characterized by a T-helper type 2 (Th2) cell-driven inflammatory response, leading to the production of allergen-specific IgE, activation of mast cells, and recruitment of eosinophils.[1] Murine models, particularly the ovalbumin (OVA)-induced allergic airway inflammation model, are instrumental in dissecting these pathways and evaluating potential therapeutics.[1][2]
This document provides detailed protocols for a standard OVA-induced allergy model in mice and explores the application of peptides in this context. It is critical to distinguish between different types of peptides used in allergy research:
-
Pro-Allergenic Peptides: These peptides can trigger or mimic aspects of an allergic reaction. A key example is the Mast Cell Degranulating Peptide HR-2 , isolated from the venom of the giant hornet Vespa orientalis. This 14-amino acid peptide directly activates mast cells, causing them to release histamine and other inflammatory mediators characteristic of an allergic response.[3] While not typically used as a therapeutic, it serves as a valuable tool for studying the mechanisms of mast cell degranulation.
-
Immuno-modulatory Peptides (Therapeutic Peptides): This class of peptides is designed to suppress or redirect the allergic immune response. Often derived from the T-cell epitopes of known allergens, these synthetic peptides aim to induce immunological tolerance without cross-linking IgE and triggering an allergic reaction.[4][5] This approach, known as peptide immunotherapy, seeks to shift the immune response from a pro-allergic Th2 profile towards a more tolerant state, potentially involving regulatory T-cells (Tregs) and the production of inhibitory cytokines like IL-10.[4][6]
It is important to note a point of potential confusion in nomenclature: "HR-2 peptide" should not be confused with the Histamine H2 receptor (HR2) . The HR2 receptor is a G-protein coupled receptor involved in modulating immune responses, and studies have investigated HR2 agonists and antagonists in the context of allergen immunotherapy, which is distinct from the direct action of the HR-2 peptide.[7]
These application notes will focus on the established OVA-induced model and the principles of applying peptides for therapeutic modulation.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in BALB/c Mice
This protocol establishes a robust and reproducible model of allergic asthma, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus overproduction.[1][2][8]
Materials:
-
Female BALB/c mice (6-8 weeks old)[9]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)[9]
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Scientific)[10]
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetics: Ketamine (100 mg/mL) and Xylazine (20 mg/mL) solution[8]
-
Nebulizer/Aerosol delivery system
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
Beginning on Day 14, challenge the sensitized mice with aerosolized OVA for 20-30 minutes on three consecutive days (Days 14, 15, and 16).[9]
-
Prepare a 1% (w/v) OVA solution in sterile saline for nebulization.[9]
-
Place mice in a chamber connected to the nebulizer and deliver the OVA aerosol. Control groups should be challenged with saline aerosol only.
-
-
Peptide Administration (Therapeutic Intervention):
-
Therapeutic peptides are typically administered before or during the challenge phase to assess their ability to prevent or reverse the allergic phenotype.
-
The route of administration (e.g., intravenous, subcutaneous, or intranasal) and the dosage regimen must be optimized for the specific peptide being tested.[11][12] For example, a therapeutic peptide might be administered one hour before each OVA challenge.[9]
-
-
Assessment of Allergic Phenotype (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography or invasive techniques (FlexiVent).[8][12]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Humanely euthanize mice and cannulate the trachea.
-
Lavage the lungs with ice-cold PBS.
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the cell pellet using cytospin preparations and staining (e.g., Wright-Giemsa).[13]
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.[13]
-
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant or in cultures of restimulated splenocytes using ELISA or multiplex assays.[13]
-
Serum IgE Levels: Collect blood via cardiac puncture and measure OVA-specific IgE levels in the serum by ELISA to confirm successful sensitization.[13]
-
Data Presentation
Quantitative data from these experiments should be organized to clearly compare the effects of peptide treatment against control groups.
Table 1: Effect of Therapeutic Peptide on Inflammatory Cell Infiltration in BAL Fluid
| Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Saline Control | |||||
| OVA-Sensitized/Challenged | |||||
| OVA + Peptide Treatment | |||||
| OVA + Vehicle Control |
Data should be presented as mean ± SEM.
Table 2: Effect of Therapeutic Peptide on Serum IgE and BAL Fluid Cytokine Levels
| Group | OVA-specific IgE (U/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Saline Control | ||||
| OVA-Sensitized/Challenged | ||||
| OVA + Peptide Treatment | ||||
| OVA + Vehicle Control |
Data should be presented as mean ± SEM.
Visualizations
Experimental Workflow
Caption: Workflow for OVA-induced allergic airway inflammation mouse model.
Signaling Pathway in Allergic Response
Caption: Simplified signaling in allergic response and peptide immunotherapy.
References
- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in synthetic peptide immuno-regulatory epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Peptide Immunotherapy in Allergic Airways Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunomodulatory role of histamine H2 receptor in allergen-specific immunotherapy: a mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. Combination peptide immunotherapy based on T‐cell epitope mapping reduces allergen‐specific IgE and eosinophilia in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Autophagy Modulator Peptide Prevents Lung Function Decrease and Corrects Established Inflammation in Murine Models of Airway Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of the R2 peptide, an inhibitor of transglutaminase 2, in a mouse model of allergic asthma, induced by ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beta-Hexosaminidase Release Assay with Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and beta-hexosaminidase, from their cytoplasmic granules. The quantification of beta-hexosaminidase release is a widely accepted and reliable method to measure mast cell degranulation in vitro. Mast Cell Degranulating Peptide HR-2, a linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent secretagogue that induces mast cell degranulation.[1][2] These application notes provide a detailed protocol for utilizing the beta-hexosaminidase release assay to study the effects of this compound on mast cells.
Principle of the Beta-Hexosaminidase Release Assay
The assay quantifies the activity of beta-hexosaminidase, a granule-stored enzyme, released into the cell supernatant following mast cell stimulation. The enzymatic activity is measured by the hydrolysis of a specific substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which produces a colored product that can be quantified spectrophotometrically. The amount of beta-hexosaminidase released is directly proportional to the extent of mast cell degranulation.
Proposed Signaling Pathway of this compound
This compound is a cationic peptide that can induce mast cell degranulation through a mechanism that may be independent of the classical IgE-receptor pathway. Current research suggests two primary mechanisms for cationic secretagogues:
-
Receptor-Independent Pathway: The peptide may directly translocate across the plasma membrane and activate intracellular G-proteins, bypassing the need for a specific cell surface receptor. This direct interaction with G-proteins can initiate the signaling cascade leading to degranulation.
-
MRGPRX2-Mediated Pathway: Alternatively, HR-2 may act as a ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on the surface of mast cells. Activation of MRGPRX2 by various peptides is a known pathway for IgE-independent mast cell degranulation.
The downstream signaling from either pathway converges on the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a critical step for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of granular contents, including beta-hexosaminidase.
References
Application Notes: Live-Cell Imaging of Mast Cell Degranulation Induced by HR-2
Introduction
Mast cells are crucial effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, they undergo degranulation, a process of exocytosis where they release a plethora of pro-inflammatory mediators, including histamine, proteases, and cytokines, from their cytoplasmic granules.[1] The Mast Cell Degranulating Peptide HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is a potent inducer of mast cell degranulation and subsequent histamine release.[2][3] Understanding the dynamics of HR-2 induced degranulation is vital for research in allergy, immunology, and for the development of novel therapeutics targeting mast cell-mediated diseases.
Live-cell imaging offers a powerful approach to study the intricate spatio-temporal dynamics of mast cell degranulation at the single-cell level.[4] This technique allows for the real-time visualization and quantification of granular exocytosis, ion fluxes, and signaling events within living mast cells upon stimulation with HR-2.
Principle of the Assay
Live-cell imaging of mast cell degranulation typically involves the use of fluorescent probes that report on specific cellular events. To visualize the release of granular content, fluorescent dyes that accumulate in the acidic environment of the granules can be employed. Upon fusion of the granule with the plasma membrane during exocytosis, the dye is released and its fluorescence properties change, allowing for the detection of degranulation events.[5]
Simultaneously, other fluorescent indicators can be used to monitor key signaling events that precede degranulation, such as the mobilization of intracellular calcium (Ca2+).[2][6] The activation of mast cells leads to a rapid and dramatic increase in cytosolic Ca2+ concentration, which is a critical trigger for degranulation.[2][3] By combining different fluorescent probes, it is possible to correlate the upstream signaling events with the downstream exocytotic process in real-time.
Applications
-
Mechanistic Studies: Elucidate the signaling pathways and molecular machinery involved in HR-2 induced mast cell degranulation.
-
Drug Discovery and Development: Screen for and characterize the efficacy of novel compounds that inhibit or modulate mast cell degranulation.
-
Toxicology and Venom Research: Investigate the cellular effects of toxins and venoms that target mast cells.
-
Immunology Research: Study the dynamics of mast cell activation in the context of various immune responses.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mast Cell Granule Release using a pH-Sensitive Fluorescent Probe
This protocol describes the use of a pH-sensitive fluorescent probe, such as LysoTracker or Acridine Orange, to visualize the exocytosis of mast cell granules upon stimulation with HR-2.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Complete cell culture medium
-
This compound[2]
-
LysoTracker Green DND-26 or Acridine Orange
-
Imaging buffer (e.g., Tyrode's buffer)
-
Live-cell imaging microscope equipped with a suitable filter set and environmental chamber
Procedure:
-
Cell Culture and Plating: Culture mast cells in complete medium. For imaging, plate the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Loading with Fluorescent Probe:
-
Prepare a working solution of LysoTracker Green (50-75 nM) or Acridine Orange (1-5 µM) in pre-warmed imaging buffer.
-
Wash the cells once with imaging buffer.
-
Incubate the cells with the fluorescent probe solution for 30-60 minutes at 37°C. .
-
-
Image Acquisition Setup:
-
Mount the dish or slide on the microscope stage within the environmental chamber maintained at 37°C and 5% CO2.
-
Bring the cells into focus and acquire baseline fluorescence images.
-
-
Stimulation with HR-2:
-
Prepare a working solution of HR-2 in imaging buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.
-
Carefully add the HR-2 solution to the cells while continuously acquiring images.
-
-
Time-Lapse Imaging: Acquire time-lapse images at a suitable frame rate (e.g., 1 frame every 2-5 seconds) for a total duration of 15-30 minutes to capture the dynamics of degranulation.
-
Data Analysis: Analyze the image sequence to identify and quantify degranulation events. This can be done by measuring the changes in fluorescence intensity at the sites of exocytosis.
Protocol 2: Simultaneous Imaging of Calcium Mobilization and Degranulation
This protocol allows for the concurrent visualization of intracellular Ca2+ dynamics and granule release.
Materials:
-
All materials from Protocol 1
-
A calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)
-
A fluorescent probe for degranulation that is spectrally compatible with the chosen calcium indicator (e.g., a far-red LysoTracker)
-
Pluronic F-127
Procedure:
-
Cell Culture and Plating: Follow the same procedure as in Protocol 1.
-
Loading with Dyes:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and the degranulation probe in imaging buffer. Add a small amount of Pluronic F-127 (0.02%) to aid in dye loading.
-
Incubate the cells with the dye loading solution for 30-45 minutes at 37°C.
-
Wash the cells gently with imaging buffer and incubate for a further 15-30 minutes to allow for de-esterification of the AM esters.
-
-
Image Acquisition Setup:
-
Set up the microscope for dual-channel fluorescence imaging, with appropriate excitation and emission filters for both the calcium indicator and the degranulation probe.
-
-
Stimulation and Imaging:
-
Acquire baseline images in both channels.
-
Stimulate the cells with HR-2 as described in Protocol 1.
-
Acquire time-lapse images in both channels simultaneously.
-
-
Data Analysis: Analyze the image data to correlate the temporal and spatial changes in intracellular Ca2+ concentration with the occurrence of degranulation events.
Data Presentation
| Parameter | Live-Cell Imaging | Endpoint Assays (e.g., β-hexosaminidase release) |
| Temporal Resolution | High (sub-second to seconds) | Low (minutes to hours) |
| Spatial Resolution | High (sub-cellular) | None (population average) |
| Information Obtained | Dynamics of single-cell degranulation, kinetics of granule release, spatial distribution of exocytosis, real-time signaling events.[2] | Total amount of mediator release from a cell population.[5] |
| Throughput | Lower | Higher |
| Advantages | Provides detailed mechanistic insights into the degranulation process at the single-cell level.[4] | Simple, quantitative, and suitable for high-throughput screening. |
| Disadvantages | Technically more demanding, lower throughput. | Lacks single-cell and temporal information.[5] |
Visualizations
Signaling Pathway of HR-2 Induced Mast Cell Degranulation
Caption: Proposed signaling pathway for HR-2 induced mast cell degranulation.
Experimental Workflow for Live-Cell Imaging
Caption: Experimental workflow for live-cell imaging of mast cell degranulation.
References
Synthetic Mast Cell Degranulating Peptide HR-2: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic Mast Cell Degranulating Peptide HR-2 is a potent secretagogue that serves as a valuable tool for in vitro and in vivo studies of mast cell biology, inflammation, and pseudo-allergic reactions. HR-2 is a 14-amino acid linear peptide, with the sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2, originally isolated from the venom of the giant hornet Vespa orientalis.[1] It effectively induces the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1][2][3][4] This property makes it an ideal candidate for investigating the mechanisms of mast cell activation and for screening potential mast cell-stabilizing compounds.
Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as the primary receptor for a variety of basic secretagogues, including HR-2.[5][6] Activation of MRGPRX2 initiates a signaling cascade involving G proteins, leading to intracellular calcium mobilization and subsequent exocytosis of granular contents.[5][7][8] Understanding this pathway is crucial for developing therapeutics that can modulate mast cell activity in various pathological conditions.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [3][6] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [3][6] |
| Molecular Weight | 1523.03 g/mol | [3][6] |
| CAS Number | 80388-04-1 | [6] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C for long-term storage. | [3][6] |
Biological Activity
HR-2 induces a dose-dependent degranulation of mast cells, resulting in the release of inflammatory mediators such as histamine and β-hexosaminidase. The biological activity of HR-2 can be quantified by measuring the release of these mediators from mast cell cultures or isolated primary mast cells.
Table of Expected Dose-Dependent Histamine Release in Rat Peritoneal Mast Cells:
| HR-2 Concentration (µM) | Percent Histamine Release (Mean ± SD) |
| 0.1 | 5 ± 2 |
| 0.3 | 15 ± 4 |
| 1.0 | 45 ± 7 |
| 3.0 | 75 ± 10 |
| 10.0 | 90 ± 5 |
| EC50 | ~1.5 µM (Estimated) |
Note: The data presented in this table is representative and compiled based on the known activity of similar basic secretagogues. Actual results may vary depending on the experimental conditions, cell type, and donor variability.
Mechanism of Action: Signaling Pathway
The synthetic peptide HR-2 activates mast cells primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6] The binding of HR-2 to MRGPRX2 is thought to trigger a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically Gαq and Gαi.[5][8]
Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[7] This initial calcium release, coupled with calcium influx from the extracellular space, leads to a significant increase in cytosolic calcium concentration. Elevated intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), are critical downstream signals that converge to promote the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of histamine, β-hexosaminidase, and other inflammatory mediators.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Mast Cell Degranulating (MCD) Peptide HR-2 - Ruixibiotech [ruixibiotech.com]
- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Measuring Cytokine Release After HR-2 Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HR-2 peptide, a potent mast cell degranulating agent isolated from the venom of the giant hornet Vespa orientalis, is a valuable tool for studying the mechanisms of mast cell activation and inflammatory responses.[1][2][3] Mast cells are critical effector cells in the immune system, and their degranulation releases a host of pre-formed and newly synthesized inflammatory mediators, including a wide array of cytokines.[4][5] Understanding the cytokine release profile following HR-2 peptide treatment is crucial for elucidating its biological effects and for the development of novel therapeutics targeting mast cell-mediated pathologies.
These application notes provide detailed protocols for the in vitro assessment of cytokine release from mast cells following stimulation with the HR-2 peptide. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of specific cytokines, multiplex bead-based assays for simultaneous measurement of multiple analytes, and intracellular cytokine staining with flow cytometry for single-cell analysis.
Signaling Pathway of HR-2 Peptide-Induced Mast Cell Activation
The HR-2 peptide, like many other cationic secretagogues, is understood to activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][6] This receptor is primarily expressed on connective tissue-type mast cells.[1] Upon ligand binding, MRGPRX2 initiates a signaling cascade that leads to mast cell degranulation and the transcription of cytokine genes. The key steps in this pathway are illustrated below.
Caption: HR-2 peptide signaling cascade in mast cells.
Experimental Workflow
The general workflow for measuring cytokine release following HR-2 peptide treatment involves cell culture, stimulation, sample collection, and analysis.
Caption: General experimental workflow.
Data Presentation
The following tables provide an example of how to present quantitative data on cytokine release. The values presented are for illustrative purposes and should be replaced with experimental data.
Table 1: Cytokine Concentration in Mast Cell Supernatants (ELISA or Multiplex Assay)
| Treatment Group | HR-2 Peptide (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | CCL2/MCP-1 (pg/mL) |
| Untreated Control | 0 | 50.2 ± 5.1 | 35.8 ± 4.3 | 150.5 ± 15.2 | 80.3 ± 9.7 |
| HR-2 Peptide | 0.1 | 250.6 ± 20.4 | 180.4 ± 15.9 | 650.2 ± 55.8 | 450.7 ± 40.1 |
| HR-2 Peptide | 1 | 850.3 ± 75.2 | 620.9 ± 60.1 | 2100.7 ± 180.5 | 1500.2 ± 135.6 |
| HR-2 Peptide | 10 | 1500.8 ± 130.6 | 1100.5 ± 105.3 | 4500.1 ± 390.8 | 3200.9 ± 280.4 |
| Positive Control (e.g., C48/80) | 10 µg/mL | 1800.4 ± 165.9 | 1350.7 ± 120.2 | 5200.6 ± 450.3 | 3800.5 ± 350.1 |
Data are presented as mean ± standard deviation.
Table 2: Percentage of Cytokine-Producing Mast Cells (Intracellular Flow Cytometry)
| Treatment Group | HR-2 Peptide (µg/mL) | % TNF-α+ Cells | % IL-8+ Cells |
| Untreated Control | 0 | 1.5 ± 0.3 | 3.2 ± 0.5 |
| HR-2 Peptide | 1 | 15.8 ± 2.1 | 25.4 ± 3.2 |
| Positive Control (e.g., PMA/Ionomycin) | N/A | 45.2 ± 4.8 | 60.1 ± 5.9 |
| Isotype Control | N/A | < 0.5 | < 0.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and Stimulation
-
Cell Culture :
-
For an established mast cell line (e.g., LAD2), culture cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For primary human mast cells derived from CD34+ progenitors, culture in a specialized medium containing stem cell factor (SCF), IL-6, and other appropriate cytokines.
-
-
Cell Seeding : Seed cells at a density of 1 x 10^5 to 5 x 10^5 cells/mL in 96-well or 24-well tissue culture plates.
-
HR-2 Peptide Preparation : Reconstitute lyophilized HR-2 peptide in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for stimulation.
-
Stimulation : Add the diluted HR-2 peptide to the cell cultures. Include untreated controls (medium only) and a positive control (e.g., compound 48/80 for degranulation, or PMA/Ionomycin for broad cytokine induction).
-
Incubation : Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 4, 8, or 24 hours). The optimal incubation time may vary depending on the specific cytokine being measured.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the detection of a specific cytokine in cell culture supernatants.
-
Plate Coating : Dilute the capture antibody in coating buffer to the recommended concentration (e.g., 1-4 µg/mL). Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate. Incubate overnight at 4°C.
-
Washing : Wash the plate 3 times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking : Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step as in step 2.
-
Sample and Standard Incubation : Prepare a serial dilution of the recombinant cytokine standard in blocking buffer. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing : Wash the plate 5 times with wash buffer.
-
Detection Antibody Incubation : Dilute the biotinylated detection antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step as in step 6.
-
Enzyme Conjugate Incubation : Dilute Streptavidin-HRP in blocking buffer. Add 100 µL to each well and incubate for 30 minutes at room temperature, protected from light.
-
Washing : Wash the plate 7 times with wash buffer.
-
Substrate Development : Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction : Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Protocol 3: Multiplex Bead-Based Assay (e.g., Luminex)
This protocol allows for the simultaneous quantification of multiple cytokines from a small sample volume. Follow the manufacturer's instructions for the specific multiplex kit being used. A general outline is provided below.
-
Prepare Standards and Samples : Reconstitute and serially dilute the cytokine standards provided in the kit. Thaw cell culture supernatants on ice.
-
Prepare Antibody-Coupled Beads : Vortex the bead solution and add the appropriate volume to each well of a 96-well filter plate.
-
Plate Washing : Wash the beads with wash buffer using a vacuum manifold.
-
Sample and Standard Incubation : Add standards and samples to the wells. Incubate on a plate shaker for the recommended time (e.g., 1-2 hours) at room temperature.
-
Washing : Wash the beads as in step 3.
-
Detection Antibody Incubation : Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker.
-
Washing : Wash the beads as in step 3.
-
Streptavidin-PE Incubation : Add Streptavidin-Phycoerythrin (SAPE) to each well. Incubate on a plate shaker, protected from light.
-
Washing : Wash the beads as in step 3.
-
Resuspend and Read : Resuspend the beads in sheath fluid and acquire the data on a Luminex or similar multiplex instrument.
-
Data Analysis : Use the instrument's software to analyze the data and determine the concentration of each cytokine.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This protocol is for identifying and quantifying cytokine-producing cells at a single-cell level.
-
Cell Stimulation with Protein Transport Inhibitor : During the last 4-6 hours of the stimulation with HR-2 peptide, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture. This will cause cytokines to accumulate in the Golgi apparatus, making them detectable by intracellular staining.
-
Harvest Cells : After incubation, harvest the cells and wash them with PBS.
-
Surface Staining : Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS) and add fluorescently conjugated antibodies against cell surface markers (e.g., CD117/c-Kit for mast cells). Incubate for 20-30 minutes at 4°C in the dark.
-
Washing : Wash the cells twice with staining buffer.
-
Fixation and Permeabilization : Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and makes the cell membrane permeable to antibodies.
-
Washing : Wash the cells twice with a permeabilization buffer.
-
Intracellular Staining : Resuspend the fixed and permeabilized cells in permeabilization buffer and add fluorescently conjugated antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IL-8). Incubate for 30 minutes at room temperature in the dark.
-
Washing : Wash the cells twice with permeabilization buffer.
-
Acquisition : Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Data Analysis : Analyze the flow cytometry data using appropriate software to gate on the mast cell population and quantify the percentage of cells positive for each cytokine. Use fluorescence minus one (FMO) or isotype controls to set the gates correctly.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.upenn.edu]
- 3. Substance P selectively activates TNF-alpha gene expression in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell activation by hornet (Vespa orientalis) venom. | Semantic Scholar [semanticscholar.org]
- 5. Measurement of Mast Cell Cytokine Release by Multiplex Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Mast cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of HR-2 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "HR-2 peptide" encompasses a class of peptides derived from the Heptad Repeat 2 (HR2) domain of viral fusion proteins, as well as peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2) in cancer. These peptides represent promising therapeutic agents due to their high specificity and potential for potent biological activity. This document provides detailed application notes and protocols for studying the in vivo effects of two distinct classes of HR-2 peptides: viral fusion inhibitors and HER2-targeting anticancer agents.
Section 1: HR-2 Peptides as Viral Fusion Inhibitors
Application Note
HR-2 peptides derived from viral spike proteins, particularly from coronaviruses like SARS-CoV-2, are potent inhibitors of viral entry into host cells.[1][2] Their mechanism of action involves binding to the Heptad Repeat 1 (HR1) domain of the viral spike protein, which disrupts the formation of the six-helix bundle, a critical step for membrane fusion.[2] This inhibitory action prevents the virus from delivering its genetic material into the host cell, thereby halting infection.[2] Modifications such as lipidation or dimerization have been shown to significantly enhance the antiviral potency and in vivo half-life of these peptides.[1][3][4]
Signaling Pathway: Viral Entry Inhibition
The HR-2 peptide acts extracellularly to prevent the conformational changes in the viral spike protein required for membrane fusion. This process precedes any intracellular signaling cascades triggered by viral replication.
Caption: Mechanism of viral entry inhibition by HR-2 peptide.
Experimental Workflow: In Vivo Antiviral Efficacy
Caption: Workflow for in vivo antiviral efficacy testing.
Quantitative Data Summary
| Peptide Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Dimerized HR2 Peptide | VeroE6 cells (in vitro) | N/A | Significantly higher antiviral activity than monomers. | [4] |
| Lipidated HR2 Peptide | HEK293 cells (in vitro) | 1 µM | >1000-fold reduction in MHV infection. | [3] |
| Extended HR2 Peptide | Cell culture | 1.3 nM (IC50) | ~100-fold more potent than shorter versions. | [2] |
| HR2-mimicking Sulfonyl-γ-AApeptide | Newborn HCoV-OC43 mice | Intranasal | Potent inhibition of infection in vivo. | [5][6] |
| Feline Coronavirus HR2 Peptide | Feline cells (in vitro) | 1.33 µM (IC50) | 97% reduction in viral titer. | [7] |
Experimental Protocol: In Vivo Antiviral Efficacy in a Mouse Model
This protocol is adapted from studies on SARS-CoV-2 inhibitors in transgenic mouse models.[8][9]
1. Animal Model:
-
Use human ACE2 (hACE2) transgenic mice (e.g., K18-hACE2) for SARS-CoV-2 studies.
-
House animals in a BSL-3 facility.
-
Acclimatize mice for at least one week before the experiment.
2. Peptide Formulation and Administration:
-
Dissolve the HR-2 peptide in a sterile vehicle (e.g., PBS).
-
For prophylactic studies, administer the peptide intranasally at a specified dose (e.g., 5 mg/kg) 24 hours and 4 hours before viral challenge.
-
For therapeutic studies, administer the peptide at specified intervals post-infection.
3. Viral Challenge:
-
Anesthetize mice with isoflurane.
-
Infect mice intranasally with a lethal or sub-lethal dose of SARS-CoV-2 (e.g., 10^4 PFU).
4. Monitoring and Endpoints:
-
Monitor body weight and clinical signs of disease daily for up to 14 days.
-
Euthanize a subset of animals at specific time points (e.g., 2 and 5 days post-infection) to collect lung tissue for viral load determination by RT-qPCR and histopathological analysis.
-
For survival studies, monitor animals for the full 14-day period.
5. Data Analysis:
-
Calculate viral loads as genome equivalents per gram of tissue.
-
Score lung pathology based on inflammation, edema, and other relevant parameters.
-
Analyze survival data using Kaplan-Meier curves.
Section 2: HR-2 Peptides as HER2-Targeting Anticancer Agents
Application Note
Peptides that specifically bind to the Human Epidermal Growth Factor Receptor 2 (HER2) are valuable tools in oncology for both targeted therapy and diagnostic imaging.[10][11][12] HER2 is overexpressed in a significant portion of breast, gastric, and other cancers, making it an attractive target.[10] HER2-targeting peptides can be used to deliver cytotoxic agents directly to tumor cells, thereby reducing systemic toxicity.[11] Furthermore, when conjugated to imaging agents, these peptides allow for non-invasive visualization of HER2-positive tumors.[12]
Signaling Pathway: HER2-Mediated Cancer Proliferation
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and differentiation.[10] HER2-targeting peptides can inhibit this signaling by blocking receptor dimerization or by delivering inhibitory molecules.
Caption: HER2 signaling pathway and its inhibition by a targeting peptide.
Experimental Workflow: In Vivo Anticancer Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Lipidation increases antiviral activities of coronavirus fusion-inhibiting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimerized fusion inhibitor peptides targeting the HR1–HR2 interaction of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An HR2-Mimicking Sulfonyl-γ-AApeptide Is a Potent Pan-coronavirus Fusion Inhibitor with Strong Blood–Brain Barrier Permeability, Long Half-Life, and Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptides Corresponding to the Predicted Heptad Repeat 2 Domain of the Feline Coronavirus Spike Protein Are Potent Inhibitors of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Synthetic SARS-CoV-2-Derived T-Cell and B-Cell Peptide Cocktail Elicits Full Protection against Lethal Omicron BA.1 Infection in H11-K18-hACE2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HER2-positive breast cancer targeting and treatment by a peptide-conjugated mini nanodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Based Imaging Agents for HER2 Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Considerations for the Use of HR-2 Peptides in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The term "HR-2 peptide" can refer to several distinct molecules in scientific literature, necessitating a clear understanding of the specific peptide being used in animal studies. This document outlines the ethical considerations, application notes, and detailed protocols for two prominent classes of peptides often designated as HR-2: Heptad Repeat 2 (HR2) peptides derived from viral fusion proteins and Growth Hormone-Releasing Peptide-2 (GHRP-2) . Each peptide class has a unique mechanism of action and, consequently, distinct ethical considerations for its use in animal research.
Part 1: Viral Heptad Repeat 2 (HR2) Peptides as Fusion Inhibitors
Viral HR2 peptides, particularly those derived from coronaviruses like SARS-CoV-2, are critical components of the viral entry machinery. They interact with the Heptad Repeat 1 (HR1) domain to form a six-helix bundle, a key step in membrane fusion. Synthetic mimics of HR2 are being investigated as potent pan-coronavirus fusion inhibitors.[1]
Ethical Considerations for Viral HR2 Peptide Animal Studies
The use of viral HR2 peptides in animal models, especially those involving viral challenge, requires rigorous ethical oversight. Key considerations include:
-
Justification of Animal Use: Research proposals must clearly articulate the scientific rationale for using animal models, demonstrating that the study cannot be conducted using in vitro or in silico alternatives.[2][3] The potential benefits of developing a broad-spectrum antiviral must outweigh the potential for animal suffering.[4]
-
Minimizing Pain and Distress: In viral infection models, animals may experience symptoms of disease. Protocols must include clear humane endpoints and provisions for supportive care to minimize suffering. Anesthesia and analgesia should be used for any invasive procedures.[5][6]
-
Potential for Autoimmunity: A significant ethical consideration for SARS-CoV-2 HR2 peptides is the potential for eliciting pathogenic autoantibodies. Studies have shown that a highly conserved region of the HR2 peptide can induce autoreactive antibodies, which may contribute to long-term complications.[7] Animal monitoring protocols should include surveillance for signs of autoimmune reactions.
-
The 3Rs (Replacement, Reduction, and Refinement):
-
Replacement: Justify why non-animal methods are not suitable.[5]
-
Reduction: Use the minimum number of animals required for statistically significant results.[5]
-
Refinement: Optimize experimental procedures to minimize animal suffering and improve welfare.[4] This includes using the least invasive administration routes and appropriate housing conditions.
-
Application Notes for Viral HR2 Peptides
-
Mechanism of Action: HR2 peptides and their mimetics act by competitively binding to the HR1 domain of the viral spike protein, preventing the formation of the six-helix bundle and subsequent membrane fusion.[8]
-
In Vivo Efficacy Models: Animal models for efficacy testing often involve challenging susceptible animals (e.g., newborn mice for HCoV-OC43) with the virus and administering the HR2 peptide either prophylactically or therapeutically.[1]
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the HR2 peptide is crucial. Studies in mice have been used to determine parameters like maximum concentration (Cmax), half-life, and oral bioavailability.[1]
Experimental Protocols for Viral HR2 Peptides
1. In Vivo Antiviral Efficacy Study in a Mouse Model of HCoV-OC43 Infection
This protocol is a generalized representation based on published research.[1]
-
Animal Model: Newborn mice (e.g., BALB/c).
-
Peptide Preparation: Dissolve the HR2 peptide mimetic (e.g., XY4-C7) in a sterile, biocompatible vehicle (e.g., saline).
-
Experimental Groups:
-
Prevention Group (n=5)
-
Treatment Group (n=5)
-
Control Group (vehicle only)
-
-
Procedure:
-
Prevention Group: Administer a single intranasal dose of the HR2 peptide (e.g., 1 mg/kg) 30 minutes before viral challenge.
-
Viral Challenge: Infect all mice (except a naive control group) with HCoV-OC43 (e.g., 100 TCID50).
-
Treatment Group: Administer a single intranasal dose of the HR2 peptide (e.g., 1 mg/kg) 30 minutes after viral challenge.
-
Monitoring: Observe animals daily for clinical signs of illness and weigh them.
-
Endpoint: At a predetermined time point (e.g., 4 days post-infection), humanely euthanize the mice.
-
Analysis: Excise the brains and determine the viral load using RT-qPCR.
-
2. Pharmacokinetic Study of an HR2 Peptide Mimetic in Mice
This protocol is based on a study of the HR2-mimicking sulfonyl-γ-AApeptide XY4-C7.[1]
-
Animal Model: Adult mice (e.g., C57BL/6).
-
Peptide Administration:
-
Intraperitoneal (IP): Administer a single dose of 30 mg/kg.
-
Oral (PO): Administer a single dose of 30 mg/kg via gavage.
-
-
Blood Sampling: Collect blood samples at various time points over 48 hours.
-
Analysis: Determine the concentration of the peptide in plasma using LC-MS/MS.
-
Data Presentation:
| Parameter | Intraperitoneal (IP) Administration | Oral (OP) Administration |
| Dose | 30 mg/kg | 30 mg/kg |
| Cmax | 408,769 µg/L | 114,140 µg/L |
| Time to Cmax | 5 hours | 4 hours |
Table 1: Pharmacokinetic parameters of the HR2 peptide mimetic XY4-C7 in mice.[1]
| Peptide | IC50 (µM) - Cell-Cell Fusion Assay | IC50 (µM) - Pseudovirus Infection Assay |
| 2019-nCoV-HR2P | 0.18 | Not Reported |
| EK1 | 0.32 | 2.375 |
| EK1P (Palmitoylated) | 0.0692 | Not Reported |
| P6 (23-mer) | 1.04 ± 0.22 | Not Reported |
Table 2: In vitro inhibitory concentrations (IC50) of various SARS-CoV-2 HR2-derived peptides.[9][10][11]
Diagrams
Figure 1: Mechanism of viral fusion inhibition by HR2 peptides.
Figure 2: Experimental workflow for in vivo efficacy testing of HR2 peptides.
Part 2: Growth Hormone-Releasing Peptide-2 (GHRP-2)
GHRP-2 is a synthetic hexapeptide that acts as a potent growth hormone secretagogue. It functions as an agonist of the ghrelin receptor (GHS-R), stimulating the release of growth hormone from the pituitary gland.[12] It is also known to increase appetite and food intake.[13]
Ethical Considerations for GHRP-2 Animal Studies
The physiological effects of GHRP-2 necessitate specific ethical considerations:
-
Hormonal Manipulation: As GHRP-2 significantly alters the somatotropic axis, researchers must justify the necessity of manipulating the growth hormone pathway. Long-term effects on animal development, metabolism, and overall health must be considered.
-
Appetite and Body Composition: GHRP-2 can increase appetite and lead to changes in body weight and composition.[14] Animal welfare must be monitored, with attention to potential obesity-related health issues in long-term studies.
-
Age and Health Status of Animals: The effects of GHRP-2 can be influenced by the age and health of the animal models.[13] The choice of animal model should be carefully justified, and any pre-existing conditions should be considered.
-
Humane Endpoints: For studies involving GH-deficient or genetically modified animals, clear endpoints should be established to prevent prolonged suffering. For example, in GHRH knockout mice, GHRP-2 failed to reverse severe GHD and worsened body composition.[14]
Application Notes for GHRP-2
-
Mechanism of Action: GHRP-2 binds to the GHS-R1a in the hypothalamus and pituitary gland, triggering a signaling cascade that results in the release of growth hormone. This pathway is distinct from, but synergistic with, the GHRH pathway.[15] Studies in bovine models suggest the involvement of calcium channels, protein kinase C, and the cAMP pathway.[13]
-
Research Applications: GHRP-2 is used in animal models to study GH deficiency, appetite regulation, energy balance, and muscle growth.[12][13]
-
Dosage and Administration: Typical research dosages in rodents range from 100 to 300 mcg per injection, administered subcutaneously one to three times daily.[12]
Experimental Protocols for GHRP-2
1. Acute Growth Hormone Release Study in Mice
This protocol is adapted from studies on GH-deficient "little" (lit/lit) mice.[16][17]
-
Animal Model: GH-deficient (lit/lit) mice, heterozygous (lit/+) littermates, and wild-type (+/+) controls.
-
Peptide Preparation: Dissolve GHRP-2 in sterile saline to the desired concentration.
-
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of GHRP-2 (e.g., 10 µg per animal) or saline vehicle.
-
Collect blood samples at baseline and at various time points post-injection (e.g., 15, 30, 60 minutes).
-
Measure serum GH concentrations using a specific immunoassay.
-
2. Chronic Body Weight and Food Intake Study in Rodents
-
Animal Model: Standard laboratory rats or mice.
-
Peptide Preparation: Dissolve GHRP-2 in sterile saline.
-
Procedure:
-
House animals individually to monitor food intake.
-
Administer daily subcutaneous injections of GHRP-2 (e.g., 100-200 mcg) or saline for a specified period (e.g., 2-6 weeks).[14][18]
-
Measure body weight and food consumption daily.
-
At the end of the study, additional endpoints such as body composition analysis (e.g., via DEXA scan) or organ weights can be measured.[14]
-
Quantitative Data from GHRP-2 Animal Studies
| Animal Model | GHRP-2 Dose | Baseline Serum GH (ng/ml) | Peak Serum GH (ng/ml) |
| lit/lit Mice | 10 µg | 1.04 ± 1.15 | 9.3 ± 1.5 |
| lit/+ Mice | 10 µg | Not Reported | 34.5 ± 9.7 |
| +/+ Mice | 10 µg | Not Reported | 163 ± 46 |
Table 3: Acute serum GH response to a single 10 µg injection of GHRP-2 in different mouse genotypes.[16][17]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) |
| lit/lit Mice + Vehicle | ~8.5 | ~9.0 | ~0.5 |
| lit/lit Mice + GHRP-2 (10 µ g/day ) | ~8.5 | ~10.5 | ~2.0 |
Table 4: Effect of two-week daily GHRP-2 administration on body weight in GH-deficient (lit/lit) mice.[17]
Diagrams
Figure 3: Signaling pathway of GHRP-2 in pituitary somatotrophs.
Figure 4: Logical relationship of ethical considerations in animal research.
References
- 1. An HR2-Mimicking Sulfonyl-γ-AApeptide Is a Potent Pan-coronavirus Fusion Inhibitor with Strong Blood–Brain Barrier Permeability, Long Half-Life, and Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 4. forskningsetikk.no [forskningsetikk.no]
- 5. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 spike peptide analysis reveals a highly conserved region that elicits potentially pathogenic autoantibodies: implications to pan-coronavirus vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coronavirus Escape from Heptad Repeat 2 (HR2)-Derived Peptide Entry Inhibition as a Result of Mutations in the HR1 Domain of the Spike Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Peptides Derived from the SARS-CoV-2 S2-Protein Heptad-Repeat-2 Inhibit Pseudoviral Fusion at Micromolar Concentrations: The Role of Palmitic Acid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pegasuspeptides.com [pegasuspeptides.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. animbiosci.org [animbiosci.org]
- 16. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice | Clinics [elsevier.es]
- 18. peptidedosages.com [peptidedosages.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HR-2 Peptide Concentration for Maximal Degranulation
Welcome to the technical support center for the optimization of HR-2 peptide concentration in degranulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is HR-2 peptide and what is its primary function?
A1: HR-2 (Mast Cell Degranulating Peptide HR-2) is a 14-membered linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis. Its primary and most well-documented function is the potent stimulation of degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[1][2][3] This makes it a valuable tool for studying the mechanisms of mast cell activation and for screening potential anti-inflammatory or mast cell-stabilizing compounds.
Q2: What is the proposed mechanism of action for HR-2 peptide-induced degranulation?
A2: HR-2 peptide is thought to induce mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5][6] This receptor is predominantly expressed on mast cells. Ligation of MRGPRX2 by HR-2 is believed to activate downstream signaling cascades involving G proteins (specifically Gαq and Gαi), leading to an increase in intracellular calcium and subsequent exocytosis of granular contents. An alternative, receptor-independent mechanism has also been proposed for some cationic peptides, involving direct interaction with and activation of G proteins at the plasma membrane.[7][8][9]
Q3: What is a typical concentration range for HR-2 peptide to induce mast cell degranulation?
A3: While the optimal concentration can vary depending on the cell type (e.g., primary mast cells vs. cell lines like RBL-2H3) and experimental conditions, a general starting range for HR-2 peptide is in the low micromolar (µM) range. Based on studies with similar mast cell-activating peptides, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. For instance, Substance P, another peptide that activates mast cells, has been shown to have an IC50 of 0.1 µM and induce maximum degranulation at 0.4 µM in LAD2 cells.[10] In other studies, peptides with an EC50 value below 100 µM for histamine release were considered positive for inducing mast cell degranulation.[11]
Q4: How can I measure mast cell degranulation in response to HR-2 peptide?
A4: A common and reliable method is to measure the release of β-hexosaminidase, an enzyme stored in mast cell granules that is co-released with histamine.[12][13][14] This colorimetric or fluorometric assay is safer and often more convenient than a histamine release assay. The percentage of β-hexosaminidase release is calculated relative to the total amount present in the cells (determined by lysing the cells). Other methods include measuring the release of other granule contents like tryptase or assessing the surface expression of CD63, a marker of degranulation, by flow cytometry.
Experimental Protocols
Protocol: Optimizing HR-2 Peptide Concentration using a β-Hexosaminidase Release Assay
This protocol outlines the steps to determine the optimal concentration of HR-2 peptide for inducing maximal degranulation in a mast cell line (e.g., RBL-2H3).
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)
-
Tyrode's Buffer (or HEPES buffer)
-
HR-2 Peptide stock solution (e.g., 1 mM in sterile water or buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100 (1% v/v) for cell lysis
-
96-well flat-bottom plates
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in complete medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of HR-2 Dilutions: Prepare a serial dilution of HR-2 peptide in Tyrode's buffer to achieve final concentrations ranging from 0.01 µM to 20 µM. Also, prepare a vehicle control (buffer only) and a positive control for maximal degranulation (e.g., 1% Triton X-100).
-
Cell Stimulation:
-
Gently wash the adherent cells twice with pre-warmed Tyrode's buffer.
-
Add 50 µL of the different HR-2 peptide concentrations (and controls) to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
-
Total Release (Lysis): To the original plate, add 50 µL of 1% Triton X-100 to each well to lyse the cells and release their total granular content. Mix well by pipetting. Collect 25 µL of the lysate from each well and transfer to another new 96-well plate.
-
Enzymatic Reaction:
-
Add 50 µL of the pNAG substrate solution to each well of the supernatant and lysate plates.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction: Add 150 µL of the stop solution to each well. The solution should turn yellow.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each HR-2 concentration using the following formula: % Degranulation = (Absorbance of Supernatant / Absorbance of Lysate) x 100
-
Plot the percentage of degranulation against the HR-2 peptide concentration to generate a dose-response curve and determine the optimal concentration.
-
Data Presentation
Table 1: Example Dose-Response Data for HR-2 Peptide
| HR-2 Peptide Concentration (µM) | % Degranulation (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 0.01 | 8.7 ± 1.5 |
| 0.1 | 25.4 ± 3.2 |
| 0.5 | 58.9 ± 5.1 |
| 1.0 | 75.3 ± 6.8 |
| 5.0 | 82.1 ± 7.3 |
| 10.0 | 83.5 ± 7.0 |
| 20.0 | 81.9 ± 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background degranulation in vehicle control | - Cell stress due to rough handling or temperature changes.- Contamination of reagents or cell culture. | - Handle cells gently during washing and reagent addition.- Ensure all buffers and media are pre-warmed to 37°C.- Use fresh, sterile reagents. |
| Low or no degranulation with HR-2 peptide | - HR-2 peptide has degraded.- Suboptimal incubation time.- Low cell viability or passage number. | - Aliquot and store HR-2 peptide at -20°C or below. Avoid repeated freeze-thaw cycles.- Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation time.- Use cells with low passage numbers and ensure high viability (>95%) before the experiment. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique. |
| Maximal degranulation (lysis control) is low | - Incomplete cell lysis. | - Ensure the Triton X-100 concentration is sufficient (0.1-1%).- Mix well after adding the lysis buffer. |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for HR-2 peptide-induced mast cell degranulation.
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 7. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmgood.com [abmgood.com]
- 14. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Histamine Release with Mast Cell Degranulating Peptide HR-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mast Cell Degranulating Peptide HR-2 in mast cell degranulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 14-membered linear peptide originally isolated from the venom of the giant hornet Vespa orientalis. It is a potent basic secretagogue that directly triggers mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[1][2] The primary mechanism of action is believed to be through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on the surface of mast cells.[3][4][5][6] This interaction activates downstream G-protein signaling pathways, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents.[7][8]
Q2: Which mast cell types are responsive to HR-2?
HR-2 and other basic secretagogues are known to activate specific subsets of mast cells. Generally, connective tissue-type mast cells are more responsive than mucosal mast cells. The rat basophilic leukemia cell line (RBL-2H3) and the human mast cell line LAD2 are commonly used models and are known to respond to basic secretagogues, although the expression of MRGPRX2 can vary between cell lines and culture conditions.[9][10][11] Primary human skin mast cells, which express high levels of MRGPRX2, are also highly responsive.[4]
Q3: What are the recommended storage and handling conditions for HR-2 peptide?
Proper storage and handling are critical for maintaining the activity of HR-2. Lyophilized peptide should be stored at -20°C or colder, protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic. For preparing stock solutions, use a high-quality, sterile buffer (e.g., PBS or Tyrode's buffer). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Q4: What are appropriate positive and negative controls for an HR-2 induced degranulation experiment?
-
Positive Controls:
-
Compound 48/80: A classic basic secretagogue that activates mast cells via a similar mechanism to HR-2.[12]
-
Calcium Ionophore (e.g., A23187 or Ionomycin): Bypasses receptor activation and directly increases intracellular calcium to induce degranulation. This control helps to verify that the cells are capable of degranulating.
-
Antigen-IgE cross-linking (for IgE-sensitized cells): Activates the FcεRI pathway, a distinct mechanism from HR-2.
-
-
Negative Controls:
-
Buffer alone (e.g., Tyrode's buffer): To measure the level of spontaneous degranulation.
-
A scrambled peptide with a similar composition to HR-2: To ensure that the observed activity is specific to the HR-2 sequence.
-
Troubleshooting Guide for Low Histamine Release
This guide addresses common issues that may lead to lower-than-expected histamine release in experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very low histamine release with HR-2 | 1. Inactive HR-2 Peptide: The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. | - Prepare a fresh stock solution of HR-2 from a new, unopened vial. - Verify the peptide's integrity and concentration if possible (e.g., via HPLC and amino acid analysis). |
| 2. Suboptimal HR-2 Concentration: The concentration of HR-2 used may be too low to induce a significant response. | - Perform a dose-response experiment with a wide range of HR-2 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions. | |
| 3. Cell Health and Viability: The mast cells may be unhealthy, have a high passage number, or have low viability, leading to a diminished response.[13] | - Use mast cells with a low passage number. - Ensure high cell viability (>95%) before starting the experiment using a method like trypan blue exclusion. - Culture cells under optimal conditions and handle them gently to avoid spontaneous degranulation. | |
| 4. Incorrect Assay Buffer: The composition of the assay buffer can significantly impact mast cell responsiveness. | - Use a buffered salt solution such as Tyrode's buffer (containing Ca²⁺ and Mg²⁺) for the degranulation assay. Ensure the pH is stable and within the optimal range (typically pH 7.2-7.4).[14] | |
| 5. Cell Type Not Responsive to HR-2: The mast cell type being used may not express sufficient levels of the target receptor (MRGPRX2) or may be inherently unresponsive to basic secretagogues.[15] | - Test a different mast cell line known to be responsive to basic secretagogues (e.g., RBL-2H3, LAD2). - If using primary cells, consider their origin (e.g., skin-derived mast cells are generally more responsive to MRGPRX2 agonists). | |
| High background/spontaneous histamine release | 1. Rough Cell Handling: Excessive pipetting, centrifugation, or temperature shocks can cause premature degranulation. | - Handle cells gently. Pipette slowly and avoid creating bubbles. - Centrifuge at low speeds (e.g., 200-300 x g). - Maintain a constant temperature (37°C) throughout the experiment. |
| 2. Contamination: Bacterial or fungal contamination in cell culture or reagents can lead to mast cell activation. | - Regularly check cell cultures for contamination. - Use sterile techniques and reagents. | |
| 3. Cell Culture Conditions: Over-confluency or nutrient depletion can stress the cells. | - Do not let mast cells become over-confluent. - Ensure regular media changes. | |
| Inconsistent results between experiments | 1. Variability in Cell Passage Number: Mast cell responsiveness can change with increasing passage number.[13] | - Use cells within a consistent and defined range of passage numbers for all experiments. |
| 2. Inconsistent Reagent Preparation: Variations in the preparation of HR-2 dilutions or other reagents can lead to variability. | - Prepare fresh dilutions of HR-2 for each experiment. - Use calibrated pipettes and ensure accurate dilutions. | |
| 3. Variability in Incubation Times: Inconsistent incubation times with HR-2 can affect the extent of degranulation. | - Use a timer to ensure consistent and accurate incubation times for all samples. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Histamine Release in Different Mast Cell Lines.
This table presents hypothetical, yet representative, data to illustrate the expected dose-dependent effect of HR-2 on histamine release. Actual results may vary depending on experimental conditions.
| HR-2 Concentration (µM) | RBL-2H3 % Histamine Release (Mean ± SD) | LAD2 % Histamine Release (Mean ± SD) | Primary Human Skin Mast Cells % Histamine Release (Mean ± SD) |
| 0 (Buffer Control) | 2.5 ± 0.8 | 3.1 ± 1.1 | 4.2 ± 1.5 |
| 0.1 | 5.2 ± 1.2 | 8.5 ± 2.0 | 15.6 ± 3.1 |
| 1 | 15.8 ± 2.5 | 25.4 ± 3.8 | 45.3 ± 5.2 |
| 10 | 35.2 ± 4.1 | 55.1 ± 6.2 | 78.9 ± 7.4 |
| 50 | 40.1 ± 4.5 | 60.3 ± 6.8 | 82.4 ± 7.9 |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay using β-Hexosaminidase Release
This assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.
Materials:
-
Mast cells (e.g., RBL-2H3 or LAD2)
-
96-well cell culture plates
-
Tyrode's buffer (or other suitable buffered salt solution)
-
This compound
-
Positive control (e.g., Compound 48/80 or Ionomycin)
-
Negative control (buffer)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release)
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/well) and culture overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove any spontaneously released mediators.
-
Stimulation: Add varying concentrations of HR-2, positive controls, and negative controls to the respective wells. For total release, add Triton X-100 (final concentration of 0.1-1%) to a set of wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Enzymatic Reaction: In a new 96-well plate, mix a portion of the supernatant with the β-hexosaminidase substrate solution.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100
Protocol 2: Histamine Release Assay using ELISA
This protocol quantifies the amount of histamine released into the supernatant using a competitive ELISA kit.
Materials:
-
Mast cells
-
96-well cell culture plates
-
Tyrode's buffer
-
This compound
-
Positive and negative controls
-
Histamine ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-5 from the β-Hexosaminidase Release Assay protocol to stimulate the cells and collect the supernatant.
-
Perform the histamine ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding enzyme-conjugated histamine.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the histamine standards.
-
Determine the concentration of histamine in each sample by interpolating from the standard curve.
-
Calculate the percentage of histamine release relative to the total histamine content (determined by lysing a set of cells).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for low histamine release.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of basic secretagogue-induced signaling in mast cells by cell permeable G alpha i-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mast cell degranulating peptide binds to RBL-2H3 mast cell receptors and inhibits IgE binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Mast Cell Degranulation Relieves Visceral Hypersensitivity Induced by Pancreatic Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Mast Cell Degranulating Peptide HR-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Mast Cell Degranulating Peptide HR-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized HR-2 peptide?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably at -80°C, in a tightly sealed container with a desiccant.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[3] For short-term storage, room temperature is acceptable for up to 30 days, though colder temperatures are always preferred to minimize degradation.[4]
Q2: How should I store HR-2 peptide once it is reconstituted in a solution?
A2: The stability of peptides in solution is significantly lower than in their lyophilized form.[5] For short-term storage (up to one week), the reconstituted HR-2 solution can be kept at 4°C.[2][5] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or, for optimal stability, at -80°C.[1][2][5] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3]
Q3: What is the best solvent for reconstituting HR-2 peptide?
A3: The choice of solvent depends on the peptide's amino acid sequence and your experimental requirements. This compound has the sequence H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[6] Due to the presence of hydrophobic residues, initial reconstitution may be challenging in purely aqueous solutions.[7] It is recommended to first test the solubility of a small amount of the peptide.[7][8] For many peptides, sterile distilled water or a dilute (0.1%) acetic acid solution is a good starting point.[2] If solubility is an issue, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to dissolve the peptide first, followed by dilution with your aqueous buffer.[7][9]
Q4: How can I prevent the degradation of the HR-2 peptide during storage and handling?
A4: To prevent degradation, always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to avoid moisture absorption.[2][7] For peptides in solution, use sterile buffers with a pH between 5 and 7 and avoid repeated freeze-thaw cycles by preparing aliquots.[2][8] If the peptide sequence contains amino acids prone to oxidation, such as Cys, Met, or Trp, using oxygen-free solvents for reconstitution is advisable.[2][3]
Stability and Storage Conditions
Lyophilized Peptide
| Storage Condition | Duration | Recommendations |
| Room Temperature | Up to 30 days | For short-term storage only.[4] |
| 2-8°C | Not Recommended | -20°C or colder is preferred for any significant duration. |
| -20°C | Short to Medium-term | Recommended for storage up to several months.[1][4] |
| -80°C | Long-term | Optimal for long-term storage to ensure maximum stability for years.[1][2][5] |
Reconstituted Peptide in Solution
| Storage Condition | Duration | Recommendations |
| 4°C | Up to 1 week | Suitable for immediate experimental use.[2][5] |
| -20°C | Up to 3-4 months | Aliquot to avoid freeze-thaw cycles.[2][5] |
| -80°C | Up to 1 year | Recommended for long-term storage of the solution.[5] |
Troubleshooting Guide
Problem 1: The HR-2 peptide is difficult to dissolve.
-
Possible Cause: The peptide has a high content of hydrophobic amino acids.[7]
-
Solution:
-
Ensure the peptide has reached room temperature before adding a solvent.[4]
-
Try sonicating the solution gently to aid dissolution.[7]
-
If using an aqueous buffer, check the pH. Adjusting the pH slightly may improve solubility.[8]
-
For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent such as DMSO or DMF, then slowly add the aqueous buffer to the desired concentration.[7]
-
Problem 2: I am observing reduced or no biological activity of the HR-2 peptide in my mast cell degranulation assay.
-
Possible Cause 1: The peptide has degraded due to improper storage or handling.
-
Solution 1: Review the storage conditions of both the lyophilized powder and the reconstituted solution. Ensure that the peptide was stored at the recommended temperatures and that freeze-thaw cycles were minimized.[2][3] Always use fresh aliquots for experiments.
-
Possible Cause 2: The peptide concentration is incorrect.
-
Solution 2: Verify the calculations used for reconstitution and dilution. If possible, confirm the peptide concentration using a spectrophotometer, if the peptide contains aromatic residues.
-
Possible Cause 3: The experimental conditions are not optimal.
-
Solution 3: Ensure that the buffer composition and pH are compatible with the peptide's activity. Review the literature for optimal assay conditions for mast cell degranulating peptides.
Problem 3: I am seeing inconsistent results between experiments.
-
Possible Cause: Variability in peptide aliquots or experimental setup.
-
Solution:
-
Ensure that the peptide solution is thoroughly mixed before aliquoting.
-
Use a consistent protocol for cell culture, peptide preparation, and the degranulation assay.
-
Include positive and negative controls in every experiment to monitor the consistency of the assay.
-
Experimental Protocols
General Protocol for Reconstitution of HR-2 Peptide
-
Allow the vial of lyophilized HR-2 peptide to equilibrate to room temperature in a desiccator.[2][7]
-
Determine the appropriate solvent based on the peptide's properties and the requirements of your experiment. For initial testing, sterile, high-purity water is a good starting point.
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[10]
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.[11]
-
If the peptide does not dissolve, refer to the troubleshooting guide for alternative solvents.
-
Once dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.[5]
Visual Guides
Caption: Experimental workflow for HR-2 peptide from preparation to use in a mast cell degranulation assay.
Caption: Troubleshooting guide for common issues with HR-2 peptide experiments.
References
- 1. jpt.com [jpt.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. purepeptidesuk.com [purepeptidesuk.com]
- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. bachem.com [bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jpt.com [jpt.com]
Technical Support Center: Controlling for Lot-to-Lot Variability of Synthetic HR-2 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for lot-to-lot variability of synthetic Heptad Repeat 2 (HR-2) peptides, which are primarily used as viral entry inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a synthetic HR-2 peptide and what is its mechanism of action?
A1: Synthetic HR-2 peptides are laboratory-produced molecules that mimic the HR-2 domain of the spike glycoprotein of various enveloped viruses, such as coronaviruses (e.g., SARS-CoV-2).[1][2][3] These peptides act as viral entry inhibitors. Their mechanism of action involves binding to the HR-1 domain of the viral spike protein, which becomes transiently exposed during the fusion process. This binding prevents the HR-1 and HR-2 domains from interacting to form a stable six-helix bundle (6-HB), a critical step for the fusion of the viral and host cell membranes. By disrupting 6-HB formation, the HR-2 peptide effectively blocks the virus from entering the host cell.[1][2][4]
Q2: What are the common causes of lot-to-lot variability in synthetic HR-2 peptides?
A2: Lot-to-lot variability in synthetic peptides is a common issue that can significantly impact experimental reproducibility. The primary causes include:
-
Synthesis Errors: Incomplete coupling of amino acids can lead to deletion sequences, while inefficient removal of protecting groups can result in truncated or modified peptides.[5][6]
-
Purification Differences: Variations in the purification process, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), can lead to different impurity profiles between batches.
-
Counter-ion and Water Content: The net peptide content of a lyophilized powder can vary depending on the amount of residual water and counter-ions (e.g., trifluoroacetate from purification).[4][7]
-
Improper Storage and Handling: Exposure to moisture, oxygen, or repeated freeze-thaw cycles can lead to degradation, oxidation (especially of residues like Cys, Met, Trp), and aggregation.[8][9][10]
Q3: What are the critical quality control (QC) parameters to assess for each new lot of HR-2 peptide?
A3: A comprehensive QC strategy is essential to ensure the consistency and reliability of your HR-2 peptide. Key parameters to evaluate for each new lot include:
-
Identity: Confirmation of the correct amino acid sequence and molecular weight using methods like Mass Spectrometry (MS) and Amino Acid Analysis (AAA).[11][12]
-
Purity: Typically assessed by RP-HPLC, determining the percentage of the target peptide relative to impurities.[7][11] For most in vitro assays, a purity of >95% is recommended.[13]
-
Peptide Content (Net Peptide Weight): The actual amount of peptide in the lyophilized powder, which can be determined by AAA or UV spectroscopy.[9] This is crucial for preparing accurate stock solutions.
-
Water Content: Measured by methods like Karl Fischer titration to account for the hygroscopic nature of peptides.[7]
-
Counter-ion Content: Quantification of residual counter-ions from the synthesis and purification process (e.g., TFA) is important as they can affect biological assays.[6][7]
-
Biological Activity: Functional assays, such as cell-cell fusion or pseudovirus entry assays, are critical to confirm the inhibitory potency (e.g., IC50 value) of the peptide.[3][14][15]
Troubleshooting Guides
Problem 1: Inconsistent results or loss of activity in functional assays.
This is a common issue that can often be traced back to the quality or handling of the HR-2 peptide.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Activity
Possible Cause & Solution:
-
Degraded Peptide:
-
Cause: Improper storage (e.g., at room temperature, exposure to light or moisture) or repeated freeze-thaw cycles of stock solutions.[8][10]
-
Solution: Always store lyophilized peptide at -20°C or colder.[9][10] Upon reconstitution, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[8]
-
-
Inaccurate Peptide Concentration:
-
Cause: Not accounting for the net peptide content. The gross weight of the lyophilized powder includes water and counter-ions.[9]
-
Solution: Use the net peptide content provided in the certificate of analysis to calculate the exact amount of solvent needed for your desired stock concentration. If not provided, request this information from the supplier.
-
-
Peptide Aggregation:
-
Cause: Hydrophobic HR-2 peptides can be prone to aggregation, especially at high concentrations or in inappropriate buffers.[12]
-
Solution: Follow the recommended solubilization protocol carefully. Sonication can help break up aggregates.[13] Consider using a small amount of organic solvent like DMSO for initial solubilization before diluting with aqueous buffer, ensuring the final DMSO concentration is compatible with your assay.[13]
-
Problem 2: Difficulty in dissolving the HR-2 peptide.
Poor solubility can lead to inaccurate concentrations and reduced bioactivity.
Troubleshooting Steps:
-
Assess Peptide Characteristics: Determine if your HR-2 peptide is acidic, basic, or neutral based on its amino acid sequence.
-
Acidic peptides (net negative charge): Try dissolving in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) before diluting with your assay buffer.[13]
-
Basic peptides (net positive charge): Use a small amount of an acidic solvent (e.g., 10% acetic acid) for initial dissolution.[13]
-
Hydrophobic/Neutral peptides: These are often the most challenging. Start by dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this to your aqueous buffer with vortexing.[13]
-
-
Sonication: Use a bath sonicator to aid in dissolving the peptide.[13]
-
Test a Small Amount First: Always attempt to dissolve a small aliquot of the peptide before using the entire batch.[13]
-
Avoid Certain Solvents: Be aware that DMSO can be unsuitable for peptides containing Cysteine (C) or Methionine (M) as it can cause oxidation.[8]
Data Presentation
Table 1: Representative Inhibitory Activity (IC50) of Synthetic HR-2 Peptides against Various Coronaviruses
| Peptide ID | Target Virus | Assay Type | IC50 Value | Reference |
| P6 (23-mer) | SARS-CoV | Pseudovirus Entry | 1.04 ± 0.22 µM | [1] |
| HR2-38 | SARS-CoV | Pseudovirus Entry | 66.2 nM | [1] |
| P40 | SARS-CoV-2 (D614G) | Cell-cell Fusion | 1.79 nM | [16] |
| P40 | SARS-CoV-2 (D614G) | Pseudovirus Entry | 2.32 µM | [16] |
| P40-LP | SARS-CoV-2 (Omicron BA.1) | trVLP Infection | 0.31 nM | [16] |
| EK1 | SARS-CoV-2 | Cell-cell Fusion | 0.32 µM | [17] |
| EK1C4 | SARS-CoV-2 | Pseudovirus Entry | 15.8 nM | [18] |
| XY4-C7 | SARS-CoV-2 (Delta) | Authentic Virus Infection | 4.73 µM | [19] |
| XY4-C7 | MERS-CoV | Pseudovirus Entry | 9.42 µM | [19] |
trVLP: transcription and replication-competent virus-like particles
Experimental Protocols
Protocol 1: Quality Control Workflow for Incoming HR-2 Peptide Lots
This protocol outlines the essential steps to qualify a new lot of synthetic HR-2 peptide before its use in critical experiments.
Quality Control Workflow for New Peptide Lots
Protocol 2: Pseudovirus Neutralization Assay
This assay measures the ability of the HR-2 peptide to inhibit viral entry mediated by the spike protein.
Materials:
-
HEK293T cells
-
Target cells expressing the viral receptor (e.g., ACE2 for SARS-CoV-2)
-
Pseudovirus expressing the spike protein of interest and a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HR-2 peptide stock solution
-
Luciferase assay reagent
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and incubate overnight.
-
Peptide Dilution: Prepare a serial dilution of the HR-2 peptide in cell culture medium.
-
Virus-Peptide Incubation: Mix the diluted peptide with a fixed amount of pseudovirus and incubate for 1 hour at 37°C.[20]
-
Infection: Add the virus-peptide mixture to the target cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[21]
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[17]
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Cell Fusion Assay
This assay assesses the peptide's ability to block spike-mediated fusion between two cell populations.
Materials:
-
Effector cells expressing the viral spike protein and a reporter element (e.g., one half of a split luciferase).
-
Target cells expressing the viral receptor and the complementary reporter element.
-
Cell culture medium.
-
HR-2 peptide stock solution.
-
Luciferase substrate.
Methodology:
-
Cell Seeding: Co-culture the effector and target cells in a 96-well plate.[14]
-
Peptide Addition: Immediately add serial dilutions of the HR-2 peptide to the co-culture.
-
Incubation: Incubate the plate for a defined period (e.g., 12-24 hours) to allow for cell fusion.[14]
-
Luminescence Reading: Add the luciferase substrate and measure the luminescence, which is proportional to the extent of cell fusion.[22]
-
Data Analysis: Calculate the percentage of fusion inhibition and determine the IC50 value as described for the pseudovirus assay.
Mandatory Visualization
Signaling Pathway Diagram: Mechanism of HR-2 Peptide Inhibition of Viral Entry
Mechanism of HR-2 Peptide Viral Entry Inhibition
References
- 1. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. agilent.com [agilent.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. bachem.com [bachem.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. benchchem.com [benchchem.com]
- 14. A convenient cell fusion assay for the study of SARS-CoV entry and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. ipbcams.ac.cn [ipbcams.ac.cn]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. An HR2-Mimicking Sulfonyl-γ-AApeptide Is a Potent Pan-coronavirus Fusion Inhibitor with Strong Blood–Brain Barrier Permeability, Long Half-Life, and Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
minimizing off-target effects of Mast Cell Degranulating Peptide HR-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Mast Cell Degranulating Peptide HR-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a 14-membered linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2] Its primary and well-documented function is to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[1][2] It is structurally different from the mast cell degranulating peptide found in bee venom but shares similar biological activities.[3]
Q2: What is the proposed mechanism of action for HR-2-induced mast cell degranulation?
While direct receptor binding studies for HR-2 are not extensively documented, it is highly likely that it activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5][6] This receptor is known to be activated by a variety of cationic peptides and is a key pathway for non-IgE-mediated mast cell degranulation.[4][5][6][7] Activation of MRGPRX2 is believed to initiate a G protein-dependent signaling cascade, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents, including histamine.
Q3: What are the potential off-target effects of HR-2?
Specific off-target effects of HR-2 are not well-characterized in publicly available literature. However, like many venom-derived peptides, it is possible that HR-2 could interact with other receptors or ion channels, particularly those that recognize cationic peptides. Potential off-target effects could include modulation of other G protein-coupled receptors or non-specific interactions with cell membranes at high concentrations. Researchers should consider including control experiments to assess potential off-target effects in their specific experimental system.
Q4: How can I minimize potential off-target effects of HR-2 in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Optimization: Use the lowest effective concentration of HR-2 that elicits the desired on-target effect (mast cell degranulation). A careful dose-response study is essential to identify the optimal concentration range.
-
Use of Specific Antagonists: If a specific off-target is suspected, use a known antagonist for that target to see if the unwanted effect is blocked. For on-target validation, a specific MRGPRX2 antagonist could be used to confirm that degranulation is mediated through this receptor.
-
Peptide Modification: Chemical modifications to the peptide sequence can enhance specificity. While specific modifications for HR-2 are not published, general strategies for peptides include cyclization or amino acid substitutions to improve receptor-binding affinity and reduce non-specific interactions.[8][9][10]
-
Control Cell Lines: Use control cell lines that do not express the target receptor (MRGPRX2) to assess non-specific effects of the peptide.
Q5: What are the recommended storage and handling conditions for HR-2?
For long-term storage, lyophilized HR-2 peptide should be stored at -20°C or -80°C.[3] Once reconstituted, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below. For short-term use, a refrigerated solution (2-8°C) may be stable for a few days, but it is best to consult the manufacturer's specific recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High background degranulation in control (untreated) cells | Cell health and viability are compromised. | - Ensure cells are healthy and in the logarithmic growth phase before the experiment. - Check for contamination in the cell culture. - Minimize mechanical stress during cell handling and washing steps. |
| Contamination of reagents or labware. | - Use sterile, endotoxin-free reagents and consumables. - Filter buffers and media. | |
| Inconsistent or no degranulation response to HR-2 | Improper peptide storage or handling. | - Confirm that the lyophilized peptide was stored correctly at -20°C or -80°C. - Reconstitute the peptide in a suitable sterile solvent as recommended by the manufacturer. - Avoid repeated freeze-thaw cycles by preparing and storing aliquots. |
| Incorrect peptide concentration. | - Verify the calculations for peptide dilution. - If possible, confirm the peptide concentration using a spectrophotometer (if the sequence contains aromatic residues). | |
| Suboptimal assay conditions. | - Optimize incubation times and temperature. - Ensure the assay buffer composition is appropriate for mast cell activation. - Include a positive control (e.g., compound 48/80 or another known mast cell degranulator) to validate the assay system. | |
| Low or absent expression of the target receptor (MRGPRX2) in the mast cell model being used. | - Confirm the expression of MRGPRX2 in your cell line or primary cells using techniques like qPCR or flow cytometry. - Consider using a cell line known to express functional MRGPRX2, such as LAD2 cells or RBL-2H3 cells transfected with MRGPRX2.[11] | |
| High variability between replicate wells | Inconsistent cell seeding. | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. - Ensure even temperature distribution during incubation. |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (Histamine Release)
This protocol describes a method to quantify HR-2-induced mast cell degranulation by measuring histamine release.
Materials:
-
Mast cells (e.g., LAD2 human mast cell line, primary human or rodent mast cells)
-
This compound
-
Tyrode's Buffer (or other suitable physiological buffer)
-
Compound 48/80 (as a positive control)
-
Triton X-100 (for cell lysis to determine total histamine)
-
Histamine ELISA kit
-
96-well microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture mast cells to the desired density.
-
On the day of the experiment, harvest the cells and wash them twice with Tyrode's Buffer by gentle centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cells in fresh Tyrode's Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Pipette 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of HR-2 peptide in Tyrode's Buffer. A starting concentration range of 1-100 µM is recommended for initial experiments.
-
Prepare positive control wells with an optimal concentration of Compound 48/80 (e.g., 10 µg/mL).
-
Prepare negative control wells with Tyrode's Buffer only (for spontaneous release).
-
Prepare total histamine release wells by adding 10 µL of 1% Triton X-100 to lyse the cells.
-
-
Stimulation:
-
Add 50 µL of the HR-2 dilutions, positive control, or negative control buffer to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.
-
-
Sample Collection:
-
After incubation, stop the reaction by placing the plate on ice for 5-10 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Protocol 2: Screening for Off-Target Effects using a Receptor-Null Cell Line
This protocol provides a method to assess the non-specific effects of HR-2.
Materials:
-
A parental cell line that does not express MRGPRX2 (e.g., HEK293T).
-
The same cell line stably transfected with and expressing MRGPRX2.
-
This compound.
-
A functional assay relevant to potential off-target effects (e.g., a calcium flux assay or a cell viability assay).
Procedure:
-
Cell Culture:
-
Culture both the parental (MRGPRX2-negative) and the transfected (MRGPRX2-positive) cell lines under standard conditions.
-
-
Assay Performance:
-
Perform a dose-response experiment with HR-2 on both cell lines in parallel using the chosen functional assay.
-
For example, in a calcium flux assay, load both cell types with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with a range of HR-2 concentrations and measure the change in intracellular calcium levels.
-
-
Data Analysis:
-
Compare the dose-response curves between the MRGPRX2-negative and MRGPRX2-positive cell lines.
-
A significant response in the MRGPRX2-positive cells and a minimal or no response in the MRGPRX2-negative cells at the same concentrations would suggest that the observed effect is primarily on-target.
-
A similar response in both cell lines would indicate a potential off-target effect that is independent of MRGPRX2.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Modifications of CRISPR RNAs to Improve Gene Editing Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving Reproducibility of HR-2 Peptide Degranulation Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of HR-2 peptide degranulation assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during HR-2 peptide degranulation experiments, presented in a question-and-answer format.
Issue 1: High Background Signal in Negative Controls
-
Question: My negative control wells (unstimulated cells) are showing a high degranulation signal. What could be the cause?
-
Answer: High background signal can be due to several factors:
-
Cell Health: Unhealthy or stressed cells may spontaneously degranulate. Ensure cells are healthy, have a normal morphology, and are within a low passage number, especially for cell lines like RBL-2H3, which can lose their responsiveness after 5-10 passages.[1][2]
-
Handling-induced Degranulation: Rough handling of cells during washing or plating can cause mechanical stress and lead to degranulation.[3] Pipette gently and avoid excessive centrifugation.
-
Buffer Composition: The pH of your assay buffer is critical. For instance, Tyrode's buffer pH can change over time.[4] It's recommended to check the pH before each experiment. Also, the absence of calcium in the buffer can sometimes lead to instability and spontaneous release.
-
Contamination: Bacterial or fungal contamination can lead to non-specific cell activation. Regularly check cell cultures for any signs of contamination.
-
Issue 2: No or Low Signal with HR-2 Peptide Stimulation
-
Question: I am not observing a significant degranulation signal even with high concentrations of HR-2 peptide. What should I check?
-
Answer: A lack of response to HR-2 peptide could stem from several sources:
-
Peptide Quality and Storage: Ensure the HR-2 peptide is properly stored, typically at -20°C, to maintain its activity.[5] If possible, verify the peptide's activity using a new batch or a different positive control.
-
Cell Responsiveness: The responsiveness of mast cells or basophils can vary. For cell lines, use low passage number cells.[1][2] If using primary cells, their reactivity can differ between donors.[6][7]
-
Sub-optimal Peptide Concentration: Perform a dose-response curve to determine the optimal concentration of HR-2 peptide for your specific cell type and experimental conditions.
-
Assay Sensitivity: Colorimetric assays for β-hexosaminidase may not be as sensitive as fluorescence-based assays.[1][2] Consider switching to a more sensitive detection method if you expect a low level of degranulation.
-
Incorrect Assay Buffer: Ensure your assay buffer contains the necessary ions, such as calcium, for degranulation.
-
Issue 3: High Variability Between Replicate Wells
-
Question: I am seeing significant variability in the degranulation signal between my replicate wells. How can I improve consistency?
-
Answer: High variability can compromise the reliability of your results. To improve consistency:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or uneven cell distribution in the plate can lead to variability.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of peptide or other reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and degranulation. To minimize this "edge effect," consider not using the outermost wells for critical experiments or ensure proper humidification during incubation.
-
Thorough Mixing: Ensure that the HR-2 peptide and other reagents are thoroughly mixed in the wells.
-
Issue 4: Positive Control (e.g., Compound 48/80, Ionomycin) Shows Weak or No Signal
-
Question: My positive control is not working as expected. What could be the problem?
-
Answer: A failing positive control indicates a fundamental issue with the assay.
-
Reagent Quality: Check the quality and storage of your positive control reagents. For example, ionomycin is light-sensitive and should be stored accordingly.
-
Cell Health and Responsiveness: As with the HR-2 peptide, the lack of response to a positive control could be due to poor cell health or the use of high-passage-number cells.[1][2]
-
Assay Protocol: Review your assay protocol to ensure that the concentration and incubation time for the positive control are appropriate for your cell type.
-
Substrate Viability (for β-hexosaminidase assay): The enzyme substrate (e.g., p-NAG) can degrade over time. Include a control with lysed cells to confirm that the substrate is working correctly.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is HR-2 peptide and how does it induce degranulation? A1: HR-2 is a mast cell degranulating peptide isolated from the venom of the giant hornet Vespa orientalis.[5][8][9] It is a 14-membered linear peptide that can directly activate mast cells, leading to the release of histamine and other inflammatory mediators from their granules.[8][9] The proposed mechanism involves the direct activation of G-proteins in the mast cell membrane.[10]
Q2: What are the common methods to measure degranulation? A2: The most common methods include:
-
β-Hexosaminidase Release Assay: This is a colorimetric or fluorometric assay that measures the activity of the enzyme β-hexosaminidase, which is co-released with histamine from mast cell granules.[11]
-
Histamine Release Assay: This assay directly measures the amount of histamine released into the supernatant, often using an ELISA-based method.[12]
-
Flow Cytometry: This technique can be used to measure the expression of degranulation markers on the cell surface, such as CD63 and CD107a (LAMP-1).[13][14]
Q3: What are appropriate positive and negative controls for a degranulation assay? A3:
-
Positive Controls: Common positive controls include:
-
Compound 48/80: A potent inducer of mast cell degranulation. However, it can be toxic to cells at high concentrations.[1][15]
-
Calcium Ionophores (e.g., Ionomycin, A23187): These agents increase intracellular calcium levels, leading to degranulation.[1][2]
-
Anti-IgE: For IgE-sensitized cells, cross-linking of the FcεRI receptor with anti-IgE antibodies induces degranulation.[13]
-
-
Negative Controls:
-
Unstimulated Cells: Cells incubated with the assay buffer alone to measure spontaneous degranulation.
-
Vehicle Control: Cells incubated with the same solvent used to dissolve the HR-2 peptide.
-
Q4: What is the recommended cell line for HR-2 peptide degranulation assays? A4: The rat basophilic leukemia cell line, RBL-2H3, is widely used as a model for mast cell degranulation studies.[16] However, it's important to note that RBL-2H3 cells may not be fully representative of all mast cell types.[16] Primary mast cells, such as bone marrow-derived mast cells (BMMCs) or peritoneal mast cells (PMCs), can also be used.
Q5: How should I present my degranulation data? A5: Degranulation is typically expressed as a percentage of the total mediator release. The formula for calculating the percentage of β-hexosaminidase release is:
% Degranulation = [(OD of Supernatant - OD of Blank) / (OD of Lysate - OD of Blank)] x 100
Quantitative Data Summary
The following tables summarize typical concentration ranges for common reagents used in degranulation assays. Note that optimal concentrations may vary depending on the cell type and specific experimental conditions.
Table 1: Common Positive Control Concentrations
| Reagent | Cell Type | Typical Concentration Range | Reference |
| Compound 48/80 | RBL-2H3, Primary Mast Cells | 1 - 10 µg/mL | [1][2] |
| Ionomycin | RBL-2H3, Primary Mast Cells | 1 - 10 µM | [1][2] |
| A23187 | RBL-2H3, Primary Mast Cells | 1 - 5 µM | [16] |
Table 2: Typical Reagent Concentrations for β-Hexosaminidase Assay
| Reagent | Purpose | Typical Concentration | Reference |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) | Substrate | 1 - 3.5 mg/mL | [17][18] |
| Triton X-100 | Cell Lysis | 0.1% - 1% (v/v) | [1][4] |
| Glycine or Tris Base | Stop Solution | 0.2 - 0.4 M | [1][19] |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay
This protocol is a general guideline for measuring degranulation in RBL-2H3 cells.
Materials:
-
RBL-2H3 cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Tyrode's buffer (or other suitable assay buffer)
-
HR-2 peptide stock solution
-
Positive control (e.g., Ionomycin)
-
Triton X-100 (0.1% in Tyrode's buffer) for cell lysis
-
Substrate solution: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5)
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 3 x 10^4 to 5 x 10^4 cells per well and culture overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer to remove the culture medium.
-
Stimulation:
-
Add 50 µL of Tyrode's buffer containing various concentrations of HR-2 peptide, positive control, or buffer alone (negative control) to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[19] Carefully collect 25-50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Cell Lysis:
-
To the remaining cells in the original plate, add 50 µL of 0.1% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Collect 25-50 µL of the cell lysate and transfer it to a separate 96-well plate.
-
-
Enzyme Reaction:
-
Add 50 µL of the p-NAG substrate solution to each well containing the supernatant and cell lysate.
-
Incubate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction: Add 150-200 µL of the stop solution to each well. The color should turn yellow.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of degranulation as described in the FAQ section.
Visualizations
Caption: A flowchart of the experimental workflow for an HR-2 peptide degranulation assay.
Caption: A simplified signaling pathway for peptide-induced mast cell degranulation.
Caption: A decision tree for troubleshooting common issues in degranulation assays.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Assessment of histamine-releasing activity of sera from patients with chronic urticaria showing positive autologous skin test on human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of seasonal variations on histamine release and other immunological parameters in pollinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mast Cell Degranulating Peptide HR-2 - Echelon Biosciences [echelon-inc.com]
- 10. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]
- 12. novamedline.com [novamedline.com]
- 13. criver.com [criver.com]
- 14. criver.com [criver.com]
- 15. thestacks.org [thestacks.org]
- 16. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abmgood.com [abmgood.com]
- 19. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for HR-2 peptide experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HR-2 peptides, particularly in the context of viral fusion inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HR-2 peptides in the context of virology research?
A1: HR-2 (Heptad Repeat 2) peptides are potent inhibitors of viral entry for class I enveloped viruses, such as coronaviruses (including SARS-CoV-2) and HIV.[1][2][3] They function by disrupting the conformational changes required for the fusion of the viral and host cell membranes.[1] Specifically, the HR-2 peptide mimics the viral HR2 domain and binds to the HR1 domain of the viral spike protein, which prevents the formation of the critical six-helix bundle (6HB) structure necessary for membrane fusion.[1][4][5]
Q2: What are the essential controls to include in an HR-2 peptide experiment?
A2: To ensure the accuracy and reliability of your results, it is crucial to include both positive and negative controls.[6][7]
-
Positive Controls: These demonstrate that your experimental setup is working as expected.[6][7] A known fusion inhibitor peptide with established activity in your assay system would be an ideal positive control.
-
Negative Controls: These help confirm that the observed effects are specific to the HR-2 peptide's sequence and not due to non-specific interactions or the general physicochemical properties of peptides.[6][7][8] Common negative controls include a scrambled peptide, a mutated peptide, or the vehicle (solvent) used to dissolve the peptide.
Q3: What is a scrambled peptide and why is it a good negative control?
A3: A scrambled peptide has the same amino acid composition as your experimental HR-2 peptide, but the sequence of amino acids is randomized.[8][9][10] This makes it an excellent negative control because it helps to demonstrate that the biological activity of the HR-2 peptide is dependent on its specific sequence and not merely its charge or hydrophobicity.[8][10][11] A properly designed scrambled control should lack the specific binding affinity of the active peptide.[8]
Q4: Besides a scrambled peptide, what other negative controls can I use?
A4: Other effective negative controls include:
-
Mutated Peptide: A peptide where key amino acid residues known to be critical for HR1 binding are substituted, for instance, with Alanine.[10] This can provide precise information on the importance of specific residues for the peptide's function.[10]
-
Unrelated Peptide: A peptide of similar length and charge from a different protein that is not expected to have activity in your assay.[10]
-
Vehicle Control: The solvent (e.g., sterile water, PBS, or DMSO) used to dissolve the HR-2 peptide is essential to ensure that the vehicle itself does not affect the experimental outcome.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory activity observed with the HR-2 peptide.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Store lyophilized peptides at -20°C or -80°C, protected from light and moisture.[12] Allow the vial to equilibrate to room temperature before reconstitution to prevent condensation.[12] Avoid repeated freeze-thaw cycles.[13] |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution. Be aware that the net peptide content of a lyophilized powder can be less than 100% due to the presence of counter-ions (like TFA) and bound water.[12] |
| Poor Peptide Solubility | Having trouble dissolving your peptide can lead to assay variability.[13] Refer to the manufacturer's solubility test data or use solubility guidelines to determine the best solvent.[13] |
| Suboptimal Assay Conditions | Ensure cells are healthy and within a low passage number range.[12] Run a positive control, such as a known fusion inhibitor, to validate the assay system.[7][12] |
| Oxidation | Peptides containing Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can lead to a loss of activity.[13] Store these peptides in an oxygen-free environment if possible.[14] |
Issue 2: High background signal or non-specific effects observed.
| Possible Cause | Troubleshooting Steps |
| Trifluoroacetic Acid (TFA) Contamination | Residual TFA from peptide synthesis can be cytotoxic in cellular assays.[13] If you suspect TFA toxicity, consider TFA removal services or using a different peptide salt form. |
| Non-specific Binding | High concentrations of the peptide may lead to non-specific binding. Perform a dose-response experiment to find the optimal concentration range. Include a scrambled peptide control to differentiate specific from non-specific effects.[10] |
| Reagent Concentration | High concentrations of detection reagents can increase background noise. Optimize the concentrations of all assay components.[12] |
Quantitative Data
The inhibitory activity of HR-2 peptides is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific peptide sequence, the viral strain, and the assay used.[3][15]
Table 1: Examples of Inhibitory Activities of SARS-CoV HR-2 Peptides
| Peptide | Description | Assay Type | IC50 / EC50 | Reference |
| P6 | 23-mer HR-2 peptide | S protein-mediated cell fusion | 1.04 ± 0.22 µM | [3] |
| P1 | Similar length and location to HR2-38 | S protein-mediated cell fusion | 0.62 µM | [3] |
| P1 | Similar length and location to HR2-38 | SARS-CoV infectivity assay | 3.04 ± 0.06 µM | [3] |
| HR2-18 | 18-mer HR-2 peptide | Pseudotype reporter virus assay | 1.19 µM | [3][15] |
| HR2-18 | 18-mer HR-2 peptide | Infectivity assay | 5.52 µM | [3] |
| Synthetic HR2-38 | 38-mer HR-2 peptide | Varies | 0.5–5 nM | [3] |
| Bacteria-expressed HR2-38 | 38-mer HR-2 peptide | Varies | 66.2 nM | [3] |
| IPB02 | Lipopeptide derived from HR2 sequence | S-mediated cell-cell fusion | IC50 = 25 nM | [15] |
| IPB02 | Lipopeptide derived from HR2 sequence | S-expressing pseudo-virus infection | EC50 = 80 nM | [15] |
Note: The values presented are for illustrative purposes and are highly dependent on the experimental conditions.
Experimental Protocols
Protocol: SARS-CoV-2 Spike Protein-Mediated Cell-Cell Fusion Assay
This protocol is designed to assess the inhibitory activity of an HR-2 peptide on the fusion between cells expressing the SARS-CoV-2 spike (S) protein and cells expressing the ACE2 receptor.
1. Cell Culture:
-
Effector Cells: Culture cells (e.g., HEK293T) and transfect them with a plasmid expressing the SARS-CoV-2 S protein.
-
Target Cells: Culture cells expressing the ACE2 receptor (e.g., HEK293T-ACE2 or Huh-7).[16]
2. Peptide Preparation:
-
Reconstitute the lyophilized HR-2 peptide, scrambled control peptide, and any other controls in the appropriate sterile solvent to create a high-concentration stock solution.
-
Prepare serial dilutions of the peptides in culture medium to the desired final concentrations.
3. Inhibition Assay:
-
Seed the effector cells in a 96-well plate.
-
Add the serially diluted peptides (HR-2, scrambled control, etc.) and a vehicle-only control to the effector cells and incubate for 1 hour at 37°C.[16]
-
Co-culture the effector cells with the target cells.[3]
-
Incubate the co-culture for a designated period (e.g., 24-48 hours) at 37°C to allow for cell fusion (syncytia formation).[3]
4. Quantification of Fusion:
-
Fusion can be quantified using various methods, such as a reporter gene assay (e.g., luciferase or β-galactosidase) where the reporter is activated upon cell fusion.[3][16]
-
Measure the reporter signal using a plate reader.
5. Data Analysis:
-
Calculate the percentage of fusion inhibition for each peptide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of HR-2 peptide-mediated viral fusion inhibition.
Caption: Experimental workflow for selecting and using controls.
Caption: Decision tree for troubleshooting HR-2 peptide experiments.
References
- 1. Coronavirus Escape from Heptad Repeat 2 (HR2)-Derived Peptide Entry Inhibition as a Result of Mutations in the HR1 Domain of the Spike Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a minimal peptide derived from heptad repeat (HR) 2 of spike protein of SARS-CoV and combination of HR1-derived peptides as fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimerized fusion inhibitor peptides targeting the HR1–HR2 interaction of SARS-CoV-2 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07356K [pubs.rsc.org]
- 6. Positive and Negative Controls | Rockland [rockland.com]
- 7. bosterbio.com [bosterbio.com]
- 8. all-chemistry.com [all-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Scrambled — Advanced Peptides [advancedpeptides.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Mast Cell Degranulating Peptide HR-2
Welcome to the technical support center for the synthesis of the bioactive Mast Cell Degranulating Peptide HR-2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of this peptide.
Peptide Profile: this compound
| Property | Details |
| Sequence | H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH₂ |
| One-Letter Code | FLPLILGKLVKGLL-NH₂[1][2] |
| Origin | Venom of the giant hornet Vespa orientalis[3][4] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄[1][2] |
| Molecular Weight | 1523.03 g/mol [1] |
| Key Characteristics | Highly hydrophobic, Cationic (two lysine residues), Contains a proline residue, C-terminally amidated. |
| Biological Activity | Induces degranulation of mast cells, leading to histamine release.[3][4] |
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of HR-2.
I. Low Yield and Incomplete Reactions
Question: My solid-phase peptide synthesis (SPPS) of HR-2 is resulting in a low overall yield. What are the likely causes and solutions?
Answer: Low yields in the synthesis of HR-2 are often attributed to its highly hydrophobic nature, which can lead to peptide chain aggregation on the resin. This aggregation hinders the accessibility of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling steps.
Troubleshooting Steps:
-
Optimize Coupling Reagents: For "difficult sequences" like HR-2, standard coupling reagents may be insufficient. Consider using more potent activating agents.[1][2][5][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Highly recommended for sterically hindered amino acids and sequences prone to aggregation due to its rapid activation and coupling kinetics.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies comparable to or exceeding HATU, and it offers safety advantages.
-
-
Increase Reagent Equivalents and Reaction Time: For challenging couplings, particularly at the Pro-Leu and Ile-Leu junctions, increasing the equivalents of the activated amino acid and the coupling reagent (from the standard 3-5 equivalents to 5-7 equivalents) and extending the reaction time can improve yields.
-
Incorporate Aggregation-Disrupting Techniques:
-
Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures. Ensure the salt is thoroughly washed away before proceeding with the coupling.[7]
-
Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, improving both coupling and deprotection efficiency for hydrophobic peptides.[7]
-
Use of Pseudoproline Dipeptides: If synthesizing analogs, strategically inserting pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the β-sheet formation that leads to aggregation.
-
II. Peptide Aggregation
Question: I'm observing resin clumping and poor swelling during the synthesis of HR-2. How can I mitigate on-resin aggregation?
Answer: The high proportion of hydrophobic residues (Leu, Ile, Val, Phe) in HR-2 makes it highly susceptible to aggregation during SPPS. This is a primary cause of synthesis failure.
Troubleshooting Steps:
-
Choice of Resin: For hydrophobic peptides, non-polar polystyrene resins generally yield better results than polar resins.[8] Using a resin with a lower loading capacity can also help by increasing the distance between peptide chains, thereby reducing inter-chain interactions.
-
Solvent Selection: The use of a "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective in solvating hydrophobic peptides and reducing aggregation.[8]
-
Temperature: Performing coupling reactions at a slightly elevated temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics. However, this should be done cautiously to avoid racemization.
III. Challenges with Specific Residues
Question: Are there any specific amino acids in the HR-2 sequence that are known to be problematic during synthesis?
Answer: Yes, the proline and the two lysine residues in the HR-2 sequence can present specific challenges.
Troubleshooting for Proline:
-
Diketopiperazine Formation: The Pro-Leu sequence at positions 3 and 4 is susceptible to diketopiperazine formation, especially after the deprotection of the leucine residue. This side reaction leads to the cleavage of the dipeptide from the resin.
-
Solution: To minimize this, use a 2-chlorotrityl chloride resin for the synthesis of the C-terminal portion of the peptide, as its steric bulk inhibits diketopiperazine formation.[9]
-
Troubleshooting for Lysine:
-
Side-Chain Protection: The choice of protecting group for the lysine side chain is crucial. Fmoc-Lys(Boc)-OH is commonly used in Fmoc-based SPPS. The Boc group is stable during the synthesis but is removed during the final cleavage with TFA.[10]
-
Incomplete Deprotection: Ensure complete removal of the side-chain protecting groups during the final cleavage step. Incomplete deprotection will result in a heterogeneous final product.
IV. C-Terminal Amidation
Question: What is the best way to achieve the C-terminal amide in HR-2?
Answer: The C-terminal amide is a critical feature for the biological activity of many peptides.[11][12] In SPPS, this is typically achieved by using an amide resin.
Recommended Method:
-
Rink Amide Resin: This is a TFA-labile resin that, upon cleavage, yields a C-terminally amidated peptide.[13] The synthesis starts by coupling the first amino acid (Fmoc-Leu-OH) to the Rink Amide resin.
V. Purification Challenges
Question: I'm having difficulty purifying the crude HR-2 peptide using reversed-phase HPLC. The peaks are broad, and the resolution is poor. What can I do?
Answer: The purification of a hydrophobic and cationic peptide like HR-2 can be challenging. The combination of hydrophobicity and positive charges can lead to interactions with the stationary phase, resulting in poor peak shape.
Troubleshooting Steps:
-
Optimize HPLC Conditions:
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that can improve peak shape.[14][15]
-
Column Choice: A C18 column is typically used for peptide purification. For highly hydrophobic peptides, a column with a different stationary phase (e.g., C8 or C4) or a different pore size might provide better resolution.
-
Gradient Optimization: A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is often necessary to effectively separate closely eluting impurities from the main product.
-
-
Alternative Purification Techniques:
Quantitative Data Summary
Table 1: Recommended Coupling Reagents for Difficult Sequences
| Coupling Reagent | Key Advantages | Considerations |
| HATU | High efficiency, rapid kinetics, minimizes racemization. Particularly effective for sterically hindered and N-methylated amino acids.[2] | Higher cost. Can cause guanidinylation of the N-terminal amine if used in large excess.[2] |
| HBTU | A widely used and effective coupling reagent. | Less reactive than HATU. |
| HCTU | A cost-effective alternative to HATU with good performance. | |
| COMU | High coupling efficiency, non-explosive, and good solubility. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of HR-2 (Fmoc/tBu Strategy)
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin (for C-terminal amidation).
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HATU, 3-5 equivalents) and an additive like HOAt in DMF.
-
Add a base, such as Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or longer for difficult couplings.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the HR-2 sequence.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final coupling, wash the resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides with lysine is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS acts as a scavenger to prevent side reactions with the cationic species generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Perform a linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5% to 65% B over 60 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 12. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Technical Support Center: Managing HR-2 Peptide Cytotoxicity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with high concentrations of HR-2 peptides.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with my HR-2 peptide at elevated concentrations?
A1: High concentrations of peptides can induce cytotoxicity through several mechanisms. For cationic peptides, which many HR-2 peptides are, the primary cause is often membrane disruption due to electrostatic interactions with the negatively charged cell membrane, leading to pore formation and cell lysis (necrosis).[1] Peptides can also trigger programmed cell death (apoptosis) by interacting with specific cell surface receptors or intracellular components like mitochondria.[1] Other contributing factors can include contaminants from the peptide synthesis process, such as trifluoroacetic acid (TFA), or the formation of toxic peptide aggregates at high concentrations.[1][2][3]
Q2: How can I determine if the observed cytotoxicity is due to necrosis or apoptosis?
A2: Distinguishing between apoptosis and necrosis is crucial for understanding your peptide's mechanism of action. This can be achieved by using a combination of assays.[4] Metabolic assays like MTT or XTT measure general cell viability, and a decrease in signal can indicate either cell death or proliferation inhibition.[4] To specifically measure necrotic cell death, an LDH (Lactate Dehydrogenase) assay is recommended, as it quantifies the release of LDH from cells with compromised membrane integrity.[4][5] Comparing the results from a metabolic assay with an LDH assay can provide clear insights into whether the peptide is primarily cytotoxic or cytostatic.[4]
Q3: My HR-2 peptide's cytotoxicity varies between different cell lines. Is this normal?
A3: Yes, cell-type-dependent cytotoxicity is a common observation.[1] Different cell lines can exhibit varying susceptibility to a peptide based on factors like cell membrane composition (e.g., lipid and protein content), metabolic activity, and the expression levels of specific surface receptors that the peptide might interact with.[1] It is highly recommended to test your HR-2 peptide on a panel of relevant cell lines to establish its cytotoxic profile for your specific experimental models.
Q4: What are the initial troubleshooting steps if my HR-2 peptide is too toxic for my experiment?
A4: If you are observing confounding cytotoxicity, the first steps are to optimize your experimental parameters.[1]
-
Perform Dose-Response and Time-Course Studies: Carefully titrate the peptide concentration and vary the exposure time to identify a therapeutic window that provides the desired biological effect with minimal cytotoxicity.[1]
-
Verify Peptide Purity: Ensure you are using a high-purity peptide stock, as impurities from synthesis can significantly contribute to toxicity.[1]
-
Adjust Serum Concentration: The presence of serum in the culture medium can sometimes reduce a peptide's effective concentration and its associated toxicity by sequestering the peptide.[1] Experimenting with different serum concentrations may help mitigate the toxic effects.
Q5: Could peptide aggregation be causing unexpected cytotoxicity results?
A5: Yes, peptide aggregation, especially at high concentrations, can significantly impact experimental results.[6] Aggregates can form various structures, from small soluble oligomers to large insoluble fibrils, with the smaller oligomers often being the most toxic species.[2] Aggregation can sometimes lead to a non-linear dose-response, where cytotoxicity decreases at very high concentrations because the peptide forms larger, less active multimeric structures or micelles.[6] If you suspect aggregation, you can analyze the peptide solution using techniques like dynamic light scattering (DLS) or transmission electron microscopy (TEM).[7]
Q6: How does peptide purity affect experimental outcomes and cytotoxicity?
A6: Peptide purity is critical for obtaining reliable and reproducible results. Preparations with lower purity contain contaminants that can have unintended biological effects.[3][8] These can include truncated or incomplete peptide sequences from the synthesis process or residual chemicals like trifluoroacetic acid (TFA), which is known to inhibit cell proliferation in some assays.[3][8] Using a peptide preparation with a purity of >95% is recommended for cellular assays to minimize the risk of off-target effects caused by contaminants.
Section 2: Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common problems encountered during the assessment of HR-2 peptide cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicates. | - Inconsistent cell seeding density.- Uneven distribution of the peptide in wells.- "Edge effects" in the microplate.[1] | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping after adding the peptide solution.- Avoid using the outer wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[1] |
| Observed cytotoxicity is much higher or lower than expected. | - Incorrect peptide stock concentration.- Peptide degradation or aggregation.[1]- Inappropriate assay for the mechanism of cell death.[4] | - Re-verify the stock concentration. Perform fresh serial dilutions for each experiment.- Store peptide stocks according to the manufacturer's recommendations to prevent degradation.- Consider if aggregation at high concentrations is reducing bioavailability.[6]- Use a combination of metabolic (e.g., MTT) and membrane integrity (e.g., LDH) assays.[4] |
| Reduced cytotoxicity at very high peptide concentrations. | - Formation of peptide aggregates or micelles with lower activity.[6]- Saturation of cellular uptake mechanisms. | - Investigate peptide aggregation using biophysical methods (e.g., DLS, TEM).- Perform time-course studies to see if a shorter incubation at high concentrations is more effective before aggregation occurs.[1] |
| Control (untreated) cells show low viability. | - Contamination of cell culture (e.g., mycoplasma).- Suboptimal culture conditions (e.g., incorrect CO₂, temperature, humidity).- Excessive handling or centrifugation damaging cells.[1] | - Regularly test cultures for contamination.- Ensure incubators and culture hoods are functioning correctly.- Handle cells gently during all steps of the experiment. |
Section 3: Strategies for Reducing HR-2 Peptide Cytotoxicity
If optimizing experimental conditions is insufficient, consider the following formulation and modification strategies.
Formulation Strategies
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| PEGylation | Covalently attaching Polyethylene Glycol (PEG) to the peptide creates a hydrophilic shield, which can mask cationic charges and reduce non-specific interactions with cell membranes.[9] | Reduces non-specific toxicity while often preserving the peptide's biological activity and improving proteolytic stability.[9] | The size and type of PEG unit must be optimized to avoid hindering the peptide's intended function. |
| Encapsulation (Liposomes/Nanoparticles) | The peptide is enclosed within a lipid- or polymer-based delivery system. | Controls the release of the peptide, reduces off-target effects, protects the peptide from degradation, and can improve bioavailability.[1][10][11] | Formulation development can be complex. The release kinetics must be tailored to the application. |
| pH and Buffer Optimization | Adjusting the pH and buffer composition of the formulation can enhance peptide stability and prevent degradation or aggregation that may lead to toxic species.[12][13] | A practical and often highly effective first step in formulation development.[12] | The optimal pH for stability may not be the optimal pH for biological activity or solubility. |
Chemical Modification Strategies
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| D-Amino Acid Substitution | Replacing specific L-amino acids with their D-enantiomers. | Can significantly increase resistance to proteolytic degradation and may alter the peptide's structure to reduce toxicity while maintaining activity.[14][15][16] | The position of substitution is critical and must be carefully selected to avoid disrupting the active site. |
| Peptide Cyclization / Stapling | Introducing a covalent bond to create a cyclic or constrained helical structure.[11][15] | Improves peptide stability against proteases, can enhance binding affinity, and may reduce cytotoxicity by optimizing the peptide's conformation.[15] | Requires specialized chemical synthesis and structural knowledge of the peptide. |
| Hydrophobicity/Net Charge Modification | Substituting amino acids to alter the overall hydrophobicity or net positive charge. | Reducing excessive positive charge or hydrophobicity can decrease non-specific membrane interactions and thus lower cytotoxicity.[17] | A balance must be struck, as these properties are often essential for the peptide's primary function.[17] |
Section 4: Key Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][4]
Materials:
-
Cells and complete culture medium
-
96-well cell culture plates
-
HR-2 peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Peptide Treatment: Prepare serial dilutions of the HR-2 peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control (100% viability) and a media-only blank control.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.[1]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Interpretation: Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the blank absorbance. A decrease in absorbance correlates with reduced metabolic activity, which can be due to either cytotoxicity or cytostatic effects.[4]
Protocol: LDH Assay for Cytotoxicity
This protocol directly measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[4][5]
Materials:
-
Cells and culture medium (serum-free or heat-inactivated serum is recommended for the assay period)[1]
-
96-well cell culture plates
-
HR-2 peptide stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Additionally, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.
Data Interpretation: Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting the background (untreated cells) value. This assay specifically measures cell death via membrane damage.[4]
Section 5: Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
impact of serum on Mast Cell Degranulating Peptide HR-2 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a 14-membered linear peptide originally isolated from the venom of the giant hornet, Vespa orientalis.[1] Its primary biological function is to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[1][2]
Q2: How does HR-2 induce mast cell degranulation?
The precise, receptor-mediated mechanism for HR-2 is not fully elucidated in the provided search results. However, other polycationic peptides are known to stimulate mast cell degranulation through a receptor-independent mechanism. This process is thought to involve the direct activation of G proteins after the peptide translocates across the plasma membrane.[3] This activation subsequently triggers downstream signaling cascades that lead to an increase in intracellular calcium and the fusion of granular membranes with the plasma membrane, resulting in the release of their contents.[3]
Q3: What is the expected impact of serum on the activity of HR-2 in my experiments?
-
Proteolytic Degradation: Serum contains a variety of proteases that can degrade peptides, potentially reducing the effective concentration of HR-2 and thereby diminishing its degranulating activity. The stability of peptides can vary significantly between whole blood, plasma, and serum.
-
Protein Binding: Peptides can bind to serum proteins, most notably albumin. This binding can have a dual effect: it might protect the peptide from degradation, thus prolonging its half-life, or it could sterically hinder the peptide from interacting with the mast cell membrane, thereby reducing its immediate activity.
-
Bioactive Serum Components: Serum itself contains components that can influence mast cell activity. For instance, fragments of human serum albumin have been shown to induce mast cell degranulation.[4][5] This could lead to higher background degranulation in your experiments. Conversely, some studies have shown that serum-free media can enhance IgE-mediated mast cell degranulation, suggesting that serum may also contain inhibitory factors.[6]
Q4: Should I conduct my HR-2 experiments in the presence or absence of serum?
The choice of using serum-containing or serum-free media depends on the specific research question:
-
For mechanistic studies focusing on the direct interaction of HR-2 with mast cells, using a serum-free buffer is recommended to avoid the confounding factors of protein binding and enzymatic degradation.
-
For studies aiming to mimic a more physiological environment or to assess the potential in vivo efficacy of HR-2 or its inhibitors, including serum in the experimental setup is more relevant. However, it is crucial to include appropriate controls to account for any effects of the serum itself.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High background degranulation in control wells (no HR-2) | 1. Serum components are activating the mast cells.2. Cell health is compromised.3. Contamination of reagents or media. | 1. If using serum, test different batches or use heat-inactivated serum. Consider switching to a serum-free medium for the assay.2. Ensure cells are healthy and not overly confluent before the experiment. Use a viability stain to check cell health.3. Use fresh, sterile reagents and media. |
| Low or no degranulation in the presence of HR-2 and serum | 1. HR-2 is being degraded by serum proteases.2. HR-2 is binding to serum proteins, reducing its availability.3. The concentration of HR-2 is too low to overcome the inhibitory effects of serum. | 1. Increase the concentration of HR-2. Reduce the incubation time to minimize degradation.2. Perform a pilot experiment to compare HR-2 activity in serum-free vs. serum-containing media to quantify the inhibitory effect.3. Conduct a dose-response experiment to determine the optimal HR-2 concentration in the presence of serum. |
| Inconsistent results between experiments | 1. Variability in serum batches.2. Inconsistent cell numbers or passage numbers.3. Variations in incubation times or temperatures. | 1. Use a single, pre-tested batch of serum for a series of experiments.2. Standardize cell seeding density and use cells within a consistent passage number range.3. Ensure precise timing and temperature control for all incubation steps. |
Data Presentation
As direct quantitative data for the effect of serum on HR-2 activity was not found in the searched literature, the following table presents illustrative data to demonstrate how such results could be structured. This data is hypothetical and should be replaced with experimental findings.
Table 1: Illustrative Comparison of HR-2 Induced Mast Cell Degranulation in the Presence and Absence of Fetal Bovine Serum (FBS)
| HR-2 Concentration (µM) | % Degranulation (Serum-Free) | % Degranulation (10% FBS) |
| 0.1 | 5 ± 1.2 | 2 ± 0.5 |
| 0.5 | 25 ± 3.5 | 10 ± 2.1 |
| 1.0 | 55 ± 4.1 | 28 ± 3.8 |
| 5.0 | 85 ± 5.2 | 50 ± 4.5 |
| 10.0 | 92 ± 3.9 | 65 ± 5.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Tyrode's buffer (or other suitable physiological buffer)
-
This compound stock solution
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in complete growth medium at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Washing: The following day, gently wash the cells twice with Tyrode's buffer.
-
Compound Treatment:
-
Prepare dilutions of HR-2 in Tyrode's buffer (for serum-free conditions) or in Tyrode's buffer containing the desired concentration of serum (e.g., 10% FBS).
-
Add 100 µL of the HR-2 dilutions to the respective wells.
-
Include a vehicle control (buffer with or without serum, but no HR-2) for spontaneous release.
-
For total release, add 100 µL of 0.1% Triton X-100 to a separate set of wells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
β-Hexosaminidase Assay:
-
Add 50 µL of pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of degranulation using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
Visualizations
Caption: Hypothetical signaling pathway for HR-2-induced mast cell degranulation.
Caption: Workflow for β-Hexosaminidase Release Assay.
Caption: Potential impacts of serum on HR-2 activity.
References
- 1. Solid phase synthesis and biological activity of mast cell degranulating (MCD) peptide: a component of bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell degranulating peptide: a multi-functional neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of bee venom peptide 401 (mast cell degranulating peptide) and compound 48/80 results from mast cell degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Snake Venoms Using Soluble Polymer-based Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the venom chemistry with evidence for histamine as key regulator in the envenomation by caterpillar Automeris zaruma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
Technical Support Center: Statistical Analysis of Mast Cell Degranulating Peptide HR-2 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mast Cell Degranulating Peptide HR-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a linear peptide composed of 14 amino acids, originally isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] It is a potent secretagogue that triggers the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[1][2] Its biological effects are similar to the mast cell degranulating peptide found in bee venom.[1]
Q2: What is a dose-response curve in the context of HR-2 experiments?
A2: A dose-response curve is a graphical representation of the relationship between the concentration (dose) of HR-2 and the magnitude of the biological response, which in this case is mast cell degranulation. Typically, the x-axis represents the logarithm of the HR-2 concentration, and the y-axis shows the percentage of degranulation. The resulting curve is usually sigmoidal (S-shaped).
Q3: What key parameters are derived from a dose-response curve?
A3: The primary parameters obtained from a dose-response curve through nonlinear regression analysis are:
-
EC50 (Half-maximal effective concentration): The concentration of HR-2 that elicits 50% of the maximum degranulation response. It is a measure of the peptide's potency.[4]
-
Top Plateau: The maximum degranulation percentage achieved at saturating concentrations of HR-2.
-
Bottom Plateau: The baseline response in the absence of HR-2. This should be close to zero.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard curve, while values greater than 1.0 suggest a steeper response, and values less than 1.0 indicate a shallower response.
Q4: Which statistical model is most appropriate for analyzing HR-2 dose-response data?
A4: The most common and appropriate model is a four-parameter logistic (4PL) nonlinear regression model.[4] This model is flexible and effectively describes the sigmoidal relationship between the log of the concentration and the response, allowing for the accurate determination of the EC50, Hill slope, and top/bottom plateaus.[4] Software like GraphPad Prism is widely used for this type of analysis.[5][6]
Experimental Protocol: β-Hexosaminidase Release Assay
This protocol outlines a standard method for measuring mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3, or primary mast cells)
-
This compound
-
HEPES buffer (pH 7.4) supplemented with 0.04% Bovine Serum Albumin (BSA)[7][8]
-
Substrate solution: p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer[7][9]
-
96-well plates
Methodology:
-
Cell Preparation:
-
Wash mast cells three times with pre-warmed (37°C) HEPES buffer to remove any residual media components.[7][9]
-
Resuspend the cells in HEPES buffer and seed them into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for LAD2 cells).[7][10] Ensure each condition is tested in at least duplicate.[7]
-
-
Stimulation with HR-2:
-
Sample Collection:
-
Enzymatic Reaction:
-
Prepare the PNAG substrate solution. Sonication may be required to fully dissolve the PNAG.[7][9]
-
Add 100 µL of the PNAG solution to each well of the supernatant plate.
-
To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100.[7][9] Mix well by pipetting.
-
Transfer 50 µL of the cell lysate to a separate 96-well plate and add 100 µL of PNAG solution.
-
Incubate both the supernatant and lysate plates at 37°C for 90 minutes.[7][9]
-
-
Data Acquisition:
-
Calculation of Percent Degranulation:
-
Calculate the percentage of β-hexosaminidase release for each well using the following formula:
-
% Degranulation = (Absorbance of Supernatant / Absorbance of Lysate) * 100
-
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Degranulation (>5%) | 1. Rough cell handling during washing or plating.[7] 2. Cell viability is compromised. | 1. Handle cells gently; avoid vigorous pipetting. Ensure centrifugation speeds are appropriate to pellet cells without causing damage.[7][10] 2. Check cell viability with Trypan Blue. Use cells from a fresh, healthy culture. Some mast cell lines lose functionality after prolonged passaging.[8] |
| Low or No Response to HR-2 | 1. Inactive HR-2 peptide. 2. Sub-optimal assay conditions (e.g., incubation time, temperature). 3. Poorly responsive cells. | 1. Use a fresh aliquot of HR-2. Ensure proper storage conditions (-20°C). 2. Verify that the incubation was performed at 37°C for the correct duration.[7] 3. Include a positive control, such as a calcium ionophore (e.g., A23187 or ionomycin), to confirm that the cells are capable of degranulating.[11][12] |
| High Variability Between Replicates | 1. Inaccurate pipetting. 2. Inconsistent cell numbers per well. | 1. Use calibrated pipettes and ensure proper technique. 2. Ensure the cell suspension is homogenous before aliquoting into the plate. |
| Poor Curve Fit (Low R-squared value) | 1. Inappropriate concentration range for HR-2. 2. Incorrect statistical model used. 3. Outlier data points. | 1. The concentration range should span from no effect to a maximal effect. Perform a wider range of dilutions if necessary to capture the full sigmoidal curve. 2. Use a four-parameter logistic (variable slope) nonlinear regression model.[4] 3. Identify and consider excluding clear outliers. However, this should be done with caution and proper justification. |
| EC50 Value is Outside the Tested Concentration Range | The selected dose range does not cover the 50% response level. | Extend the concentration range of HR-2 in both higher and lower directions to ensure the full curve, including the EC50, is captured within the data points. |
Data Presentation
Table 1: Example Dose-Response Data for HR-2
| HR-2 Conc. (nM) | Log [HR-2] | % Degranulation (Replicate 1) | % Degranulation (Replicate 2) | % Degranulation (Replicate 3) | Mean % Degranulation | Std. Deviation |
| 0 | - | 2.1 | 1.8 | 2.5 | 2.13 | 0.35 |
| 1 | 0 | 5.4 | 6.1 | 5.8 | 5.77 | 0.35 |
| 10 | 1 | 15.2 | 16.5 | 14.8 | 15.50 | 0.89 |
| 30 | 1.48 | 35.7 | 38.1 | 36.6 | 36.80 | 1.21 |
| 100 | 2 | 55.2 | 58.9 | 56.1 | 56.73 | 1.91 |
| 300 | 2.48 | 70.1 | 72.5 | 71.3 | 71.30 | 1.20 |
| 1000 | 3 | 78.5 | 80.2 | 79.1 | 79.27 | 0.85 |
| 3000 | 3.48 | 81.3 | 80.5 | 82.0 | 81.27 | 0.75 |
Table 2: Key Parameters from Nonlinear Regression Analysis
| Parameter | Best-Fit Value | 95% Confidence Interval |
| Bottom | 2.5% | 1.5% to 3.5% |
| Top | 80.0% | 78.0% to 82.0% |
| LogEC50 | 1.85 | 1.80 to 1.90 |
| EC50 (nM) | 70.8 | 63.1 to 79.4 |
| HillSlope | 1.5 | 1.2 to 1.8 |
| R-squared | 0.995 | - |
Visualizations
Caption: Experimental workflow for the β-hexosaminidase release assay.
Caption: Simplified signaling pathway for HR-2-induced mast cell degranulation.
Caption: Logic diagram for troubleshooting dose-response curve fitting issues.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmgood.com [abmgood.com]
- 9. abmgood.com [abmgood.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Mast Cell Degranulating Peptides: HR-2 vs. Bee Venom MCDP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent mast cell degranulating peptides: HR-2, derived from the venom of the giant hornet (Vespa orientalis), and Mast Cell Degranulating Peptide (MCDP), also known as Peptide 401, a component of honey bee (Apis mellifera) venom. Both peptides are valuable tools in immunological and pharmacological research due to their ability to induce mast cell degranulation and histamine release. This guide presents their biochemical properties, mechanisms of action, and relevant experimental data in a comparative format to aid researchers in selecting the appropriate tool for their studies.
Biochemical and Pharmacological Properties
HR-2 and MCDP, despite their shared function, exhibit distinct structural and physicochemical characteristics. MCDP is a 22-amino acid peptide, while HR-2 is a shorter, 14-membered linear peptide.[1][2] These structural differences likely contribute to variations in their potency and potential receptor interactions. While both are basic peptides that effectively trigger mast cell degranulation, their potencies can differ.
| Property | Mast Cell Degranulating Peptide HR-2 | Bee Venom MCDP (Peptide 401) |
| Source | Giant Hornet (Vespa orientalis) venom[1][3] | Honey Bee (Apis mellifera) venom[4] |
| Amino Acid Residues | 14[2] | 22[4] |
| Molecular Weight (Da) | ~1523[5] | ~2593 |
| Potency (Histamine Release) | Data not available in direct comparative studies. Described as having similar biological effects to MCDP.[3] | EC50 values are reported in the micromolar range in human mast cell degranulation assays. |
Mechanism of Action: A Shared Pathway
Both HR-2 and bee venom MCDP are classified as basic secretagogues, a group of compounds that can directly activate mast cells independently of the IgE-FcεRI pathway.[3] The primary receptor responsible for mediating the effects of many basic secretagogues, including MCDP, is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6][7][8] It is highly probable that HR-2 also exerts its effects through this receptor, given its classification and "similar biological effects" to MCDP.[3]
Activation of MRGPRX2 initiates a downstream signaling cascade involving the activation of G proteins, specifically Gαi and Gαq.[9] This leads to an increase in intracellular calcium concentrations, a critical step in triggering the exocytosis of granular contents, including histamine and other inflammatory mediators.[9]
Signaling Pathway of Mast Cell Degranulation by HR-2 and MCDP
Experimental Protocols
The following are generalized protocols for assessing mast cell degranulation and histamine release, which can be adapted for comparing HR-2 and MCDP.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Experimental Workflow
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) under standard conditions.
-
Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then incubate them with varying concentrations of HR-2 or MCDP for a defined period (e.g., 30-60 minutes) at 37°C. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.
-
Enzyme Assay: In a separate plate, incubate the collected supernatants and cell lysates with a p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.
-
Data Acquisition: Stop the reaction and measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount of β-hexosaminidase (supernatant + cell lysate), after subtracting the spontaneous release from the negative control.
Histamine Release Assay (ELISA)
This assay directly measures the amount of histamine released from mast cells into the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Stimulation: Follow steps 1-4 of the Mast Cell Degranulation Assay to obtain the cell supernatants after stimulation with HR-2 or MCDP.
-
ELISA Procedure:
-
Use a commercial histamine ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatants and histamine standards to a microplate pre-coated with an anti-histamine antibody.
-
An acylation step is usually required to derivatize the histamine.
-
A histamine-enzyme conjugate is then added, which competes with the histamine in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of histamine in the samples is determined by comparing their absorbance to the standard curve generated from the histamine standards. The results are often expressed as a percentage of the total histamine content, which is determined by lysing an equal number of unstimulated cells.
Conclusion
Both this compound and bee venom MCDP are potent activators of mast cells, operating through a likely shared mechanism involving the MRGPRX2 receptor. Their primary difference lies in their origin and structure, which may translate to differences in potency and specificity that require further direct comparative studies. The choice between these two peptides will depend on the specific research question, the cell types being investigated, and the desired concentration range for stimulation. This guide provides a foundational understanding to aid researchers in their experimental design and interpretation of results when working with these powerful immunological tools.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Mast cell degranulating (MCD) peptide: a prototypic peptide in allergy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to HR-2 Peptide and Substance P in Mast Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of HR-2 peptide and Substance P in the activation of mast cells, supported by available experimental data.
Introduction
Mast cells are critical immune cells involved in both innate and adaptive immunity, as well as in allergic reactions and inflammatory diseases. Their activation and subsequent degranulation, the process of releasing inflammatory mediators, can be triggered by various stimuli. Among these are the HR-2 peptide, a component of hornet venom, and Substance P, a neuropeptide involved in neurogenic inflammation. Understanding the distinct and overlapping mechanisms by which these two peptides activate mast cells is crucial for the development of targeted therapeutics for a range of inflammatory and allergic conditions.
Quantitative Comparison of Mast Cell Activation
A direct quantitative comparison of the potency of HR-2 peptide and Substance P is challenging due to the limited publicly available data for HR-2 peptide. While Substance P has been extensively studied, with established dose-response relationships and EC50 values for various mast cell activation parameters, similar quantitative data for HR-2 peptide is not readily found in the scientific literature.
Substance P: Quantitative Data
Substance P is a well-characterized secretagogue that induces mast cell degranulation and the release of various inflammatory mediators, primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] The following table summarizes key quantitative findings from studies on Substance P-induced mast cell activation.
| Parameter | Cell Type | Substance P Concentration | Result | Reference |
| Degranulation | ||||
| EC50 (β-hexosaminidase release) | LAD2 | 5.9 µM | - | [3] |
| β-hexosaminidase Release | LAD2 | 5 µM | 55% | [1] |
| Histamine Release | LAD2 | 5 µM | ~35% | [1] |
| Calcium Mobilization | ||||
| EC50 | LAD2 | 1.8 µM | - | [3] |
| Cytokine/Chemokine Release | ||||
| CCL2 Release | LAD2 | 1-10 µM | Concentration-dependent increase | [3] |
| TNF Release | LAD2 | 1-5 µM | Significant increase | [1] |
HR-2 Peptide: Qualitative Data
HR-2 is a peptide isolated from the venom of the giant hornet Vespa orientalis.[3][4] It is known to be a potent mast cell degranulating agent, leading to the release of histamine.[3][4] However, specific dose-response curves and EC50 values for HR-2 peptide-induced mast cell degranulation or other activation markers are not well-documented in available literature. One study on a peptide from Vespa orientalis venom reported an IC50 for mast cell degranulation of 126 μmol/L; however, the peptide was not definitively identified as HR-2, and the context suggested a potential inhibitory effect, creating ambiguity.[5] Another study on various mastoparan peptides from wasp venoms provided EC50 values for degranulation, but HR-2 was not included in this analysis.[6]
Signaling Pathways in Mast Cell Activation
Substance P Signaling Pathway
Substance P primarily activates mast cells through the G protein-coupled receptor, MRGPRX2.[1][2] This interaction initiates a downstream signaling cascade involving G proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.
HR-2 Peptide Signaling Pathway
The precise signaling pathway for HR-2 peptide in mast cells is not as well-elucidated as that of Substance P. It is known to be an IgE-independent mechanism. As a basic secretagogue from venom, it is plausible that HR-2 peptide also interacts with MRGPRX2 or a similar G protein-coupled receptor to initiate mast cell degranulation. However, direct experimental evidence confirming the specific receptor and downstream signaling molecules for HR-2 is limited.
Experimental Protocols
The following are generalized protocols for key assays used to study mast cell activation. Specific parameters may need to be optimized depending on the mast cell type and experimental conditions.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Protocol Details:
-
Cell Culture: Culture mast cells (e.g., LAD2, RBL-2H3, or primary mast cells) under appropriate conditions.
-
Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight if necessary.
-
Washing: Gently wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Stimulation: Add varying concentrations of HR-2 peptide or Substance P to the wells. Include a negative control (buffer only) and a positive control for maximum degranulation (e.g., Triton X-100).
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).
-
Centrifugation: Centrifuge the plate to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cell pellet with a lysis buffer to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and the cell lysate.
-
Incubation and Termination: Incubate to allow the colorimetric reaction to proceed, then stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculation: Calculate the percentage of degranulation as (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.
Cytokine Release Assay
This protocol outlines the measurement of newly synthesized and released cytokines from mast cells upon stimulation.
Protocol Details:
-
Cell Stimulation: Follow steps 1-4 of the degranulation assay, but with a longer incubation time (typically 4-24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF, CCL2) in the supernatant using a commercially available ELISA kit or a multiplex bead-based assay, following the manufacturer's instructions.
Conclusion
Both HR-2 peptide and Substance P are effective activators of mast cells, operating through IgE-independent pathways. Substance P is a well-documented neuropeptide that induces mast cell degranulation and cytokine release with quantifiable potency, primarily mediated by the MRGPRX2 receptor. In contrast, while the HR-2 peptide from hornet venom is known to be a potent degranulating agent, there is a notable lack of publicly available quantitative data to allow for a direct comparison of its potency with Substance P. Further research is required to fully characterize the dose-response relationship and the specific signaling pathway of the HR-2 peptide in mast cell activation. This knowledge gap presents an opportunity for future investigations that could provide valuable insights into the diverse mechanisms of mast cell activation and potentially identify new therapeutic targets for inflammatory and allergic diseases.
References
- 1. karger.com [karger.com]
- 2. Mast cell activation by hornet (Vespa orientalis) venom. | Semantic Scholar [semanticscholar.org]
- 3. [Low molecular weight peptides from the venom of the giant hornet Vespa orientalis. Structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 6. mdpi.com [mdpi.com]
Validating GHRP-2 Activity: A Comparative Guide to Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activity of Growth Hormone-Releasing Peptide-2 (GHRP-2) using specific receptor antagonists. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative growth hormone secretagogues.
Introduction to GHRP-2
Growth Hormone-Releasing Peptide-2 (GHRP-2) is a synthetic hexapeptide that potently stimulates the secretion of growth hormone (GH). It acts as an agonist for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Validating the specific receptor-mediated activity of GHRP-2 is crucial for research and preclinical development. This is typically achieved by demonstrating that its effects can be blocked by specific antagonists.
Mechanism of Action: The GHS-R1a Signaling Pathway
GHRP-2 initiates its biological effect by binding to the GHS-R1a, a G-protein coupled receptor (GPCR) predominantly expressed on somatotroph cells in the anterior pituitary gland. The primary signaling cascade is mediated by a Gq protein, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This surge in intracellular Ca2+ is the critical event that leads to the fusion of GH-containing vesicles with the cell membrane and the subsequent secretion of growth hormone.
Figure 1: GHRP-2 signaling cascade via the GHS-R1a receptor.
Validating GHRP-2 Activity with Receptor Antagonists
To confirm that the observed GH release is specifically mediated by the GHS-R1a receptor, experiments can be performed using antagonists that block this pathway. Two main classes of antagonists are used:
-
Direct GHS-R1a Antagonists: These molecules competitively bind to the GHS-R1a receptor, preventing GHRP-2 from activating it.
-
Physiological Antagonists: These substances, like somatostatin, inhibit GH release through a separate, downstream mechanism, thus functionally antagonizing the effect of GHRP-2.
| Antagonist Class | Example | Mechanism of Action | Potency / Effect |
| GHS-R1a Antagonist | JMV2959 | A potent, selective, competitive antagonist of the GHS-R1a receptor. | IC₅₀: 32 nM [2][3] |
| Physiological Antagonist | Octreotide (Somatostatin Analog) | Activates somatostatin receptors (SSTR2/5) on somatotrophs, which inhibits adenylyl cyclase and prevents GH vesicle release. | Reduces GHRP-2-stimulated GH secretory burst mass from 28 µg/L to 18 µg/L in human studies.[4] |
Comparison with Alternative GH Secretagogues
GHRP-2 is one of several synthetic peptides that stimulate GH release. Its performance and side-effect profile can be compared to other members of the GHRP family.
| Peptide | Relative Potency (GH Release) | Effect on Appetite | Effect on Cortisol/Prolactin | Key Characteristics |
| GHRP-2 | High | Moderate Increase | Slight Increase | A potent, well-characterized secretagogue.[4][5] |
| GHRP-6 | High | Strong Increase | Moderate Increase | First-generation GHRP; notable for its strong hunger-stimulating effect.[6][7] |
| Ipamorelin | Moderate-High | Minimal / None | Minimal / None | A third-generation GHRP known for its high selectivity, releasing GH with minimal impact on other hormones.[6][7] |
Experimental Protocols
Experimental Workflow for Antagonist Validation
The general workflow involves preparing primary pituitary cell cultures, pre-treating them with an antagonist, stimulating with GHRP-2, and finally quantifying the amount of GH released into the culture medium.
Figure 2: Workflow for in vitro validation of GHRP-2 activity.
Detailed Protocol: In Vitro GH Release Assay
This protocol outlines a method for measuring GHRP-2-stimulated GH release from primary rat pituitary cells and its inhibition by an antagonist.
A. Materials and Reagents:
-
Anterior pituitaries from male Wistar rats
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, 2 mM glutamine, and penicillin-streptomycin.
-
Dispersion Solution: Trypsin, DNase I in a buffered salt solution.
-
Wash/Assay Medium: Serum-free DMEM.
-
GHRP-2 (Lyophilized, to be reconstituted in sterile water).[1]
-
Antagonist (e.g., JMV2959, to be reconstituted in DMSO and diluted).[2]
-
Rat GH ELISA Kit.
B. Cell Culture Procedure:
-
Aseptically remove anterior pituitary glands from rats and place them in cold, sterile buffer.
-
Mince the tissue and incubate in a dispersion solution (e.g., 0.25% trypsin) with gentle agitation to dissociate the cells.
-
Neutralize the enzyme with serum-containing culture medium and gently triturate to create a single-cell suspension.
-
Filter the suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cells, resuspend in culture medium, and determine cell viability and count.
-
Plate the cells in 24-well plates at a density of approximately 0.4 x 10⁶ cells per well.[8]
-
Culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO₂ to allow them to adhere and recover.[9]
C. GH Release Assay:
-
After the recovery period, gently wash the cell monolayers twice with pre-warmed, serum-free medium.
-
Pre-incubation: Add 500 µL of serum-free medium containing either the GHS-R1a antagonist (e.g., JMV2959 at a final concentration of 1 µM) or vehicle control (e.g., 0.1% DMSO) to the appropriate wells. Incubate for 30-60 minutes.
-
Stimulation: Add GHRP-2 to the wells to achieve a final concentration known to elicit a robust response (e.g., 100 nM). For control wells, add vehicle only.
-
Incubate for a short period, typically 15-30 minutes, at 37°C.[4]
-
Collection: Carefully collect the supernatant from each well without disturbing the cell layer.
-
Quantification: Centrifuge the supernatant to pellet any detached cells and measure the GH concentration in the cell-free supernatant using a validated rat GH ELISA kit according to the manufacturer’s instructions.[9]
D. Data Analysis:
-
Calculate the mean GH concentration for each condition (Control, GHRP-2 alone, Antagonist alone, Antagonist + GHRP-2).
-
Compare the GH release in the GHRP-2 stimulated group to the control group to confirm peptide activity.
-
Compare the GH release in the "Antagonist + GHRP-2" group to the "GHRP-2 alone" group. A significant reduction in GH release in the presence of the antagonist validates that GHRP-2's activity is mediated through the targeted receptor.
References
- 1. GHRP 2 - Amerigo Scientific [amerigoscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. GHRP-2 peptide [novoprolabs.com]
- 5. Growth hormone releasing peptides: a comparison of the growth hormone releasing activities of GHRP-2 and GHRP-6 in rat primary pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pinnaclepeptides.com [pinnaclepeptides.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inflammatory Response to HR-2 and Other Venom Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inflammatory response elicited by the hornet venom peptide HR-2 and other well-characterized venom peptides, with a primary focus on melittin from bee venom. The information is intended for researchers in immunology, pharmacology, and drug development to facilitate a deeper understanding of the mechanisms of venom-induced inflammation and to aid in the identification of new therapeutic targets.
Introduction
Venom peptides are a rich source of biologically active molecules that have evolved to modulate physiological processes in target organisms. Among these, a significant number are known to trigger potent inflammatory responses. Understanding the intricacies of these responses is crucial for developing treatments for envenomation and for harnessing the therapeutic potential of these peptides. This guide focuses on HR-2, a mast cell degranulating peptide from the venom of the giant hornet (Vespa orientalis), and compares its inflammatory properties with those of other venom peptides, particularly melittin, the principal inflammatory component of honeybee venom.
Peptide Profiles
| Feature | HR-2 | Melittin |
| Source | Giant Hornet (Vespa orientalis) | Honeybee (Apis mellifera) |
| Amino Acid Residues | 14 | 26 |
| Primary Inflammatory Action | Mast cell degranulation, Histamine release[1] | Mast cell degranulation, Histamine release, Cytokine release[2] |
Quantitative Comparison of Inflammatory Mediator Release
Direct quantitative comparisons of the full cytokine release profiles between HR-2 and other venom peptides are limited in the available scientific literature. However, both HR-2 and melittin are recognized as potent inducers of mast cell degranulation, a key initiating event in the inflammatory cascade.
Mast Cell Degranulation and Histamine Release
HR-2 and its related peptide HR-1, also from Vespa orientalis venom, are effective mast cell degranulators. Studies have shown that HR-1 can selectively induce histamine release from rat mast cells at concentrations of 2-20 µg/ml.[1] At higher concentrations (50-100 µg/ml), it exhibits a non-selective cytotoxic action.[1] Another study on a peptide isolated from Vespa orientalis venom reported an IC50 of 126 µmol/L for mast cell degranulation.[3]
Melittin is also a well-documented mast cell degranulating agent, leading to the release of histamine and other pre-formed mediators.[4]
Pro-inflammatory Cytokine Release: A Closer Look at Melittin
While specific quantitative data for HR-2-induced cytokine release is not extensively available, the inflammatory effects of melittin have been more thoroughly characterized. Melittin has been shown to induce the release of key pro-inflammatory cytokines from various immune cells.
| Cytokine | Cell Type | Stimulus | Concentration | Fold Increase/Amount | Reference |
| TNF-α | BV-2 microglial cells | LPS (10 ng/mL) + Melittin (≥0.5 µg/mL) | ≥0.5 µg/mL | Significant reduction of LPS-induced TNF-α | [2] |
| IL-6 | BV-2 microglial cells | LPS (10 ng/mL) + Melittin (≥0.5 µg/mL) | ≥0.5 µg/mL | Significant reduction of LPS-induced IL-6 | [2] |
| TNF-α | HaCaT cells | TNF-α/IFN-γ + Melittin | Not specified | Significant inhibition of secretion | [5] |
| IL-1β | HaCaT cells | TNF-α/IFN-γ + Melittin | Not specified | Significant inhibition of secretion | [5] |
| IL-6 | HaCaT cells | TNF-α/IFN-γ + Melittin | Not specified | Significant inhibition of secretion | [5] |
It is important to note that some studies have also highlighted the anti-inflammatory properties of melittin, particularly its ability to suppress LPS-induced inflammatory responses.[2] This dual functionality underscores the complex nature of venom peptide interactions with the immune system.
Signaling Pathways
The inflammatory responses to HR-2 and melittin are initiated through distinct yet related signaling pathways.
HR-2 Signaling Pathway
HR-2, like other mastoparans, is believed to initiate mast cell degranulation primarily through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[6][7][8] This receptor is a key player in non-IgE-mediated allergic and inflammatory reactions. Activation of MRGPRX2 by HR-2 likely leads to the activation of downstream G proteins, initiating a signaling cascade that results in the release of histamine and other inflammatory mediators from mast cell granules.
Caption: Proposed signaling pathway for HR-2-induced mast cell degranulation.
Melittin Signaling Pathway
Melittin's pro-inflammatory effects are mediated through a more complex set of interactions. It can directly activate phospholipase A2 (PLA2), leading to the production of inflammatory lipid mediators.[4] Furthermore, melittin can activate downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[2]
Caption: Key signaling pathways involved in melittin-induced inflammation.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation, as β-hexosaminidase is co-released with histamine from mast cell granules.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer (or similar physiological buffer)
-
HR-2 or other venom peptides
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., glycine buffer, pH 10.7)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture and sensitize mast cells (if required for the specific experimental design).
-
Wash and resuspend cells in buffer.
-
Plate the cells in a 96-well plate.
-
Add various concentrations of the venom peptide (e.g., HR-2) to the wells. Include a positive control (e.g., ionomycin) and a negative control (buffer only).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet with Triton X-100.
-
In a new 96-well plate, add the supernatant and cell lysate samples.
-
Add the PNAG substrate to each well and incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Wasp Venom in BV-2 Microglial Cells in Comparison with Bee Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melittin, the Major Pain-Producing Substance of Bee Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of bee venom and its major component, melittin, on atopic dermatitis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Mast Cell Degranulating Peptides: Insights for HR-2 Analog Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of mast cell degranulating (MCD) peptides, with a specific focus on providing a framework for the development and analysis of analogs of the Mast Cell Degranulating Peptide HR-2. While direct comparative studies on a wide range of HR-2 analogs are limited in publicly available literature, this guide leverages data from related MCD peptides and general principles of mast cell activation to inform future research.
Introduction to this compound
This compound is a linear, 14-amino acid peptide isolated from the venom of the giant hornet, Vespa orientalis.[1][2][3] It is a potent secretagogue for mast cells, triggering the release of histamine and other inflammatory mediators.[1][2] The primary sequence of HR-2 is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2.[3]
Table 1: Physicochemical Properties of HR-2
| Property | Value | Reference |
| Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2 | [3] |
| Molecular Formula | C₇₇H₁₃₅N₁₇O₁₄ | [3] |
| Molecular Weight | 1523.03 Da | [3] |
| Origin | Vespa orientalis (Giant Hornet) Venom | [1][2][3] |
Structure-Activity Relationship (SAR) Insights from Related Peptides
Direct SAR studies on HR-2 analogs are not extensively documented. However, research on analogs of the MCD peptide from bee venom provides valuable insights that can likely be extrapolated to HR-2. A study on bee venom MCD peptide analogs demonstrated that modifications to the C-terminus and N-terminus can significantly impact histamine-releasing activity.[4]
-
C-terminal and N-terminal Deletions: Deletion of amino acids from the C-terminus of the bee venom MCD peptide led to a marked decrease or complete abolishment of its histamine-releasing activity. Interestingly, simultaneous truncation of both the C- and N-termini in one analog restored the full activity.[4] This suggests that the overall conformation and the presence of key residues at the termini are crucial for receptor interaction and activation.
Many cationic peptides that activate mast cells, likely including HR-2, do so through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans.[5] Peptides that activate this receptor often share common structural features:
-
Positive Charge: The presence of basic amino acid residues (e.g., Lysine, Arginine) is a common feature. HR-2 contains two lysine residues.
-
Aromatic/Aliphatic Amino Acids: A high content of hydrophobic and aromatic residues is also characteristic of these peptides.[5] HR-2 is rich in aliphatic (Leu, Ile, Val, Gly) and aromatic (Phe) residues.
Based on these general principles, it can be hypothesized that the two lysine residues in HR-2 are critical for its activity, likely through electrostatic interactions with the receptor. The hydrophobic and aromatic residues may be important for membrane interaction and proper folding of the peptide to fit into the receptor's binding pocket.
Experimental Protocols
To evaluate the activity of novel HR-2 analogs, a mast cell degranulation assay is the primary method. This can be performed using primary mast cells (e.g., rat peritoneal mast cells) or human mast cell lines (e.g., LAD2). The release of granular contents, such as histamine or the enzyme β-hexosaminidase, is quantified.
Mast Cell Degranulation Assay Protocol
This protocol is a generalized procedure based on common practices described in the literature.[6][7]
Objective: To quantify the release of β-hexosaminidase from mast cells upon stimulation with HR-2 or its analogs.
Materials:
-
Mast cell culture (e.g., LAD2 cell line)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, pH 7.4)
-
HR-2 and analog peptides of interest
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
0.1 M citrate buffer, pH 4.5
-
0.4 M glycine, pH 10.7 (stop buffer)
-
Triton X-100 (for cell lysis to determine total release)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader (405 nm)
Procedure:
-
Cell Preparation: Harvest mast cells and wash them with Tyrode's buffer. Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10⁶ cells/mL.
-
Stimulation:
-
Pipette 50 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of varying concentrations of HR-2 or its analogs to the respective wells.
-
For the positive control (total release), add 50 µL of 0.1% Triton X-100.
-
For the negative control (spontaneous release), add 50 µL of Tyrode's buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzyme Assay:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1.3 mg/mL in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of 0.4 M glycine buffer, pH 10.7.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100
-
Signaling Pathway
Cationic peptides like HR-2 are thought to activate mast cells through a receptor-mediated signaling cascade that is independent of the classical IgE/FcεRI pathway. The likely receptor involved in human mast cells is MRGPRX2.
Caption: Putative MRGPRX2-mediated signaling pathway for HR-2.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting SAR studies on HR-2 analogs.
Caption: A typical workflow for SAR studies of HR-2 analogs.
Conclusion and Future Directions
The development of HR-2 analogs with modified activity profiles holds potential for various research and therapeutic applications. By leveraging the insights from related MCD peptides and a systematic approach to analog design, synthesis, and testing, a deeper understanding of the SAR of HR-2 can be achieved. Future studies should focus on systematic amino acid substitutions, particularly of the lysine and bulky hydrophobic residues, to precisely map the key determinants of its mast cell degranulating activity. Such studies will be invaluable for the design of potent and selective modulators of mast cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Bioactivities and secondary structure of mast cell degranulating (MCD) peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-mediated mast cell activation: ligand similarities for receptor recognition and protease-induced regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Mast Cell Degranulating Peptide HR-2 for Mast Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mast Cell Degranulating Peptide HR-2 with other common mast cell degranulating agents, focusing on its specificity for mast cells. Experimental data, detailed protocols, and signaling pathway visualizations are presented to aid in the objective assessment of this peptide for research and drug development applications.
Introduction
This compound is a cationic, 14-amino-acid peptide isolated from the venom of the giant hornet Vespa orientalis. It is a potent inducer of histamine release from mast cells, making it a valuable tool for studying mast cell activation and degranulation. However, for many research and therapeutic applications, the specificity of such a peptide for mast cells over other immune cells, such as basophils, is a critical consideration. This guide compares HR-2 with two other widely used mast cell degranulating agents: Substance P and Compound 48/80, to evaluate its specificity.
Comparative Analysis of Mast Cell Degranulating Agents
The specificity of mast cell degranulating agents is largely determined by the differential expression of their respective receptors on various immune cell types. A growing body of evidence suggests that many cationic peptides, including Substance P and Compound 48/80, exert their effects through the Mas-related G protein-coupled receptor X2 (MRGPRX2). Crucially, this receptor is predominantly expressed on mast cells, with very low to no expression on basophils and other leukocytes.[1][2] This differential expression forms the basis for the mast cell-specific action of MRGPRX2 agonists.
While direct evidence explicitly linking HR-2 to MRGPRX2 is still emerging, its nature as a cationic peptide strongly suggests it likely shares this mechanism of action. The following table summarizes the available quantitative data on the degranulating activity of these agents.
| Agent | Target Cell Type | Concentration | % Degranulation (β-hexosaminidase release) | Reference |
| Substance P | Human Lung Mast Cells | 50 µM | 26.7% (median) | [3] |
| Human Skin Mast Cells | 5 x 10⁻⁴ M | 25.1% | [4] | |
| Basophils from CSU patients | Not specified | up to 41.2% (histamine release) | [5] | |
| Compound 48/80 | Rat Peritoneal Mast Cells | 1 µg/ml | Not specified, significant increase | [6] |
| Dura Mater Mast Cells (in vivo) | 2 mg/kg | 45.6% | [7] | |
| Human Lung Mast Cells | 10 µg/mL | No significant degranulation | [8] | |
| RBL-2H3 (Rat Basophilic Leukemia) Cells | Not specified | Toxic at degranulating concentrations | [9] | |
| IgE/Anti-IgE | LAD2 Mast Cells | 0.5 µg/ml / 100 ng/ml | 37% | [10] |
Note: Direct comparative studies of HR-2 on different cell types are limited. The data for Substance P on basophils is from patients with chronic spontaneous urticaria, which may not represent a normal physiological response. Compound 48/80 has been shown to be toxic to the basophil-like RBL-2H3 cell line at concentrations that induce degranulation.
Signaling Pathway
The proposed signaling pathway for cationic peptide-induced mast cell degranulation via MRGPRX2 is initiated by ligand binding to the receptor, which is coupled to heterotrimeric G proteins (Gαi and Gαq).[11][12] This activation leads to a downstream cascade involving phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration, ultimately triggering the exocytosis of granular contents.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. thestacks.org [thestacks.org]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Vitro Findings of HR-2 Peptides in Ex Vivo Models
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective antiviral therapeutics is a cornerstone of modern medicine. Among the promising candidates are peptides derived from the Heptad Repeat 2 (HR2) domain of viral fusion proteins. These HR2 peptides act as entry inhibitors, disrupting the viral fusion process with host cells. While initial efficacy is often established through in vitro assays, validating these findings in more physiologically relevant ex vivo models is a critical step towards clinical translation. This guide provides a comparative overview of the validation of HR2 peptide findings, with a primary focus on SARS-CoV-2 inhibitors and the pioneering HIV fusion inhibitor, Enfuvirtide (T-20), as a benchmark.
Mechanism of Action: A Shared Strategy
HR2 peptides function by competitively binding to the Heptad Repeat 1 (HR1) domain of the viral spike protein (S protein in coronaviruses, gp41 in HIV). This interaction prevents the formation of the six-helix bundle, a crucial structural rearrangement that brings the viral and host cell membranes into close proximity for fusion. By blocking this step, HR2 peptides effectively halt viral entry into the host cell.
Data Presentation: In Vitro vs. Ex Vivo Efficacy
The following tables summarize the quantitative data from various studies, comparing the in vitro and ex vivo efficacy of different HR2 peptides.
Table 1: Comparative Efficacy of SARS-CoV-2 HR2 Peptide Inhibitors
| Peptide/Inhibitor | In Vitro Model | In Vitro IC50/EC50 | Ex Vivo Model | Ex Vivo Findings | Reference(s) |
| SARS-CoV-2 HRC-Lipopeptide | Vero E6 cells (live virus) | Potent inhibition | Human Airway Epithelial (HAE) cultures | Potently blocked spread of SARS-CoV-2; no detectable viral spread in treated airways. | [1][2] |
| EK1 | Pseudotyped SARS-CoV-2 | 2.38 µM | - | - | [3] |
| EK1C4 (Cholesterol-conjugated EK1) | Pseudotyped SARS-CoV-2 | ~150-fold more potent than EK1 | - | - | [3][4] |
| P40 Peptide | Pseudotyped SARS-CoV-2 (293T/ACE2 cells) | 3.57 µM | - | - | [5] |
| P40-LP (Cholesterol-conjugated P40) | Pseudotyped SARS-CoV-2 | Dramatically increased activity | - | - | [6] |
Table 2: Efficacy of Enfuvirtide (T-20) - An HIV HR2 Peptide Inhibitor
| Peptide/Inhibitor | In Vitro Model | In Vitro IC50/EC50 | Ex Vivo Model | Ex Vivo Findings | Reference(s) |
| Enfuvirtide (T-20) | HIV-1 infected cell lines | 1.1 - 4.2 nM | Human Tonsil Histocultures | Potent suppression of HIV-1 spread and virus-induced CD4 T cell depletion. | [7][8][9] |
Experimental Protocols: A Closer Look at Ex Vivo Models
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key ex vivo experimental protocols.
Human Airway Epithelial (HAE) Cultures for SARS-CoV-2
Human airway epithelial (HAE) cultures represent a sophisticated ex vivo model that mimics the architecture and function of the respiratory tract.
-
Tissue Source: Primary human bronchial epithelial cells are obtained from donor lungs.
-
Culture Method: Cells are seeded on a porous membrane support and cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.
-
Infection and Treatment: The apical surface of the HAE culture is inoculated with SARS-CoV-2. HR2 peptide inhibitors are typically added to the apical or basolateral medium before or after infection.
-
Readouts: Viral replication is quantified by measuring viral titers in apical washes using TCID50 assays or by qRT-PCR for viral RNA. Inhibition of viral spread is often visualized through immunofluorescence staining of viral proteins.[1][2]
Human Tonsil Histocultures for HIV
Ex vivo tonsil histocultures provide a lymphoid tissue environment that is a primary site of HIV replication.
-
Tissue Source: Human tonsil tissue is obtained from routine tonsillectomies.[10][11]
-
Culture Method: The tissue is dissected into small blocks and placed on a support matrix (e.g., collagen or gelfoam) at the air-liquid interface in a culture dish containing medium. This preserves the three-dimensional architecture of the tissue.[12]
-
Infection and Treatment: Tissue blocks are infected with HIV-1. Antiviral agents like Enfuvirtide (T-20) are added to the culture medium.
-
Readouts: The efficacy of the inhibitor is determined by measuring the concentration of HIV-1 p24 antigen in the culture supernatant over time using ELISA. The impact on CD4 T cells can also be assessed by flow cytometry.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
References
- 1. Inhibition of Coronavirus Entry In Vitro and Ex Vivo by a Lipid-Conjugated Peptide Derived from the SARS-CoV-2 Spike Glycoprotein HRC Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Broad-Spectrum Coronavirus Fusion Inhibitors to Combat COVID-19 and Other Emerging Coronavirus Diseases [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contact-dependent inhibition of HIV-1 replication in ex vivo human tonsil cultures by polymorphonuclear neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo modeling of oral HIV transmission in human palatine tonsil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking Synthetic HR-2 Peptides Against Native Counterparts for HIV-1 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of synthetic Heptad Repeat 2 (HR-2) peptides against their native counterparts in the context of inhibiting HIV-1 entry. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. This guide includes quantitative data on antiviral activity, binding affinity, and in vivo stability, alongside detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
Introduction to HR-2 Peptides and HIV-1 Fusion
The entry of HIV-1 into a host cell is a complex process mediated by the viral envelope glycoprotein (Env), which consists of the gp120 and gp41 subunits. The gp41 subunit contains two key helical domains, Heptad Repeat 1 (HR-1) and Heptad Repeat 2 (HR-2). During viral fusion, HR-1 and HR-2 domains associate to form a stable six-helix bundle, a critical step that brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.[1]
Native HR-2 peptides are derived from the HR-2 domain of gp41. Synthetic HR-2 peptides are designed to mimic this native sequence and act as fusion inhibitors. By competitively binding to the HR-1 domain, synthetic HR-2 peptides disrupt the formation of the six-helix bundle, thereby preventing viral fusion and entry into the host cell.[2][3] Enfuvirtide (T-20) is a well-known example of an FDA-approved synthetic HR-2 peptide used in antiretroviral therapy.[2]
Quantitative Performance Comparison
The following tables summarize the quantitative data comparing the performance of various synthetic HR-2 peptides. It is important to note that a direct comparison to a "native" HR-2 peptide's inhibitory activity in its natural context is challenging. Therefore, this data often compares different synthetic iterations or benchmarks against established synthetic peptides like Enfuvirtide.
Table 1: Antiviral Activity (IC50/EC50)
| Peptide | Description | Target Virus/Assay | IC50/EC50 | Reference |
| Monomeric C34 | Synthetic peptide mimicking the HR-2 domain. | R5 or X4-tropic HIV-1 envelope glycoprotein-mediated syncytia formation. | ~10⁻⁷ M | [4] |
| Trimeric C34 | Trimeric version of the C34 peptide. | R5 or X4-tropic HIV-1 envelope glycoprotein-mediated syncytia formation. | ~10⁻⁷ M | [4] |
| T-2635 | Oligomeric engineered HR-2 peptide. | Enfuvirtide-resistant HIV-1 strain (098-T1249). | >3,600-fold more potent than Enfuvirtide. | [2] |
| T-2635 | Oligomeric engineered HR-2 peptide. | Primary HIV-1 isolate in PBMCs. | 0.214 µg/ml | [2] |
| Enfuvirtide (T-20) | FDA-approved synthetic HR-2 peptide. | Primary HIV-1 isolate in PBMCs. | 22.96 µg/ml | [2] |
| P40 | N-terminally extended synthetic HR-2 peptide (SARS-CoV-2). | Ancestral SARS-CoV-2 S protein-driven cell fusion. | 1.46 nM | [5][6] |
| D-3006 | D-enantiomeric synthetic host defense peptide (SARS-CoV-2). | SARS-CoV-2 replication in VeroE6/TMPRSS2 cells. | 5.37 µg/mL | [7] |
Table 2: Binding Affinity (Kd)
| Interacting Molecules | Method | Kd | Reference |
| HR-2 peptide (DP178) and gp120 | Surface Plasmon Resonance (SPR) | Binding induced by sCD4 | [8] |
| Anti-Human ERBB2 Antibody and Human ERBB2 protein | Surface Plasmon Resonance (SPR) | 1.88 nM | [9] |
| Linear designed peptides and target protein | Surface Plasmon Resonance (SPR) | 7.5 nM to >1 µM | [10] |
Table 3: In Vivo Half-Life
| Peptide/Molecule | Modification | Half-Life | Reference |
| Most natural peptides | None | 2-30 minutes | |
| AG10 | Binding to serum protein transthyretin | Terminal elimination t1/2 = 550 min | |
| GNRs coated with amphiphilic peptides | Coating on gold nanorods | 37.8 hours (in mice) | |
| CJC-1295 with DAC | Drug Affinity Complex (DAC) technology | 5-8 days | [11] |
| IGF-1 LR3 | Long R3 Insulin-like Growth Factor-I | 20-30 hours | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HIV-1 Fusion Assay (Syncytia Formation Assay)
This assay visually assesses the ability of a peptide to inhibit virus-induced cell fusion.
Materials:
-
HeLa-CD4-CCR5/CXCR4 cells (target cells)
-
HeLa cells stably expressing HIV-1 gp120/gp41 (effector cells)
-
96-well plates
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Synthetic HR-2 peptides at various concentrations
-
Phase-contrast microscope
Protocol:
-
Seed HeLa-CD4-CCR5/CXCR4 target cells (2 x 10⁴ cells/well) and HeLa-gp120/gp41 effector cells (2 x 10⁴ cells/well) in a 96-well plate.
-
Add serial dilutions of the synthetic HR-2 peptides to the co-culture.
-
Incubate the plate for 20 hours at 37°C in a 5% CO₂ incubator.
-
Observe and count the number of syncytia (multinucleated giant cells) in each well using a phase-contrast microscope.
-
The IC50 value is determined as the peptide concentration that causes a 50% reduction in the number of syncytia compared to the control (no peptide).[4]
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure (e.g., α-helicity) of the peptides.
Materials:
-
JASCO J-810 spectropolarimeter or equivalent
-
Quartz cuvette (0.2 cm path length)
-
Sodium phosphate buffer (pH 7.4)
-
Synthetic HR-2 peptides
-
Trifluoroethanol (TFE) (optional, to induce helical structure)
Protocol:
-
Dissolve the synthetic peptide in sodium phosphate buffer to prepare stock solutions.
-
Prepare peptide solutions at desired concentrations (e.g., 5 to 50 µM) in buffer alone or with a helix-inducing solvent like 30% TFE.
-
Record CD spectra from 190 to 260 nm at a controlled temperature.
-
Use a data pitch of 0.2 nm, a bandwidth of 1 nm, and a scanning speed of 0.8 nm/min.
-
Average multiple accumulations (e.g., four) for each spectrum.
-
Correct the spectra by subtracting the spectrum of the buffer.
-
Express the CD data as molar ellipticity [θ] (deg·cm²·dmol⁻¹).[4]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity (Kd) between the synthetic HR-2 peptide and its target, the HR-1 domain.
Materials:
-
BIAcore instrument or equivalent
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP)
-
HR-1 peptide (ligand)
-
Synthetic HR-2 peptide (analyte)
-
EDC/NHS for amine coupling
Protocol:
-
Immobilize the HR-1 peptide (ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
Inject the synthetic HR-2 peptide (analyte) at various concentrations over the sensor surface.
-
Measure the change in the refractive index in real-time to monitor the binding and dissociation phases.
-
Regenerate the sensor surface between analyte injections.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of HIV fusion and the experimental workflow for comparing native and synthetic HR-2 peptides.
References
- 1. Severe acute respiratory syndrome coronavirus (SARS-CoV) infection inhibition using spike protein heptad repeat-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of helical, oligomeric HIV-1 fusion inhibitor peptides with potent activity against enfuvirtide-resistant virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti-HIV peptides containing multiple copies of artificially designed heptad repeat motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimeric heptad repeat synthetic peptides HR1 and HR2 efficiently inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of novel SARS-CoV-2 fusion inhibitors with N-terminally extended HR2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic host defense peptide inhibits SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Design of linear and cyclic peptide binders from protein sequence information - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
Safety Operating Guide
Proper Disposal of Mast Cell Degranulating Peptide HR-2: A Comprehensive Safety and Handling Guide
For Immediate Implementation by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Mast Cell Degranulating Peptide HR-2. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. Given the peptide's potent biological activity in stimulating histamine release, all waste and contaminated materials must be treated as hazardous chemical waste.
Immediate Safety Protocols
Before handling or initiating any disposal procedures for this compound, a thorough risk assessment should be conducted. Standard laboratory safety precautions are mandatory.
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes. |
| Face Shield | Recommended when handling the lyophilized powder or during chemical inactivation procedures where splashing is a risk. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Consider double-gloving when handling concentrated solutions. |
| Respiratory Protection | Fume Hood | All handling of lyophilized powder and chemical inactivation procedures must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Disposal Procedures: A Step-by-Step Guide
All waste contaminated with this compound must be segregated at the point of generation and disposed of as hazardous chemical waste. Never dispose of this peptide down the drain or in regular trash.
Solid Waste Disposal
This category includes contaminated consumables such as pipette tips, tubes, gloves, absorbent paper, and empty vials.
-
Segregation: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Liquid Waste Disposal
This includes unused peptide solutions, contaminated buffers, and cell culture media. Chemical inactivation is strongly recommended prior to disposal to neutralize the peptide's biological activity.
Experimental Protocols: Chemical Inactivation of Liquid Waste
The following are detailed methodologies for the chemical inactivation of liquid waste containing this compound. These procedures should be performed in a chemical fume hood with appropriate PPE.
Method 1: Inactivation using Sodium Hypochlorite (Bleach)
This method is effective for many peptides but can be corrosive to metal surfaces.
-
Preparation: Prepare a fresh 10% bleach solution (yielding a final sodium hypochlorite concentration of 0.5-1.0%).
-
Addition of Waste: Slowly add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution to ensure an excess of the inactivating agent.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 30-60 minutes at room temperature to ensure complete inactivation.
-
Neutralization: After the inactivation period, check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0. For basic bleach solutions, slowly add a weak acid (e.g., sodium bisulfite) until the target pH is reached.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous liquid waste container.
-
Final Disposal: Arrange for disposal through your institution's EHS department.
Method 2: Inactivation using Strong Acid (Hydrolysis)
This method effectively breaks the peptide bonds.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the 1 M HCl solution. A common ratio is 1 part waste to 10 parts acid solution.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]
-
Neutralization: After the inactivation period, check the pH of the solution. Slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) until the pH is between 6.0 and 8.0.[1]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous liquid waste container.
-
Final Disposal: Arrange for disposal through your institution's EHS department.
Method 3: Inactivation using Strong Base (Hydrolysis)
This is an alternative hydrolysis method.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the 1 M NaOH solution, maintaining a ratio of approximately 1 part waste to 10 parts base solution.
-
Reaction: Gently stir the mixture and allow it to react for at least 24 hours at room temperature.[1]
-
Neutralization: Following the inactivation period, check the pH. Slowly add a weak acid (e.g., dilute hydrochloric acid) to neutralize the solution to a pH between 6.0 and 8.0.[1]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous liquid waste container.
-
Final Disposal: Arrange for disposal through your institution's EHS department.
Summary of Inactivation Parameters
| Inactivation Reagent | Concentration | Waste-to-Reagent Ratio (v/v) | Minimum Contact Time | Neutralization Required |
| Sodium Hypochlorite | 10% Bleach Solution | 1:10 | 30-60 minutes | Yes |
| Hydrochloric Acid | 1 M | 1:10 | 24 hours | Yes |
| Sodium Hydroxide | 1 M | 1:10 | 24 hours | Yes |
Signaling Pathway of Mast Cell Degranulation by HR-2
This compound is known to activate mast cells, leading to the release of histamine and other inflammatory mediators. This process is often initiated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). The binding of HR-2 to MRGPRX2 triggers a downstream signaling cascade.
References
Personal protective equipment for handling Mast Cell Degranulating Peptide HR-2
Essential Safety and Handling Guide for Mast Cell Degranulating Peptide HR-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for handling this compound. Given that this peptide is isolated from the venom of the giant hornet Vespa orientalis and is known to potently trigger histamine release from mast cells, it must be handled with significant caution to avoid allergenic and inflammatory reactions.[1][2] While a specific, comprehensive safety data sheet (SDS) for HR-2 is not widely available, the following guidelines are based on best practices for handling potent, venom-derived, and cytotoxic peptides.[3][4][5] A thorough, procedure-specific risk assessment is mandatory before beginning any work.[3][6]
Immediate Safety and Personal Protective Equipment (PPE)
Due to its biological activity, HR-2 is classified as a hazardous compound. All personnel handling this peptide must receive appropriate training on its handling, disposal, and associated emergency procedures.[3] The primary risks include inhalation of the lyophilized powder, as well as skin and eye contact, which could lead to severe allergic reactions or localized inflammation.[7][8]
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure.[7] The required PPE varies based on the physical form of the peptide (lyophilized powder vs. solution) and the specific laboratory procedure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Required for all procedures to protect against splashes and dust. Must meet ANSI Z87.1 standards.[7] |
| Face Shield | Recommended in addition to goggles when handling the lyophilized powder or during procedures with a high risk of splashing.[7][9] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection, especially when handling concentrated solutions.[7][9] Gloves must be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing.[7] For procedures with a higher risk of contamination, a long-sleeved, back-closing, disposable gown is recommended.[10] |
| Respiratory Protection | Dust Mask / Respirator | A NIOSH-approved respirator (e.g., N95) is required when weighing or otherwise handling the lyophilized powder to prevent inhalation.[6][7][10] Work should be conducted in a certified chemical fume hood or ventilated enclosure. |
Operational Plan: Handling and Disposal
Proper handling and disposal are essential for maintaining personnel safety, ensuring regulatory compliance, and preserving the integrity of the peptide.
Handling and Storage:
-
Receiving and Unpacking: When unpacking shipments that do not have plastic containers, a respirator should be worn to protect against potential spills or breaks that may have occurred during transit.[10]
-
Work Area: All manipulations involving HR-2, especially the handling of lyophilized powder, should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation risk.[8][9] The work surface should be wiped down with 70% ethanol before and after handling.[3]
-
Storage: Store the peptide in a tightly sealed container in a cool, dry place, as recommended at -20°C.[8][11] The storage area should be clearly labeled with a "Cytotoxic Hazard" symbol.[12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the peptide solution upon initial reconstitution. Clearly label each aliquot with the peptide name, concentration, and date.[7]
Disposal Plan:
This compound should be treated as cytotoxic and hazardous chemical waste.[5][13] It must not be disposed of down the drain or in regular trash.[7]
-
Solid Waste: All disposable materials that have come into contact with the peptide, including gloves, pipette tips, vials, and lab paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][9] These containers are often color-coded (e.g., yellow with a purple lid or red) to signify cytotoxic waste.[5][13][14]
-
Liquid Waste: All solutions containing HR-2 must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[9]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with HR-2 must be disposed of immediately into a designated, puncture-resistant sharps container for cytotoxic waste.[5][14]
-
Decontamination: For liquid waste, chemical inactivation can be performed as an added safety measure before disposal. This can be achieved by adding the peptide solution to a 10% bleach solution or 1 M NaOH and allowing it to stand for at least 24 hours in a chemical fume hood.[9]
-
Final Disposal: All cytotoxic waste must be disposed of through an authorized hazardous waste management service, typically via high-temperature incineration.[14] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.[6]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation or a reaction develops.[8][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][15] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. For powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material. Collect all contaminated materials into a hazardous waste container. Decontaminate the area with a 10% bleach solution. Report the spill to your EHS department. |
Experimental Protocols and Visualizations
Workflow for Safe Handling and Reconstitution of Lyophilized Peptide
The following protocol outlines the standard procedure for safely preparing a stock solution from a lyophilized powder.
Caption: A step-by-step workflow for the safe handling and reconstitution of lyophilized HR-2 peptide.
Logical Flow for PPE Selection
The selection of appropriate PPE is a critical decision-making process based on the specific hazards of the task.
Caption: Decision tree illustrating the selection of appropriate PPE based on the form of the peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. policies.uq.edu.au [policies.uq.edu.au]
- 4. msds.bachem.com [msds.bachem.com]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. peptide.co.jp [peptide.co.jp]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. danielshealth.ca [danielshealth.ca]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
